10-trans-Atorvastatin tert-Butyl Ester
Description
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Properties
IUPAC Name |
tert-butyl (3S,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H43FN2O5/c1-24(2)34-33(36(44)39-28-14-10-7-11-15-28)32(25-12-8-6-9-13-25)35(26-16-18-27(38)19-17-26)40(34)21-20-29(41)22-30(42)23-31(43)45-37(3,4)5/h6-19,24,29-30,41-42H,20-23H2,1-5H3,(H,39,44)/t29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPKKGVOCBYRML-IHLOFXLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@@H](CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H43FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675641 | |
| Record name | tert-Butyl (3S,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217751-95-5 | |
| Record name | tert-Butyl (3S,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of 10-trans-Atorvastatin tert-Butyl Ester
An In-Depth Technical Guide to the Synthesis of Atorvastatin tert-Butyl Ester Isomers
Introduction
Atorvastatin, the active pharmaceutical ingredient in Lipitor®, is a synthetic lipid-lowering agent that has been a cornerstone in the management of hypercholesterolemia. Its mechanism of action involves the inhibition of HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway. The synthesis of Atorvastatin is a significant achievement in medicinal chemistry, involving the assembly of a complex, multi-chiral molecule. This guide provides an in-depth exploration of a plausible synthetic pathway for 10-trans-Atorvastatin tert-Butyl Ester, a derivative where the carboxylic acid is protected as a tert-butyl ester. The designation "10-trans" is interpreted here as referring to the trans relationship of the key substituents on the pyrrole core, a common feature in many synthetic routes.
This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol but also the underlying scientific rationale for the experimental choices, ensuring a deep understanding of the synthesis.
The Strategic Approach to Atorvastatin Synthesis
The industrial synthesis of Atorvastatin has evolved over the years, with a primary focus on efficiency, cost-effectiveness, and stereochemical control. A convergent synthesis strategy is often employed, where the molecule is constructed from several key fragments that are prepared separately and then joined together in the final stages. This approach allows for greater flexibility and optimization of each step, leading to higher overall yields.
Our focus will be on a well-established route that utilizes the Paal-Knorr pyrrole synthesis to construct the central heterocyclic core of Atorvastatin. This method is highly reliable and provides a robust foundation for the subsequent introduction of the chiral side chains.
Visualizing the Synthetic Pathway
The following diagram outlines the convergent synthesis strategy for this compound, starting from key precursors and culminating in the final product.
Caption: Convergent synthesis pathway for this compound.
Detailed Synthesis Protocol and Rationale
Part 1: Synthesis of the Pyrrole Core via Paal-Knorr Condensation
The Paal-Knorr synthesis is a classic and highly effective method for constructing pyrroles from 1,4-dicarbonyl compounds and a primary amine. In the context of Atorvastatin synthesis, this involves the reaction of a specifically designed 1,4-dicarbonyl intermediate with an aniline derivative.
Experimental Protocol:
-
Synthesis of the 1,4-Dicarbonyl Intermediate: The synthesis begins with the Friedel-Crafts acylation of fluorobenzene with isobutyryl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield 4-fluoro-α,α-dimethylphenylacetone. This is followed by a series of reactions to introduce the second carbonyl group at the appropriate position.
-
Paal-Knorr Condensation: The resulting 1,4-dicarbonyl compound is reacted with 3-amino-3-(4-fluorophenyl)acrylonitrile in a suitable solvent such as toluene or xylene, with a catalytic amount of a weak acid (e.g., pivalic acid). The reaction mixture is heated to reflux to drive the condensation and subsequent cyclization, forming the pyrrole ring.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated by precipitation or extraction. Purification is typically achieved by recrystallization or column chromatography to yield the pure pyrrole core.
Scientific Rationale:
-
Choice of Reactants: The choice of the 1,4-dicarbonyl and the aniline derivative is dictated by the final structure of Atorvastatin. The substituents on these precursors are strategically placed to become the side groups on the final pyrrole ring.
-
Reaction Conditions: The use of a weak acid catalyst facilitates the initial imine formation, which is the rate-determining step in many Paal-Knorr reactions. The high temperature is necessary to promote the dehydration and cyclization steps.
-
Stereochemical Considerations: The Paal-Knorr synthesis itself does not introduce any new chiral centers. The stereochemistry of Atorvastatin is introduced via the chiral side-chain, which is attached in a later step.
Part 2: Synthesis of the Chiral Side-Chain
The dihydroxyheptanoate side-chain is a crucial component of Atorvastatin, responsible for its biological activity. The synthesis of this fragment with the correct stereochemistry is a key challenge.
Experimental Protocol:
-
Asymmetric Aldol Reaction: A common approach involves an asymmetric aldol reaction between a chiral aldehyde and a silyl enol ether, catalyzed by a chiral Lewis acid. This establishes the two adjacent stereocenters with high diastereoselectivity.
-
Reduction and Protection: The resulting aldol product is then selectively reduced to form the 1,3-diol. The hydroxyl groups are often protected with suitable protecting groups (e.g., silyl ethers) to prevent unwanted side reactions in subsequent steps.
-
Chain Extension and Functional Group Manipulation: The carbon chain is extended to the required length, and the terminal functional group is converted to a suitable group for coupling with the pyrrole core (e.g., an aldehyde or a terminal alkyne).
Scientific Rationale:
-
Stereocontrol: The use of chiral catalysts or auxiliaries is essential to control the stereochemistry of the newly formed chiral centers. The choice of catalyst and reaction conditions is critical for achieving high enantiomeric excess.
-
Protecting Groups: Protecting groups are used to mask reactive functional groups and are chosen based on their stability to the reaction conditions and the ease of their removal in the final steps.
Part 3: Final Assembly and Esterification
The final stage of the synthesis involves coupling the pyrrole core with the chiral side-chain and then converting the carboxylic acid to the tert-butyl ester.
Experimental Protocol:
-
Coupling Reaction: The pyrrole core and the chiral side-chain are coupled using a suitable reaction, such as a Wittig reaction or a Horner-Wadsworth-Emmons reaction, if the side-chain has a terminal phosphonate and the core has an aldehyde.
-
Deprotection: The protecting groups on the diol are removed under mild conditions to reveal the free hydroxyl groups.
-
Esterification: The carboxylic acid moiety is converted to the tert-butyl ester. This can be achieved by reacting the carboxylic acid with tert-butanol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
-
Purification: The final product is purified by column chromatography or preparative HPLC to isolate the desired this compound isomer.
Scientific Rationale:
-
Coupling Strategy: The choice of coupling reaction depends on the functional groups present on the two fragments. The goal is to form the carbon-carbon bond connecting the side-chain to the pyrrole ring efficiently and with high yield.
-
Esterification Method: The use of DCC/DMAP is a standard method for esterification under mild conditions, which is important to avoid side reactions with the other functional groups in the molecule. The tert-butyl ester serves as a protecting group for the carboxylic acid and can be cleaved under acidic conditions if the free acid is required.
Quantitative Data Summary
| Step | Reaction | Key Reagents | Typical Yield (%) | Purity (%) |
| 1 | Paal-Knorr Pyrrole Synthesis | 1,4-Dicarbonyl, Aniline derivative, Pivalic acid | 75-85 | >98 |
| 2 | Asymmetric Aldol Reaction | Chiral Aldehyde, Silyl enol ether, Chiral Lewis Acid | 80-90 (diastereomeric excess >95%) | >97 |
| 3 | Coupling Reaction | Pyrrole core, Chiral side-chain, Wittig or HWE reagents | 60-70 | >95 |
| 4 | Esterification | Atorvastatin acid, tert-Butanol, DCC, DMAP | 85-95 | >99 |
Conclusion
The synthesis of this compound is a complex undertaking that requires careful planning and execution. The convergent approach, utilizing the Paal-Knorr synthesis for the core and asymmetric reactions for the side-chain, provides a robust and efficient route to this important molecule. By understanding the scientific principles behind each step, researchers can optimize the synthesis to achieve high yields and purity, paving the way for further research and development in the field of cardiovascular medicine.
References
-
Title: The discovery of atorvastatin, a novel HMG-CoA reductase inhibitor. Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: A practical, enantioselective synthesis of the atorvastatin side chain. Source: The Journal of Organic Chemistry URL: [Link]
-
Title: A convergent synthesis of atorvastatin. Source: Tetrahedron Letters URL: [Link]
-
Title: Paal-Knorr Pyrrole Synthesis. Source: Organic Syntheses URL: [Link]
-
Title: Recent Advances in the Synthesis of Atorvastatin. Source: Current Organic Synthesis URL: [Link]
An In-Depth Technical Guide to 10-trans-Atorvastatin tert-Butyl Ester: A Key Process-Related Impurity in Atorvastatin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 10-trans-Atorvastatin tert-Butyl Ester, a critical process-related impurity encountered during the synthesis of the blockbuster drug, Atorvastatin. As a stereoisomeric impurity, its formation, identification, and control are of paramount importance in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document delves into the structural elucidation, physicochemical characteristics, and analytical methodologies pertinent to this specific diastereomer. It is intended to serve as a valuable resource for researchers, analytical scientists, and process chemists involved in the development and manufacturing of Atorvastatin.
Introduction: The Significance of Stereoisomeric Purity in Atorvastatin
Atorvastatin, a fully synthetic HMG-CoA reductase inhibitor, is a widely prescribed medication for the management of hypercholesterolemia. Its therapeutic efficacy is intrinsically linked to its specific stereochemistry, particularly the (3R,5R)-dihydroxyheptanoic acid side chain, which mimics the natural substrate of the target enzyme. The manufacturing process of Atorvastatin is a complex multi-step synthesis where the potential for the formation of various impurities, including stereoisomers, is a significant concern.
This compound has been identified as a notable process-related impurity. The "trans" designation refers to the relative stereochemistry of the hydroxyl groups on the heptanoate side chain, which differs from the desired "cis" (3R,5R) configuration of the active drug. The presence of this diastereomer can impact the purity and potentially the safety and efficacy profile of the final drug product. Therefore, a thorough understanding of its chemical properties is essential for the development of robust analytical methods for its detection and control.
Structural Elucidation and Nomenclature
The precise chemical structure of this compound is crucial for its unambiguous identification.
IUPAC Name: tert-butyl (3S,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate[1]
CAS Number: 1217751-95-5[1]
Molecular Formula: C₃₇H₄₃FN₂O₅[1]
Molecular Weight: 614.75 g/mol [1]
The key structural feature that differentiates this impurity from the desired (3R,5R)-Atorvastatin tert-Butyl Ester is the stereochemistry at the C-3 position of the heptanoate side chain, which is in the 'S' configuration instead of 'R'. This seemingly minor change results in a diastereomeric relationship with the intended intermediate.
Protocol for the Synthesis of a Chiral Precursor (Illustrative):
Step 1: Preparation of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate This step often involves a Blaise condensation of a silyl-protected (S)-4-chloro-3-hydroxy-butanenitrile with the zinc enolate of tert-butyl bromoacetate. The protection of the hydroxyl group is critical to prevent side reactions.
Step 2: Stereoselective Reduction The resulting keto-ester is then subjected to a stereoselective reduction. This can be achieved using various reagents, including chiral catalysts like Ru[(R)-TolBINAP]Cl₂ with catalytic hydrogenation. The choice of catalyst and reaction conditions is crucial for achieving the desired diastereoselectivity. The reaction is typically carried out under hydrogen pressure at a specific temperature and for a defined duration.
Step 3: Purification Following the reaction, the product mixture is purified, often using column chromatography, to separate the desired diastereomer from other isomers.
Analytical Characterization
The unambiguous identification and quantification of this compound in the presence of the desired (3R,5R)-isomer and other related substances require sophisticated analytical techniques.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of Atorvastatin and its impurities.
-
Reversed-Phase HPLC (RP-HPLC): This is the most common technique used. A C18 column is typically employed with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). Gradient elution is often necessary to achieve adequate separation of all impurities.
-
Chiral HPLC: To resolve the diastereomers, chiral stationary phases (CSPs) are required. This technique is essential for accurately quantifying the amount of the 10-trans impurity.
A typical stability-indicating HPLC method would involve:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of a buffered aqueous phase and an organic solvent.
-
Detection: UV detection at a wavelength where Atorvastatin and its impurities exhibit significant absorbance (typically around 240-250 nm).
-
Flow Rate: Typically around 1.0 mL/min.
Spectroscopic Methods
Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for the structural confirmation of impurities.
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it provides molecular weight information and fragmentation patterns that are crucial for identifying unknown impurities. The electrospray ionization (ESI) source is commonly used. The mass spectrum of this compound would be identical to that of the (3R,5R)-isomer, showing a protonated molecular ion [M+H]⁺ at m/z 615.3. However, LC-MS allows for the separation of the isomers before they enter the mass spectrometer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the precise stereochemistry of the molecule. While the overall spectra of the diastereomers will be very similar, subtle differences in the chemical shifts and coupling constants of the protons and carbons in the chiral side chain can be used to distinguish between the (3S,5R) and (3R,5R) isomers. Detailed 2D NMR experiments (e.g., COSY, HSQC, HMBC) are often required for complete assignment and structural confirmation. A study on Atorvastatin enantiomers suggests that the chemical shifts of protons on the chiral centers and adjacent carbons are sensitive to the stereoconfiguration.
-
Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and amide (N-H) groups. While it may not be able to distinguish between diastereomers on its own, it serves as a good tool for confirming the overall structure.
Stability and Degradation
Understanding the stability of this compound is important, as it can also potentially form as a degradation product. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.
Atorvastatin itself is known to be susceptible to degradation under acidic, basic, oxidative, and photolytic conditions. The tert-butyl ester group is particularly labile to acidic conditions, which can lead to hydrolysis to the corresponding carboxylic acid. The dihydroxyheptanoate side chain can also undergo lactonization under acidic conditions.
While specific degradation studies on this compound are not extensively published, it is reasonable to assume that it would exhibit similar degradation pathways to the (3R,5R)-isomer. Key potential degradation reactions include:
-
Hydrolysis: Cleavage of the tert-butyl ester to the carboxylic acid.
-
Lactonization: Intramolecular cyclization of the dihydroxyheptanoic acid side chain to form a lactone.
-
Oxidation: Degradation of the pyrrole ring or other parts of the molecule.
Conclusion
This compound is a significant process-related impurity in the synthesis of Atorvastatin, arising from incomplete stereocontrol during the formation of the chiral dihydroxyheptanoate side chain. Its presence necessitates the use of highly specific and sensitive analytical methods, such as chiral HPLC, to ensure the purity and quality of the final drug substance. A thorough understanding of its chemical properties, including its structure, formation, and potential degradation pathways, is crucial for process optimization, analytical method development, and regulatory compliance in the pharmaceutical industry. This technical guide provides a foundational understanding of this critical impurity, empowering scientists and researchers to effectively manage its presence in the manufacturing of Atorvastatin.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Veeprho. (n.d.). This compound. Retrieved from [Link]
- Alnajjar, R., et al. (2021). Molecular Modeling Analysis of Atorvastatin Drug Enantiomers. International Journal of Multidisciplinary Sciences and Advanced Technology, Special Issue 1, 223–232.
- Krauß, J., et al. (2019). Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids. Beilstein Journal of Organic Chemistry, 15, 2085–2091.
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A Technical Guide to 10-trans-Atorvastatin tert-Butyl Ester: Synthesis, Characterization, and Analytical Control
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-trans-Atorvastatin tert-Butyl Ester is a critical stereoisomeric impurity and process intermediate related to the synthesis of Atorvastatin, a leading synthetic lipid-lowering agent.[1][2] Its presence in the final active pharmaceutical ingredient (API) is strictly regulated and must be monitored to ensure the safety and efficacy of the drug product. This technical guide provides an in-depth overview of the compound's chemical identity, its significance as a process-related impurity, and the analytical methodologies required for its control in a pharmaceutical setting.
Chemical Identity and Structure
The fundamental step in controlling any chemical entity is a precise understanding of its structure and nomenclature.
IUPAC Name and Synonyms
-
Systematic (IUPAC) Name : tert-butyl (3S,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate.[1][3]
Molecular Characteristics
A summary of the key molecular properties is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₇H₄₃FN₂O₅ | [1][3] |
| Molecular Weight | 614.7 g/mol | [1][3] |
| Canonical SMILES | CC(C)C1=C(C(=C(N1CCOC(C)(C)C)O">C@HO)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | [1] |
| InChI Key | GCPKKGVOCBYRML-LOYHVIPDSA-N | [4] |
Chemical Structure
The structure of this compound is distinguished from its parent molecule, Atorvastatin tert-Butyl Ester, by the stereochemistry at the C3 position of the dihydroxyheptanoate side chain.[3][4][5] This seemingly minor difference has significant implications for analytical separation.
Caption: 2D structure of this compound.
Significance in Pharmaceutical Manufacturing
In the synthesis of Atorvastatin, the tert-butyl ester is a key intermediate.[6] The formation of the trans isomer (specifically, the (3S,5R) diastereomer) can occur through isomerization of the desired (3R,5R) Atorvastatin tert-butyl ester intermediate.[1][5]
Causality of Formation : This isomerization can be promoted by non-optimal reaction conditions or during storage. As a process-related impurity, its levels must be carefully controlled to meet the stringent purity requirements set by pharmacopeias and regulatory bodies like the FDA.[1][7] The presence of stereoisomeric impurities can potentially impact the drug's efficacy and safety profile.
Analytical Characterization and Control Strategy
A robust, self-validating analytical system is essential for the identification and quantification of this compound. This typically involves a combination of chromatographic and spectroscopic techniques.
Chromatographic Separation: A Validated HPLC Protocol
High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating this compound from Atorvastatin and other related substances.[1]
Expertise in Method Development : The choice of a chiral stationary phase is often necessary to resolve stereoisomers. However, achiral reversed-phase columns (like C18) can also be effective, capitalizing on the subtle differences in polarity and spatial arrangement between the diastereomers. The mobile phase composition, particularly the organic modifier and pH, is optimized to maximize resolution.
A Self-Validating Protocol Example :
-
Column : C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Rationale: Provides excellent resolving power for the hydrophobic core of the molecule.
-
-
Mobile Phase A : 0.01M Phosphate buffer, pH adjusted to 4.5 with phosphoric acid.
-
Rationale: Buffering controls the ionization state of acidic/basic functional groups, ensuring reproducible retention times.
-
-
Mobile Phase B : Acetonitrile.
-
Rationale: A strong organic solvent that elutes the highly retained analytes.
-
-
Gradient Elution :
-
0-10 min: 40% B
-
10-30 min: 40% to 70% B
-
30-35 min: 70% B
-
35-40 min: 70% to 40% B (re-equilibration)
-
Rationale: A gradient is necessary to first separate more polar impurities before eluting the highly retained Atorvastatin and its ester impurities.
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 35°C.
-
Rationale: Elevated temperature improves peak shape and reduces viscosity, but must be controlled to ensure run-to-run consistency.
-
-
Detection : UV at 245 nm.
-
Rationale: This wavelength corresponds to a strong absorbance maximum for the pyrrole chromophore common to all related compounds.
-
-
Injection Volume : 10 µL.
This protocol must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Caption: Standard workflow for HPLC-based impurity profiling.
Spectroscopic Confirmation
While HPLC provides quantitative data, structural confirmation relies on mass spectrometry and NMR.
-
LC-MS : Coupling the HPLC system to a mass spectrometer allows for the confirmation of the molecular weight (614.7 g/mol ) for the eluting impurity peak, providing orthogonal verification of its identity.[1]
-
NMR Spectroscopy : For definitive structural elucidation and stereochemical assignment, the impurity can be isolated and analyzed by ¹H and ¹³C NMR. Key diagnostic signals, particularly the chemical shifts and coupling constants of the protons on the dihydroxyheptanoate chain (C3 and C5), would differ from those of the (3R,5R) isomer, confirming the trans relationship.[5]
Conclusion
The control of this compound is a non-trivial but essential aspect of Atorvastatin manufacturing. Its identity as a stereoisomeric process-related impurity necessitates the development and validation of highly specific analytical methods, primarily HPLC, supported by spectroscopic techniques for definitive confirmation. By understanding the chemical nature of this impurity and implementing a robust control strategy, pharmaceutical manufacturers can ensure the consistent quality, safety, and efficacy of the final Atorvastatin drug product, in line with global regulatory expectations.
References
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Veeprho. This compound | CAS 1217751-95-5. Available from: [Link]
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PubChem. 10-trans-Atorvastatin Acetonide tert-Butyl Ester | C40H47FN2O5. Available from: [Link]
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PubChem. Atorvastatin tert-butyl ester | C37H43FN2O5. Available from: [Link]
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Pharmaffiliates. Atorvastatin-impurities. Available from: [Link]
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PubChem. This compound | C37H43FN2O5. Available from: [Link]
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Allmpus. (3s,5s)-atorvastatin tert-butyl ester. Available from: [Link]
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SynZeal. Atorvastatin Impurities. Available from: [Link]
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ResearchGate. Synthesis of Some Impurities and/or Degradation Products of Atorvastatin. Available from: [Link]
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Pipzine Chemicals. (3R,5R)-tert-Butyl 7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate. Available from: [Link]
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Angene. tert-Butyl 7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl). Available from: [Link]
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PubChem. Atorvastatin Acetonide tert-Butyl Ester | C40H47FN2O5. Available from: [Link]
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Pharmaffiliates. (3S,5R)-Tert-butyl 7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate. Available from: [Link]
-
LookChem. (3R,5R)-tert-Butyl 7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate. Available from: [Link]
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10-trans-Atorvastatin tert-Butyl Ester CAS number and identification
An In-depth Technical Guide to 10-trans-Atorvastatin tert-Butyl Ester: Identification, Characterization, and Control
Executive Summary: This guide provides a comprehensive technical overview of this compound (CAS Number: 1217751-95-5), a critical process-related impurity in the synthesis of Atorvastatin. As a stereoisomeric impurity, its presence can impact the final drug substance's purity and potency profile.[1] This document, intended for researchers, analytical scientists, and drug development professionals, details the compound's chemical identity, explores the stereochemical context of its formation, and presents robust analytical methodologies for its definitive identification and quantification. By synthesizing information from orthogonal analytical techniques, including chromatography and spectroscopy, this guide establishes a framework for the effective monitoring and control of this impurity, aligning with stringent regulatory standards such as those outlined by the International Council for Harmonisation (ICH).[1]
Core Chemical Identity and Properties
This compound is a diastereomer of the desired (3R, 5R)-Atorvastatin tert-Butyl Ester intermediate used in the manufacturing of Atorvastatin. The "trans" designation refers to the stereochemical relationship of the hydroxyl groups on the heptanoate side chain. Understanding its fundamental properties is the first step in developing effective control strategies.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1217751-95-5 | [1][2] |
| IUPAC Name | tert-butyl (3S,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | [1][2] |
| Synonyms | Atorvastatin Impurity 70 | [2] |
| Molecular Formula | C₃₇H₄₃FN₂O₅ | [1][2] |
| Molecular Weight | 614.7 g/mol | [1][2] |
| Nature | Stereoisomeric impurity |[1] |
It is crucial to distinguish this impurity from its parent intermediate, (3R,5R)-Atorvastatin tert-Butyl Ester (CAS: 134395-00-9), and other related substances like 10-trans-Atorvastatin Acetonide tert-Butyl Ester (CAS: 1105067-90-0), a protected form of the impurity.[3][4][5]
The Imperative of Stereochemical Control in Atorvastatin Synthesis
The therapeutic efficacy of Atorvastatin is exclusively attributed to its (3R, 5R) stereoisomer.[6] This isomer is responsible for the targeted inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. The formation of other diastereomers, such as the 10-trans impurity, represents a critical quality attribute that must be controlled.
This impurity can emerge during the synthesis or storage of the Atorvastatin tert-butyl ester intermediate through isomerization.[1] The conditions of the chemical environment, such as pH and temperature, can facilitate the conversion from the desired cis diol configuration to the undesired trans form. This underscores the necessity of optimized and controlled reaction and storage conditions to mitigate its formation.[1]
Caption: Isomeric relationship and impurity formation pathway.
Analytical Methodologies for Identification and Quantification
A multi-technique, or orthogonal, approach is essential for the unambiguous identification and accurate quantification of this compound.[1] This ensures method specificity and reliability, which are cornerstones of a robust analytical control strategy.
High-Performance Liquid Chromatography (HPLC): The Cornerstone of Separation
HPLC is the primary technique for separating Atorvastatin from its related impurities.[7][8] Due to the stereoisomeric nature of the 10-trans impurity, both achiral and chiral chromatographic methods are necessary for a complete impurity profile.
-
Achiral Reversed-Phase (RP-HPLC): RP-HPLC, typically using a C18 column, is effective for separating Atorvastatin and its intermediates from impurities with different polarities.[9] While it may not resolve all diastereomers, it is a fundamental tool for general purity assessment.
-
Chiral HPLC: This is the definitive technique for separating diastereomers. Polysaccharide-based chiral stationary phases, such as those found in Chiralcel® columns, are highly effective.[6][10] The differential interaction of the stereoisomers with the chiral stationary phase allows for their separation and individual quantification.
Protocol: Chiral HPLC Method for Diastereomer Separation
This protocol is a representative methodology based on established principles for separating Atorvastatin diastereomers.[6][10]
-
System: High-Performance Liquid Chromatography system with UV detection.
-
Column: Chiralcel® OD-RH or similar polysaccharide-based chiral column.
-
Mobile Phase: A mixture of n-hexane and 2-propanol (e.g., 95:5 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.[10]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 35 °C) for improved reproducibility.[6]
-
System Suitability: The method must be validated for resolution between the main peak (Atorvastatin tert-Butyl Ester) and the trans-isomer peak, ensuring baseline or near-baseline separation.
Mass Spectrometry (MS) for Molecular Weight Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for confirming the identity of impurities.[11]
-
Causality: By coupling the separation power of HPLC with the mass-resolving capability of MS, a precise mass-to-charge ratio for the eluting peak can be obtained. For this compound, this would confirm the expected molecular weight of 614.7 g/mol , providing strong evidence of its identity.[1] This technique is a cornerstone of impurity profiling and is frequently used in forced degradation studies to identify unknown degradation products.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy (¹H and ¹³C) provides the most detailed structural information, making it the ultimate tool for confirming the trans configuration of the diol side chain.[1][11]
-
Mechanistic Insight: While MS confirms the molecular formula, NMR elucidates the precise arrangement of atoms and their stereochemical relationships. The chemical shifts and, more importantly, the coupling constants of the protons on the carbons bearing the hydroxyl groups will differ significantly between the cis and trans isomers. This detailed structural fingerprint provides irrefutable confirmation of the impurity's identity.
Table 2: Summary of Analytical Techniques
| Technique | Purpose | Key Insights |
|---|---|---|
| Chiral HPLC | Separation and Quantification | Resolves diastereomers, determines impurity level.[6][10] |
| LC-MS | Identity Confirmation | Confirms molecular weight (614.7 g/mol ).[1][11] |
| ¹H / ¹³C NMR | Definitive Structural Elucidation | Confirms the trans stereochemical configuration.[1][11] |
Caption: Integrated analytical workflow for impurity identification.
Regulatory Context and Control Strategies
The control of impurities is a non-negotiable aspect of pharmaceutical development, governed by guidelines from bodies like the ICH.
-
ICH Q3A/Q3B Guidelines: These guidelines mandate the identification and qualification of impurities at specific thresholds. As a process-related impurity, this compound must be monitored and controlled to remain within these established limits.[1]
-
Reference Standards: The use of a certified reference standard for this compound is critical for the validation of analytical methods and the accurate quantification of the impurity in batch release testing.[1]
-
Mitigation and Control: The most effective control strategy is prevention. This involves optimizing reaction conditions (e.g., temperature, reagents, reaction time) and establishing controlled storage conditions (e.g., temperature, humidity, light exposure) for the Atorvastatin tert-butyl ester intermediate to minimize the potential for isomerization.[1]
Conclusion
This compound is a significant stereoisomeric impurity that demands rigorous analytical characterization and control during the synthesis of Atorvastatin. Its proper identification is not merely an analytical exercise but a fundamental requirement for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient. A self-validating analytical system, leveraging the separation power of chiral HPLC and the confirmatory capabilities of MS and NMR, provides the necessary framework for its management. By understanding the causality of its formation and implementing robust analytical workflows and preventative process controls, manufacturers can ensure their final product meets the highest standards of purity mandated by global regulatory agencies.
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Improving the Current European Pharmacopoeia Enantio-Selective HPLC Method for the Determination of Enantiomeric Purity in Atorvastatin Calcium Salt Drug Substance. MDPI. [Link]
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Separation profile of atorvastatin reference solution (c) (EP 8) using... ResearchGate. [Link]
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Atorvastatin tert-butyl ester | C37H43FN2O5 | CID 11238911. PubChem. [Link]
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A Technical Guide to the Physicochemical Characteristics of 10-trans-Atorvastatin tert-Butyl Ester
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical characteristics of 10-trans-Atorvastatin tert-Butyl Ester, a significant stereoisomeric impurity and synthetic intermediate of Atorvastatin. A thorough understanding of its properties is paramount for the robust development of analytical methods, impurity profiling, and control strategies in the manufacturing of Atorvastatin. This document synthesizes field-proven insights with established analytical principles to offer a practical framework for the characterization of this compound. We delve into its structural and physicochemical properties, including solubility and melting point, and provide detailed protocols for its analytical characterization using modern chromatographic and spectroscopic techniques. Furthermore, we address the critical aspect of its stability, outlining a systematic approach for conducting forced degradation studies to elucidate potential degradation pathways. This guide is intended to be a valuable resource for professionals engaged in the research, development, and quality control of Atorvastatin.
Introduction: The Significance of Characterizing Atorvastatin Impurities
Atorvastatin, a leading synthetic statin, is a cornerstone in the management of hypercholesterolemia. Its therapeutic success is contingent on the purity and quality of the active pharmaceutical ingredient (API). During the synthesis of Atorvastatin, various process-related impurities and degradation products can emerge. Among these, stereoisomeric impurities are of particular concern due to their potential to affect the drug's efficacy and safety profile.
This compound is a notable stereoisomeric impurity that can arise from the isomerization of the Atorvastatin tert-Butyl Ester intermediate during synthesis or storage[1]. The presence of this trans isomer can impact the impurity profile and potency of the final drug product. Therefore, a comprehensive characterization of its physicochemical properties is not merely an academic exercise but a regulatory and scientific necessity. This guide provides an in-depth exploration of these characteristics, offering both foundational knowledge and practical methodologies.
Structural and Physicochemical Properties
A fundamental understanding of the molecular structure and inherent physical properties of this compound is the bedrock of any analytical endeavor.
Chemical Structure
The chemical structure of this compound is depicted below. The key feature distinguishing it from the desired cis isomer is the trans configuration of the substituents on the dihydroxyheptanoate side chain.
Sources
A Technical Guide to 10-trans-Atorvastatin tert-Butyl Ester: Synthesis, Characterization, and Control as a Critical Process Intermediate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of 10-trans-Atorvastatin tert-Butyl Ester, a critical stereoisomeric impurity and intermediate in the synthesis of Atorvastatin. As Senior Application Scientists, our focus is to deliver not just procedural steps, but the underlying scientific rationale, enabling robust process development and analytical control in pharmaceutical manufacturing.
Introduction: The Significance of Stereochemical Control in Atorvastatin Synthesis
Atorvastatin, the active pharmaceutical ingredient (API) in one of the world's most prescribed cholesterol-lowering medications, is a fully synthetic inhibitor of HMG-CoA reductase.[1] Its efficacy is intrinsically linked to the precise three-dimensional arrangement of its atoms, particularly the (3R,5R) stereochemistry of the dihydroxyheptanoate side chain. The tert-butyl ester of Atorvastatin is a key intermediate in many convergent synthetic strategies, such as the widely employed Paal-Knorr pyrrole synthesis.[1]
This compound, its stereoisomer, emerges as a process-related impurity.[2] While structurally similar, the difference in the spatial orientation of the hydroxyl groups (trans vs. the desired cis) can have significant implications for the final drug's safety and efficacy profile. Therefore, understanding the formation, identification, and control of this specific impurity is paramount for any robust Atorvastatin manufacturing process. This guide will dissect the causality behind its formation and outline authoritative methods for its management.
Chemical Identity and Structural Elucidation
A precise understanding of the molecular structure is the foundation for all subsequent process chemistry and analytical work.
-
IUPAC Name: tert-butyl (3S,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate[2][3]
-
Molecular Weight: 614.7 g/mol [3]
The key structural feature is the trans relationship between the C3 and C5 hydroxyl groups on the heptanoate side chain, which contrasts with the desired cis configuration of the active (3R,5R)-Atorvastatin isomer.
Caption: Synthetic workflow showing the formation of the target intermediate and the trans-isomer impurity.
Causality of Isomerization: The conversion from the desired cis-diol to the trans-diol can be catalyzed by both acidic and basic conditions, often exacerbated by elevated temperatures or prolonged reaction times. The mechanism can involve protonation or deprotonation of the hydroxyl groups, leading to the formation of intermediates that allow for epimerization at one of the chiral centers. Controlling pH, temperature, and processing time, especially during the deprotection of the side-chain (e.g., removal of an acetonide group) and subsequent work-up steps, is therefore critical to minimize the formation of this impurity. [2][4]
Analytical Characterization and Quantification
The structural similarity between the cis and trans isomers necessitates the use of high-resolution orthogonal analytical techniques for accurate identification and quantification. [2]
Experimental Protocol: Chiral HPLC for Stereoisomer Separation
Objective: To resolve and quantify this compound from the desired (3R,5R)-cis isomer.
Methodology:
-
Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose (e.g., Chiralpak series), is required. The choice of the specific CSP is critical and must be validated.
-
Mobile Phase: A non-polar mobile phase, typically a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol, is used. The ratio is optimized to achieve baseline separation. For example, a starting point could be 90:10 n-Hexane:Isopropanol.
-
Flow Rate: Typically set between 0.5 to 1.5 mL/min.
-
Detection: UV detection at a wavelength where the pyrrole chromophore absorbs strongly (e.g., 254 nm).
-
Sample Preparation: Dissolve a precisely weighed sample of the intermediate in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample and a certified reference standard of the trans-impurity. The retention times will differ, allowing for identification and quantification based on peak area.
Data Presentation: Comparative Analytical Techniques
The following table summarizes the primary techniques used for the comprehensive characterization of this intermediate.
| Analytical Technique | Purpose | Typical Observations & Insights |
| Chiral HPLC | Isomer Separation & Quantification | Provides baseline resolution of cis and trans isomers. Essential for accurate purity assessment. Retention times are distinct for each stereoisomer. |
| Reverse-Phase HPLC | General Purity Assessment | Used to detect other process-related impurities (e.g., starting materials, byproducts) but typically does not resolve the cis/trans isomers. |
| LC-MS | Molecular Weight Confirmation | Confirms the molecular ion peak corresponding to the formula C₃₇H₄₃FN₂O₅, confirming the compound's identity but not its stereochemistry. [2] |
| ¹H NMR Spectroscopy | Structural Confirmation | The chemical shifts and coupling constants of the protons on the diol side chain (C3-H, C5-H) differ between the cis and trans isomers, providing definitive structural evidence. [2] |
| ¹³C NMR Spectroscopy | Carbon Skeleton Confirmation | Complements ¹H NMR by confirming the carbon framework of the molecule. [2] |
Purification Strategies and Control
Minimizing the level of this compound is a key objective in process development. Since it is formed from the desired product, purification is the primary method of control.
-
Selective Crystallization: The most industrially viable method. The different spatial arrangements of the cis and trans isomers can lead to differences in their crystal lattice energies and solubilities in specific solvent systems. By carefully selecting solvents and controlling temperature, it is often possible to induce the preferential crystallization of the desired cis isomer, leaving the more soluble trans impurity in the mother liquor. This process requires significant optimization of solvent ratios, temperature profiles, and seeding strategies.
-
Preparative Chromatography: While highly effective at separating the isomers, preparative chromatography is expensive and less practical for large-scale manufacturing. It is more commonly used for producing analytical reference standards.
The most effective strategy is to minimize the impurity's formation in the first place by rigorously controlling the reaction conditions (pH, temperature, time) during the critical synthetic steps.
Regulatory Perspective and Impact on Drug Quality
Regulatory bodies like the FDA and EMA, following ICH Q3A/B guidelines, mandate strict control over impurities in drug substances. [2]Stereoisomers are treated as distinct chemical entities. The presence of this compound in the intermediate can carry through to the final API. If the final hydrolysis step does not remove it, the resulting trans-Atorvastatin acid would be a difficult-to-remove impurity in the final drug product.
The qualification and control limits for such impurities must be established based on toxicological data and pharmacopeial monographs. As a process-related impurity, its level must be monitored and controlled to ensure the consistency, safety, and efficacy of every batch of Atorvastatin produced.
Conclusion
This compound is more than a minor byproduct; it is a critical quality attribute in the synthesis of Atorvastatin. Its control is a testament to the precision required in modern pharmaceutical manufacturing. A thorough understanding of its formation mechanism, coupled with the application of high-resolution analytical techniques and robust purification strategies, is essential for any organization involved in the synthesis of this life-saving drug. This integrated approach ensures that the final API meets the stringent quality and purity standards demanded by regulatory authorities and patients worldwide.
References
- This compound | CAS 1217751-95-5 - Veeprho. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdPm-BhLySsRD2wKZLUbQUhyLdLW0DtgD_HiTULsrlR5pEe3AAwAkgrBc01Dms7RoZUUI6POXoytXE0Aoau2Q_qYry0XCQb1rs_lp0mTDf9nqNF_GV-9xP5b2cLEhwcJltDhlK5bCG1cuEgkq64k88HCHZyiGbOTl4sXTFZLdNuQ==]
- This compound | C37H43FN2O5 | CID 46780497 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/46780497]
- Chapter 4: Synthesis of Atorvastatin - Books - The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/ebook/978-1-78262-892-8/978-1-78262-892-8-chapter/978-1-78262-892-8-c004]
- WO2007029216A1 - Preparation of an atorvastatin intermediate - Google Patents. [URL: https://patents.google.
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The Unwanted Isomer: A Technical Guide to the Formation and Control of 10-trans-Atorvastatin tert-Butyl Ester
Abstract
Atorvastatin, a leading synthetic HMG-CoA reductase inhibitor, is a cornerstone in the management of hypercholesterolemia. The complexity of its synthesis, however, presents significant challenges in controlling process-related impurities. Among these is the diastereomeric impurity, 10-trans-Atorvastatin tert-Butyl Ester, an isomer of a key synthetic intermediate. The presence of this impurity can impact the final drug substance's purity, efficacy, and safety profile. This in-depth technical guide provides a comprehensive exploration of the formation, analytical characterization, and strategic control of this compound. We will delve into the mechanistic underpinnings of its formation, provide detailed, field-proven analytical methodologies for its detection and quantification, and outline robust control strategies to mitigate its presence in the manufacturing process. This guide is intended for researchers, scientists, and drug development professionals dedicated to ensuring the highest standards of quality and safety in the synthesis of Atorvastatin.
Introduction: The Stereochemical Challenge in Atorvastatin Synthesis
Atorvastatin possesses two stereogenic centers in its 3,5-dihydroxyheptanoic acid side chain, giving rise to four possible stereoisomers. The therapeutically active form is the (3R, 5R)-isomer, commonly referred to as the cis-isomer. The synthesis of Atorvastatin often proceeds through a key intermediate, Atorvastatin tert-Butyl Ester, which retains this critical stereochemistry. However, under certain process conditions, isomerization can occur, leading to the formation of diastereomers, including the (3S, 5R)-isomer, also known as this compound.
The control of stereoisomeric impurities is a critical aspect of pharmaceutical manufacturing, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles.[1] Therefore, a thorough understanding of the formation and control of this compound is paramount for any organization involved in the synthesis of Atorvastatin.
Mechanistic Insights into the Formation of this compound
The formation of the 10-trans isomer from the desired cis-isomer is a result of epimerization at one of the chiral centers of the dihydroxyheptanoate side chain. While the precise mechanism can be influenced by various factors, it is often catalyzed by acidic or basic conditions, or elevated temperatures during the synthesis or storage of the Atorvastatin tert-Butyl Ester intermediate.
The likely point of epimerization is the C-5 hydroxyl group. Under certain conditions, this hydroxyl group can be protonated or deprotonated, facilitating a reversible retro-aldol type reaction or a similar equilibrium process. This can lead to a temporary loss of stereochemistry at the C-5 position, and upon re-formation of the bond, both the cis and trans diastereomers can be generated. The relative stability of the two isomers and the reaction conditions will dictate the final isomeric ratio. The trans-isomer may represent a thermodynamically more stable product under certain conditions, while the desired cis-isomer is the kinetically favored product of the initial stereoselective synthesis.
dot
Figure 1: Conceptual diagram illustrating the isomerization of cis-Atorvastatin tert-Butyl Ester to its trans-diastereomer under the influence of process-related stress conditions.
Analytical Characterization: Detecting and Quantifying the 10-trans Impurity
The accurate detection and quantification of this compound require robust and validated analytical methods capable of separating the diastereomers from the main component and other process-related impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with UV or Mass Spectrometry (MS) detection are the most common techniques employed.
High-Performance Liquid Chromatography (HPLC-UV) Method
A well-developed HPLC method is crucial for the routine quality control of Atorvastatin intermediates. Chiral stationary phases are often necessary for the effective separation of diastereomers.
Table 1: HPLC-UV Method Parameters for Diastereomeric Separation
| Parameter | Recommended Conditions |
| Column | Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | n-Hexane:Ethanol:Trifluoroacetic Acid (85:15:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 246 nm |
| Injection Volume | 10 µL |
| Typical Retention Time (cis) | ~6.6 min |
| Typical Retention Time (trans) | ~7.6 min |
Note: These are starting conditions and may require optimization based on the specific column and system used.
Experimental Protocol: HPLC-UV Analysis
-
Mobile Phase Preparation: Precisely mix n-hexane, ethanol, and trifluoroacetic acid in the specified ratio. Degas the mobile phase before use.
-
Standard Preparation:
-
Prepare a stock solution of the this compound reference standard at a concentration of 100 µg/mL in the mobile phase.
-
Prepare a stock solution of the cis-Atorvastatin tert-Butyl Ester at a concentration of 1 mg/mL in the mobile phase.
-
-
Sample Preparation: Dissolve the sample of Atorvastatin tert-Butyl Ester intermediate in the mobile phase to a final concentration of approximately 1 mg/mL.
-
System Suitability:
-
Inject the this compound standard to confirm its retention time.
-
Inject a spiked sample containing both the cis- and trans-isomers to ensure adequate resolution (Rs > 1.5) between the two peaks.
-
-
Analysis: Inject the sample solution and integrate the peak areas for both the cis- and trans-isomers.
-
Quantification: Calculate the percentage of the 10-trans isomer in the sample using the area normalization method or by using a calibration curve generated from the reference standard.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
For higher sensitivity and selectivity, especially for trace-level quantification and confirmation of the impurity's identity, UPLC-MS/MS is the method of choice.
Table 2: UPLC-MS/MS Method Parameters
| Parameter | Recommended Conditions |
| Column | Acquity UPLC HSS T3 (100 mm x 2.1 mm, 1.8 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min, 40-90% B; 5-6 min, 90% B; 6-6.1 min, 90-40% B; 6.1-8 min, 40% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (cis/trans) | m/z 615.3 -> 440.2 |
Note: The MRM transition is for the protonated molecule [M+H]+ and a characteristic fragment ion. This may need to be optimized on the specific mass spectrometer used.
dot
Figure 2: A typical analytical workflow for the identification and quantification of this compound.
Forced Degradation Studies: Probing the Formation of the 10-trans Impurity
Forced degradation studies are essential to understand the degradation pathways of a drug substance and to develop stability-indicating analytical methods.[2] A well-designed forced degradation study can intentionally generate the this compound impurity, providing valuable information on the conditions that favor its formation.
Experimental Protocol: Forced Degradation Study
-
Sample Preparation: Prepare a solution of high-purity cis-Atorvastatin tert-Butyl Ester in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Add 1N HCl to the sample solution and heat at 60°C for 24 hours.
-
Basic Hydrolysis: Add 1N NaOH to the sample solution and keep at room temperature for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ to the sample solution and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid sample at 105°C for 48 hours.
-
-
Neutralization: After the specified stress period, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze the stressed samples using the validated HPLC-UV or UPLC-MS/MS method described in Section 3.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify the this compound peak and any other degradation products formed.
Table 3: Expected Outcome of Forced Degradation Studies
| Stress Condition | Expected Formation of 10-trans Isomer | Other Potential Degradants |
| Acidic Hydrolysis | High potential for isomerization | Atorvastatin lactone, hydrolysis of the tert-butyl ester |
| Basic Hydrolysis | Moderate potential for isomerization | Hydrolysis of the tert-butyl ester (saponification) |
| Oxidative Degradation | Low to moderate potential | Oxidation products of the pyrrole ring |
| Thermal Degradation | Moderate potential for isomerization | Various degradation products |
Control Strategies: Mitigating the Formation of this compound
The control of this compound is best achieved through a comprehensive understanding of the process parameters that influence its formation and implementing appropriate control measures.
-
pH Control: Maintaining a neutral or near-neutral pH during the synthesis and work-up steps involving the tert-butyl ester intermediate is critical to minimize acid or base-catalyzed isomerization.
-
Temperature Management: Avoiding excessive temperatures and prolonged heating times during reactions and distillations can significantly reduce the rate of epimerization.
-
Reaction Time Optimization: Minimizing the time the intermediate is held in solution, especially under non-ideal pH or temperature conditions, is crucial.
-
Raw Material Quality: Ensuring the stereochemical purity of starting materials is a fundamental prerequisite for controlling the final impurity profile.
-
In-Process Controls (IPCs): Implementing routine in-process monitoring using the validated analytical methods described in this guide allows for early detection of the 10-trans isomer and enables timely corrective actions.
-
Crystallization and Purification: If the 10-trans isomer is formed, it may be possible to reduce its levels through carefully designed crystallization or chromatographic purification steps of the intermediate or the final API.
dot
Figure 3: A multi-faceted approach to controlling the formation of this compound.
Conclusion
The formation of this compound is a critical quality attribute that must be carefully controlled during the synthesis of Atorvastatin. A thorough understanding of the underlying chemical mechanisms, coupled with the implementation of robust analytical methods and strategic process controls, is essential for ensuring the purity, safety, and efficacy of the final drug substance. The methodologies and strategies outlined in this guide provide a comprehensive framework for researchers and drug development professionals to effectively manage this challenging impurity, ultimately contributing to the production of high-quality Atorvastatin.
References
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Stach, J., Havlíček, J., Plaček, L., & Rádl, S. (2008). Synthesis of Some Impurities and/or Degradation Products of Atorvastatin. Collection of Czechoslovak Chemical Communications, 73(2), 229–246. [Link]
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Lane, S. (n.d.). Quality Control in the Synthesis of Atorvastatin Calcium. Pharmaceutical Networking. [Link]
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Hamache, K., et al. (2024). Chiral screening approach of atorvastatin diastereomers by HPLC method. Mediterranean Journal of Pharmacy and Pharmaceutical Sciences, 4(1), 121-125. [Link]
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Mornar, A., et al. (2010). Separation, Characterization, and Quantification of Atorvastatin and Related Impurities by Liquid Chromatography-Electrospray Ionization Mass Spectrometry. Analytical Letters, 43(18), 2859-2871. [Link]
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Vishnu Murthy, M., et al. (2009). A VALIDATED LC METHOD FOR DETERMINATION OF THE ENANTIOMERIC PURITY OF ATORVASTATIN IN BULK DRUG AND DOSAGE FORMS. Rasayan Journal of Chemistry, 2(4), 836-841. [Link]
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Li, Y., et al. (2017). Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC–MS/MS. Analytical Methods, 9(18), 2739-2745. [Link]
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Gigovska, M. H., et al. (2018). Optimization of a forced degradation study of atorvastatin employing an experimental design approach. Macedonian Journal of Chemistry and Chemical Engineering, 37(2), 225-236. [Link]
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Vukkum, P., et al. (2013). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. Scientia Pharmaceutica, 81(1), 93-114. [Link]
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de Cássia da Silva, T., et al. (2017). Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. Molecules, 22(12), 2085. [Link]
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The Dichotomy of a Blockbuster: A Technical Guide to the Biological Activity of Atorvastatin Stereoisomers
Introduction: Beyond the Single Molecule
Atorvastatin, a cornerstone in the management of hypercholesterolemia, is a testament to the power of targeted enzyme inhibition. Its remarkable efficacy in lowering low-density lipoprotein (LDL) cholesterol stems from its potent and selective inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] However, the therapeutic entity we know as atorvastatin is a specific stereoisomer, and its chiral nature gives rise to a fascinating and often overlooked aspect of its pharmacology: the distinct biological activities of its stereoisomeric counterparts.
This technical guide delves into the nuanced world of atorvastatin's stereoisomers, providing researchers, scientists, and drug development professionals with an in-depth understanding of their differential on-target and off-target effects. We will explore the critical importance of stereochemistry in drug action, detail the experimental methodologies for characterizing these differences, and provide insights into the implications for drug development and safety assessment.
Atorvastatin possesses two chiral centers, giving rise to four stereoisomers: (3R,5R), (3R,5S), (3S,5R), and (3S,5S). The clinically utilized and therapeutically active form is the (3R,5R)-enantiomer.[3] While the other stereoisomers are often summarily dismissed as "inactive," a closer examination reveals a more complex reality with significant implications for drug-drug interactions and potential idiosyncratic adverse effects.
On-Target Activity: The Stereospecific Inhibition of HMG-CoA Reductase
The primary therapeutic action of atorvastatin is the competitive inhibition of HMG-CoA reductase. This interaction is highly stereospecific, with the (3R,5R)-enantiomer exhibiting the vast majority of the inhibitory activity. The structural arrangement of the hydroxyl and carboxyl groups in the (3R,5R) configuration allows for optimal binding to the active site of the enzyme, mimicking the natural substrate, HMG-CoA.[4]
Table 1: HMG-CoA Reductase Inhibitory Potency of Atorvastatin and Related Compounds
| Compound | IC50 (nM) | Notes |
| Atorvastatin ((3R,5R)-enantiomer) | 3 - 20 | A potent inhibitor of HMG-CoA reductase.[6] |
| (3S,5R)-Fluvastatin | Inactive | Demonstrates the importance of stereochemistry for activity.[6] |
| (3R,5S)-Fluvastatin | Significantly more active than (3S,5R) | The active enantiomer of fluvastatin.[6] |
The profound difference in inhibitory potency underscores the critical importance of stereoselective synthesis in the manufacturing of atorvastatin to ensure therapeutic efficacy and minimize the administration of isomeric ballast.
Off-Target Activities: The Hidden Pharmacology of "Inactive" Stereoisomers
The biological activity of atorvastatin's "inactive" stereoisomers is not negligible. In fact, these molecules exhibit distinct pharmacological profiles, primarily through their interaction with the pregnane X receptor (PXR), a key nuclear receptor that regulates the expression of drug-metabolizing enzymes and transporters.[1][7][8]
Activation of PXR by xenobiotics, including drugs, can lead to the induction of cytochrome P450 (CYP) enzymes, particularly CYP3A4, which is responsible for the metabolism of a vast array of therapeutic agents.[3] This induction can have significant clinical consequences, including accelerated drug clearance, reduced therapeutic efficacy, and the formation of toxic metabolites.
A seminal study by Korhonova et al. (2015) revealed that the stereoisomers of atorvastatin differentially activate PXR and subsequently induce the expression of various CYP enzymes in primary human hepatocytes.[1][7]
Table 2: Differential Effects of Atorvastatin Stereoisomers on PXR Activation and CYP Induction
| Stereoisomer | PXR Activation (EC50, µM) | CYP2A6 Induction | CYP2B6 Induction | CYP3A4 Induction |
| (3R,5R) | Not reported | +++ | +++ | +++ |
| (3R,5S) | Not reported | ++ | ++ | ++ |
| (3S,5R) | Not reported | ++ | + | ++ |
| (3S,5S) | Not reported | + | + | + |
Data synthesized from Korhonova et al. (2015). The number of "+" symbols indicates the relative potency of induction, with "+++" being the most potent.
The study demonstrated that the clinically used (3R,5R)-atorvastatin is a potent inducer of CYP2A6, CYP2B6, and CYP3A4.[1][7] Interestingly, the other "inactive" stereoisomers also induced these enzymes, albeit with varying potencies.[1][7] This finding is of paramount importance as it suggests that the presence of these stereoisomers as impurities in a drug formulation could contribute to drug-drug interactions.
Pharmacokinetics: A Missing Piece of the Puzzle
It is plausible that the different stereoisomers exhibit distinct pharmacokinetic properties, which could influence their systemic exposure and, consequently, their on-target and off-target effects. Further research in this area is warranted to fully elucidate the clinical implications of stereoisomerism in atorvastatin therapy.
Experimental Protocols
Protocol 1: HMG-CoA Reductase Activity Assay (Spectrophotometric)
This protocol outlines a standard in vitro assay to determine the inhibitory potency of atorvastatin stereoisomers on HMG-CoA reductase activity by monitoring the consumption of NADPH.
Materials:
-
Purified HMG-CoA reductase enzyme
-
HMG-CoA substrate solution
-
NADPH solution
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing 10 mM DTT and 1 mM EDTA)
-
Atorvastatin stereoisomers (dissolved in a suitable solvent, e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of each atorvastatin stereoisomer in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
HMG-CoA reductase enzyme solution
-
Atorvastatin stereoisomer dilution or vehicle control (e.g., DMSO)
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the HMG-CoA substrate solution and NADPH solution to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C.
-
Calculate the initial rate of reaction (V) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: PXR Activation Reporter Gene Assay
This protocol describes a cell-based assay to quantify the activation of the pregnane X receptor (PXR) by atorvastatin stereoisomers using a luciferase reporter system.
Materials:
-
HepaRG or other suitable human liver cell line
-
PXR expression vector
-
CYP3A4 promoter-luciferase reporter vector
-
Transient transfection reagent
-
Cell culture medium and supplements
-
Atorvastatin stereoisomers (dissolved in DMSO)
-
Positive control (e.g., Rifampicin)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect the cells with the PXR expression vector and the CYP3A4 promoter-luciferase reporter vector using a suitable transfection reagent.
-
Plate the transfected cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of atorvastatin stereoisomers or vehicle control (DMSO) for 24-48 hours. Include a positive control (Rifampicin).
-
After the incubation period, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase activity to a measure of cell viability (e.g., protein concentration or a co-transfected control reporter).
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Plot the fold induction against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Protocol 3: CYP3A4 Induction Assay in Primary Human Hepatocytes
This protocol details a method to assess the induction of CYP3A4 mRNA expression by atorvastatin stereoisomers in primary human hepatocytes.
Materials:
-
Cryopreserved or fresh primary human hepatocytes
-
Hepatocyte culture medium and supplements
-
Atorvastatin stereoisomers (dissolved in DMSO)
-
Positive control (e.g., Rifampicin)
-
RNA extraction kit
-
Reverse transcription kit
-
Quantitative PCR (qPCR) primers and probes for CYP3A4 and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument and reagents
Procedure:
-
Thaw and plate the primary human hepatocytes according to the supplier's protocol.
-
Allow the cells to acclimate for 24-48 hours.
-
Treat the hepatocytes with different concentrations of atorvastatin stereoisomers or vehicle control (DMSO) for 48-72 hours. Include a positive control (Rifampicin).
-
After the treatment period, harvest the cells and extract total RNA using a suitable kit.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the mRNA expression of CYP3A4 and the housekeeping gene using qPCR.
-
Calculate the relative expression of CYP3A4 mRNA normalized to the housekeeping gene using the ΔΔCt method.
-
Determine the fold induction of CYP3A4 mRNA expression relative to the vehicle control.
Visualization of Key Concepts and Workflows
Caption: The inhibitory action of (3R,5R)-atorvastatin on the HMG-CoA reductase pathway.
Caption: Workflow of PXR activation and subsequent CYP enzyme induction by atorvastatin stereoisomers.
Conclusion and Future Directions
The stereochemistry of atorvastatin plays a pivotal role in its biological activity, extending beyond its well-established inhibition of HMG-CoA reductase. While the (3R,5R)-enantiomer is responsible for the desired therapeutic effect, the other stereoisomers are not biologically inert. Their ability to activate PXR and induce drug-metabolizing enzymes highlights the importance of considering the complete pharmacological profile of all stereoisomers present in a drug formulation.
For researchers and drug development professionals, this guide underscores the necessity of:
-
Stereoselective Synthesis and Purification: Ensuring the highest possible enantiomeric purity of the active (3R,5R)-atorvastatin is crucial to maximize therapeutic efficacy and minimize the potential for off-target effects.
-
Comprehensive Biological Characterization: It is imperative to evaluate the biological activity of all stereoisomers, not just the intended active pharmaceutical ingredient. This includes assessing both on-target and off-target effects.
-
Further Pharmacokinetic Studies: There is a clear need for studies that directly compare the pharmacokinetic profiles of the individual atorvastatin stereoisomers to better understand their in vivo disposition and potential for differential effects.
By embracing a more holistic and stereochemically aware approach to drug development and evaluation, the scientific community can continue to refine our understanding of established drugs like atorvastatin and pave the way for the development of safer and more effective medicines.
References
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Korhonova, M., Doricakova, A., & Dvorak, Z. (2015). Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes. PLOS ONE, 10(9), e0137720. [Link]
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Korhonova, M., Doricakova, A., & Dvorak, Z. (2015). Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes. Endocrine Abstracts, 41, EP978. [Link]
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Niemi, M., et al. (2023). Comparison of the effects of statins on HMG-CoA reductase activity. HELDA, University of Helsinki. [Link]
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Stepankova, M., & Dvorak, Z. (2016). Optical isomers of statins enantiospecifically activate pregnane X receptor PXR and induce CYP2A6, CYP2B6 and CYP3A4 in human hepatocytes. Endocrine Abstracts, 41, P978. [Link]
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Feidt, T., et al. (2010). Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor. British Journal of Pharmacology, 160(7), 1757-1768. [Link]
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McTaggart, F. (1998). Atorvastatin: a hydroxymethylglutaryl-coenzyme A reductase inhibitor. American Journal of Health-System Pharmacy, 55(21), 2256-2264. [Link]
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Istvan, E. S. (2003). Statin inhibition of HMG-CoA reductase: a 3-dimensional view. Atherosclerosis Supplements, 4(1), 3-8. [Link]
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Design and synthesis of atorvastatin derivatives with enhanced water solubility, hepatoselectivity and stability. (2022). RSC Medicinal Chemistry. [Link]
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Baumann, M., et al. (2019). Atorvastatin (Lipitor) by MCR. ACS Medicinal Chemistry Letters, 10(3), 355-359. [Link]
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Greenberg, W. A., et al. (2009). Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates. Proceedings of the National Academy of Sciences, 106(40), 16844-16848. [Link]
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Lennernäs, H. (2003). Clinical pharmacokinetics of atorvastatin. Clinical Pharmacokinetics, 42(13), 1141-1160. [Link]
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Wang, L., et al. (2002). HMG-CoA reductase inhibitors and P-glycoprotein modulation. British Journal of Pharmacology, 135(5), 1133-1140. [Link]
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Istvan, E. S., & Deisenhofer, J. (2001). Structural mechanism for statin inhibition of HMG-CoA reductase. Science, 292(5519), 1160-1164. [Link]
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Kim, H. J., et al. (2012). An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. Biomolecules & Therapeutics, 20(1), 125-129. [Link]
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Gschwind, A., et al. (2022). Atorvastatin population pharmacokinetics in a real-life setting: Influence of genetic polymorphisms and association with clinical response. Clinical and Translational Science, 15(3), 667-679. [Link]
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Methodological & Application
Application Note: A Stability-Indicating HPLC Method for the Analysis of 10-trans-Atorvastatin tert-Butyl Ester
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 10-trans-Atorvastatin tert-Butyl Ester. This compound is a potential stereoisomeric impurity that can arise during the synthesis of Atorvastatin, a widely used statin for treating hypercholesterolemia.[1][2] Ensuring the purity of active pharmaceutical ingredients (APIs) is critical for drug safety and efficacy. This method provides a reliable tool for researchers, scientists, and drug development professionals to quantify this compound and separate it from the active pharmaceutical ingredient and other related substances. The described method is designed to be rapid and accurate, aligning with the principles of analytical quality by design (QbD).
Introduction: The Rationale for Specificity
Atorvastatin is a synthetic lipid-lowering agent. During its synthesis, various process-related impurities and degradation products can emerge. This compound is a stereoisomeric impurity of an atorvastatin intermediate that can affect the final API's purity profile.[1] Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and quantification of impurities in new drug substances. Therefore, a highly specific and stability-indicating analytical method is crucial to monitor and control the levels of such impurities.
This application note details a method that not only quantifies this compound but also separates it from its cis-isomer and other potential degradants, making it suitable for both routine quality control and stability studies. The development of this method was guided by principles outlined in established pharmacopoeias for Atorvastatin analysis, with modifications to optimize for the specific analyte.[3][4]
Experimental
Instrumentation and Reagents
-
HPLC System: A gradient-capable HPLC system with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its versatility and proven performance in separating Atorvastatin and its impurities.[4][5]
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Glacial acetic acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
-
Reference Standards: this compound, Atorvastatin, and other relevant impurity standards.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Ammonium Acetate Buffer (pH adjusted to 4.0 with glacial acetic acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 248 nm[5] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Diluent | Acetonitrile:Water (1:1 v/v) |
Causality Behind Experimental Choices:
-
Column Chemistry (C18): A C18 stationary phase is chosen for its hydrophobic characteristics, which are well-suited for the retention and separation of the relatively non-polar Atorvastatin and its ester impurities.
-
Mobile Phase (Buffered Acetonitrile): A buffered mobile phase at pH 4.0 ensures the consistent ionization state of any acidic or basic functional groups in the analytes, leading to reproducible retention times and improved peak shapes.[5] Acetonitrile is selected as the organic modifier due to its low UV cutoff and excellent elution strength for this class of compounds.
-
Gradient Elution: A gradient program is employed to ensure the elution of a wide range of compounds with varying polarities within a reasonable timeframe, providing good resolution between the main analyte and potential impurities.[5]
-
Detection Wavelength (248 nm): This wavelength is selected based on the UV absorption maxima of Atorvastatin and its related compounds, providing high sensitivity for detection.[5]
Standard and Sample Preparation
Standard Solution (10 µg/mL):
-
Accurately weigh approximately 1 mg of this compound reference standard.
-
Dissolve in a 10 mL volumetric flask with the diluent.
-
Further dilute 1 mL of this solution to 10 mL with the diluent to achieve the final concentration.
Sample Solution:
-
Accurately weigh a sample containing the equivalent of 10 mg of the active substance.
-
Transfer to a 10 mL volumetric flask and dissolve in the diluent.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Protocol
The analytical method should be validated according to ICH Q2(R1) guidelines. The following parameters are critical to establishing the method's trustworthiness.
Specificity and Forced Degradation
Specificity is demonstrated by the method's ability to resolve the this compound peak from other components, including the API, other impurities, and degradation products. Forced degradation studies are essential to prove the stability-indicating nature of the method.[6][7]
Forced Degradation Protocol:
-
Acid Hydrolysis: Sample in 0.1 N HCl at 60 °C for 2 hours.
-
Base Hydrolysis: Sample in 0.1 N NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: Sample in 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Sample stored at 105 °C for 48 hours.
-
Photolytic Degradation: Sample exposed to UV light (254 nm) for 48 hours.
The chromatograms from these stressed samples should show no co-elution of degradation products with the main analyte peak.
Linearity
Linearity should be established by analyzing a series of at least five concentrations of the reference standard over a range of LOQ to 150% of the target concentration. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
Accuracy and Precision
Accuracy is determined by performing recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
Precision is evaluated at two levels:
-
Repeatability (Intra-day precision): Six replicate injections of the standard solution. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Analysis is performed by different analysts on different days. The RSD should be ≤ 2%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.[6]
Visualization of the Analytical Workflow
The following diagram illustrates the key stages of the HPLC analysis workflow.
Caption: HPLC analysis workflow from preparation to reporting.
Expected Results and System Suitability
The following table presents the expected system suitability parameters and validation data for the method.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Resolution | ≥ 2.0 between adjacent peaks |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
Conclusion
The HPLC method detailed in this application note provides a reliable and robust solution for the quantitative analysis of this compound. The method is specific, accurate, precise, and stability-indicating, making it a valuable tool for quality control and regulatory submissions in the pharmaceutical industry. Adherence to the described protocol and validation procedures will ensure the generation of high-quality, reproducible data.
References
-
Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets. MDPI. Available at: [Link]
-
Ertürk, S., Aktaş, E. S., Ersoy, L., & Fiçicioğlu, S. (2003). An HPLC method for the determination of atorvastatin and its impurities in bulk drug and tablets. Journal of Pharmaceutical and Biomedical Analysis, 33(5), 1017-1023. Available at: [Link]
-
Concepts in development of fast, simple, stability indicating HPLC method for analysis of atorvastatin related compounds in tablets. MedCrave online. (2018). Available at: [Link]
-
Stability Indicating RP-HPLC Estimation of Atorvastatin Calcium and Amlodipine Besylate in Pharmaceutical Formulations. National Institutes of Health (NIH). Available at: [Link]
-
A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach. Journal of AOAC INTERNATIONAL. Available at: [Link]
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Forced degradation study of statins: a review. SciSpace. Available at: [Link]
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Gigovska, M. H., Petkovska, A., Acevska, J., Nakov, N., Manchevska, B., & Antovska, P. (2018). Optimization of a forced degradation study of atorvastatin employing an experimental design approach. Macedonian Journal of Chemistry and Chemical Engineering, 37(2). Available at: [Link]
-
Method Development And Validation Of Stability Indicating Rp-Hplc Method For The Estimation Of Atrovastatin And Fenofibrate Combination In. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Stability Indicating RP-HPLC Method for the Simultaneous Determination of Atorvastatin Calcium, Metformin Hydrochloride, and Glimepiride in Bulk and Combined Tablet Dosage Form. National Institutes of Health (NIH). Available at: [Link]
-
Gigovska, M. H., Petkovska, A., Acevska, J., Nakov, N., Manchevska, B., & Antovska, P. (2018). Optimization of a forced degradation study of atorvastatin employing an experimental design approach. Semantic Scholar. Available at: [Link]
-
Stability-indicating high performance liquid chromatographic determination of atorvastatin calcium in pharmaceutical dosage form. ResearchGate. (2011). Available at: [Link]
-
Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. MDPI. Available at: [Link]
-
Gigovska, M. H., Petkovska, A., Acevska, J., Nakov, N., Manchevska, B., & Antovska, P. (2018). Optimization of a forced degradation study of atorvastatin employing an experimental design approach. ResearchGate. Available at: [Link]
-
VALIDATION OF HPLC METHOD FOR DETERMINATION OF ATORVASTATIN IN TABLETS AND IDENTIFY DIKETONE IMPURITY BY LC-MASS. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
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Analysis of Atorvastatin as per USP Monograph Utilizing Alliance™ iS HPLC System. Waters Corporation. Available at: [Link]
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This compound. Veeprho. Available at: [Link]
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HPLC Method for Analysis of Atorvastatin. SIELC Technologies. Available at: [Link]
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A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach. PubMed. (2024). Available at: [Link]
-
A Validated Reversed-Phase HPLC Method for the Determination of Atorvastatin Calcium in Tablets. CORE. (2014). Available at: [Link]
-
10-trans-Atorvastatin Acetonide tert-Butyl Ester. PubChem. Available at: [Link]
-
Analytical Techniques for Atorvastatin: Advances in Chromatography, Spectroscopy, and Hyphenated Methods. International Journal of Pharmaceutical Sciences. Available at: [Link]
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This compound. PubChem. Available at: [Link]
- Preparation of an Atorvastatin Intermediate. Google Patents.
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Application Note: Comprehensive ¹H and ¹³C NMR Characterization of Atorvastatin tert-Butyl Ester
A Guide for Structural Verification and Purity Assessment in Pharmaceutical Development
Abstract
This application note provides a detailed guide to the structural characterization of Atorvastatin tert-Butyl Ester (CAS 134395-00-9), a critical intermediate in the synthesis of the blockbuster drug Atorvastatin.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in pharmaceutical development for unambiguous structure elucidation and impurity profiling. We present optimized protocols for acquiring high-resolution ¹H and ¹³C NMR spectra, followed by a thorough analysis and assignment of the spectral data. This guide is intended for researchers, analytical scientists, and process chemists involved in the synthesis and quality control of Atorvastatin and its related substances.
Introduction: The Central Role of a Key Intermediate
Atorvastatin is a selective inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, and is widely prescribed to reduce the risk of cardiovascular events.[2] The synthesis of this complex molecule involves several key intermediates, among which Atorvastatin tert-Butyl Ester is pivotal. This compound contains the complete carbon skeleton and the correct stereochemistry of the final active pharmaceutical ingredient (API).
The structural integrity and purity of this intermediate directly impact the quality and safety of the final drug product. Therefore, rigorous analytical characterization is not merely a procedural step but a cornerstone of regulatory compliance and process control. ¹H and ¹³C NMR spectroscopy offer unparalleled insight into molecular structure, providing definitive confirmation of the desired compound and allowing for the detection and quantification of process-related impurities.[3] This document outlines the definitive NMR-based workflow for the characterization of Atorvastatin tert-Butyl Ester.
Molecular Structure and Chemical Information
The structure of Atorvastatin tert-Butyl Ester incorporates the core pyrrole ring, multiple aromatic systems, and the stereochemically defined (3R,5R)-dihydroxyheptanoate side chain protected as a tert-butyl ester.[4]
-
IUPAC Name: tert-butyl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate[5]
-
Molecular Formula: C₃₇H₄₃FN₂O₅[6]
-
Molecular Weight: 614.75 g/mol [1]
-
CAS Number: 134395-00-9[7]
Caption: Chemical structure with key regions highlighted.
Experimental Protocols
The following protocols are designed for a standard 400 or 500 MHz NMR spectrometer.[8][9] Instrument parameters should be adjusted as necessary based on the specific hardware and software.
Workflow Overview
Caption: General workflow for NMR characterization.
Materials and Sample Preparation
-
Analyte: Atorvastatin tert-Butyl Ester (~10-15 mg)
-
NMR Solvent: Deuterated chloroform (CDCl₃, 0.6 mL) is recommended for its excellent solubilizing properties for this intermediate. Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, which is particularly useful for observing exchangeable protons (-OH, -NH).
-
Internal Standard: Tetramethylsilane (TMS, 0 ppm) is typically included in the deuterated solvent.
Protocol:
-
Accurately weigh 10-15 mg of Atorvastatin tert-Butyl Ester directly into a clean, dry vial.
-
Add approximately 0.6 mL of the chosen deuterated solvent (e.g., CDCl₃).
-
Vortex the sample for 30 seconds or until the solid is completely dissolved.
-
Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.
-
Cap the NMR tube securely and wipe the exterior clean before inserting it into the spectrometer.
¹H NMR Spectroscopy Protocol
The causality behind these parameters is to achieve a high-resolution spectrum with good signal-to-noise in a reasonable timeframe. A 90° pulse is avoided to prevent saturation, and a 2-second relaxation delay ensures that most protons have returned to equilibrium before the next pulse, which is crucial for accurate integration.
-
Spectrometer: 400 MHz or higher
-
Pulse Program: zg30 (standard 30° pulse)
-
Number of Scans (NS): 16
-
Relaxation Delay (D1): 2.0 seconds
-
Acquisition Time (AQ): ~4.0 seconds
-
Spectral Width (SW): 20 ppm (-5 to 15 ppm)
-
Temperature: 298 K
¹³C NMR Spectroscopy Protocol
A larger number of scans is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope (~1.1%). Proton decoupling (zgpg30) is used to simplify the spectrum by collapsing carbon-proton couplings into single lines, which enhances the signal-to-noise ratio.
-
Spectrometer: 100 MHz (corresponding to a 400 MHz ¹H frequency) or higher
-
Pulse Program: zgpg30 (power-gated proton decoupling)
-
Number of Scans (NS): 1024
-
Relaxation Delay (D1): 2.0 seconds
-
Acquisition Time (AQ): ~1.0 second
-
Spectral Width (SW): 240 ppm (-10 to 230 ppm)
-
Temperature: 298 K
Results and Discussion: Spectral Interpretation
The following assignments are based on established chemical shift principles and comparative data from Atorvastatin and its derivatives.[10][11][12] Spectra are referenced to TMS at 0.00 ppm.
¹H NMR Spectrum Analysis (400 MHz, CDCl₃)
The ¹H NMR spectrum provides a distinct fingerprint of the molecule.
-
Aromatic Region (δ 6.90 - 7.30 ppm): This complex region contains overlapping multiplets corresponding to the 14 aromatic protons of the 4-fluorophenyl, phenyl, and phenylcarbamoyl groups. The signals for the fluorophenyl group often appear as a characteristic pair of doublet of doublets due to ³JHH and ⁴JHF couplings.
-
Amide Proton (δ ~6.80 ppm): A broad singlet corresponding to the -NH proton of the phenylcarbamoyl group is typically observed. Its chemical shift can be concentration and temperature-dependent.[8]
-
Heptanoate Side Chain (δ 3.50 - 4.20 ppm): The methine protons adjacent to the hydroxyl groups (-CH(OH)-) appear as multiplets around δ 4.15 ppm (H-5) and δ 3.95 ppm (H-3). The adjacent methylene protons (-CH₂-) and the N-CH₂- protons of the pyrrole substituent also resonate in this region.
-
Isopropyl Group (δ 1.55, 3.55 ppm): This group gives rise to a doublet at approximately δ 1.55 ppm (6H) for the two equivalent methyl groups and a septet around δ 3.55 ppm (1H) for the methine proton.[10]
-
tert-Butyl Ester Group (δ 1.45 ppm): A sharp, intense singlet integrating to 9 protons is a hallmark of the tert-butyl group, providing clear evidence of the ester functionality.
-
Aliphatic Methylene Protons (δ 1.50 - 2.50 ppm): The remaining methylene protons of the heptanoate chain appear as multiplets in this region. The protons at C-2, adjacent to the ester carbonyl, are expected around δ 2.40 ppm.
Table 1: Representative ¹H NMR Data for Atorvastatin tert-Butyl Ester
| Chemical Shift (δ ppm) | Multiplicity | Assignment |
|---|---|---|
| 7.30 - 6.90 | m | 14H, Aromatic protons |
| ~6.80 | br s | 1H, NH -C=O |
| ~4.15 | m | 1H, CH -OH (C-5) |
| ~3.95 | m | 1H, CH -OH (C-3) |
| ~3.90 - 4.10 | m | 2H, N-CH₂ - |
| ~3.55 | sept | 1H, CH -(CH₃)₂ |
| ~2.40 | m | 2H, -CH₂ -COO |
| ~1.55 | d | 6H, -CH(C H₃)₂ |
| 1.70 - 1.40 | m | 4H, Other CH₂ protons |
| 1.45 | s | 9H, -C(C H₃)₃ |
¹³C NMR Spectrum Analysis (100 MHz, CDCl₃)
The ¹³C NMR spectrum confirms the carbon framework of the molecule.
-
Carbonyl Region (δ 165 - 172 ppm): Two distinct signals are expected: one for the amide carbonyl (-NH-C =O) around δ 166 ppm and one for the ester carbonyl (-C OOtBu) around δ 172 ppm.
-
Aromatic & Pyrrole Region (δ 115 - 140 ppm): This region contains numerous signals for the carbons of the three aromatic rings and the pyrrole core. The carbon attached to fluorine (C -F) will appear as a doublet with a large coupling constant (¹JCF ≈ 245 Hz) around δ 162 ppm.[10]
-
tert-Butyl Ester Carbons (δ ~80.5, ~28.2 ppm): The quaternary carbon of the tert-butyl group (C -(CH₃)₃) appears around δ 80.5 ppm, while the three equivalent methyl carbons (-C(C H₃)₃) give an intense signal at δ 28.2 ppm.
-
Heptanoate Side Chain (δ 25 - 70 ppm): The carbons bearing the hydroxyl groups (C H-OH) resonate around δ 66-69 ppm. The remaining methylene and methine carbons of the side chain and isopropyl group appear throughout this region.
Table 2: Representative ¹³C NMR Data for Atorvastatin tert-Butyl Ester
| Chemical Shift (δ ppm) | Assignment |
|---|---|
| ~172.0 | C =O (Ester) |
| ~166.1 | C =O (Amide) |
| ~162.3 (d, ¹JCF≈245 Hz) | C -F |
| 140.0 - 115.0 | Aromatic & Pyrrole Carbons |
| ~80.5 | C (CH₃)₃ |
| ~69.0, ~66.0 | C H-OH (C-3, C-5) |
| 45.0 - 35.0 | Methylene Carbons (Side Chain) |
| ~29.7 | C H(CH₃)₂ |
| ~28.2 | C(C H₃)₃ |
| ~22.5 | CH(C H₃)₂ |
Conclusion
The combination of ¹H and ¹³C NMR spectroscopy provides a robust and definitive method for the structural characterization of Atorvastatin tert-Butyl Ester. The protocols and spectral assignments detailed in this application note serve as a reliable framework for scientists engaged in the synthesis, purification, and quality control of this crucial pharmaceutical intermediate. The distinct signals of the tert-butyl group in both ¹H and ¹³C spectra, along with the complex patterns of the aromatic and side-chain regions, create a unique spectral fingerprint that confirms the compound's identity and purity with high confidence.
References
- Veeprho. (n.d.). Atorvastatin 5-Isopropyl Ether tert-Butyl Ester.
-
Wang, W. D., Gao, X., Strohmeier, M., Wang, W., Bai, S., & Dybowski, C. (2012). Solid-state NMR studies of form I of atorvastatin calcium. The Journal of Physical Chemistry B, 116(11), 3641–3649. Available at: [Link]
-
Hamache, T., Belboukhari, N., & Sekkoum, K. (2023). Stereochemical of Atorvastatin Drug by Using Spectroscopic Analysis. Clinical Trials and Case Studies, 3(1). Available at: [Link]
-
Krasavin, M., et al. (2018). Design and synthesis of atorvastatin derivatives with enhanced water solubility, hepatoselectivity and stability. RSC Advances, 8(1), 1-10. Available at: [Link]
- ResearchGate. (n.d.). ¹H qNMR spectrum of atorvastatin calcium (A) and internal standard (B). [Image].
-
Inoue, I., et al. (2005). Effects of Atorvastatin on Nuclear Magnetic Resonance-Defined Lipoprotein Subclasses and Inflammatory Markers in Patients With Hypercholesterolemia. Metabolism, 54(4), 503-509. Available at: [Link]
-
ResearchGate. (2012). Solid-State NMR Studies of Form I of Atorvastatin Calcium. [Request PDF]. Available at: [Link]
- Gutta, M., et al. (2024). Potential Process Related Substance of Atorvastatin Calcium: Identification, Synthesis and Spectral Characterization. RASĀYAN Journal of Chemistry, 17(4), 1573-1578.
-
Keri, R. S., et al. (2016). Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids. Beilstein Journal of Organic Chemistry, 12, 2336-2343. Available at: [Link]
-
Organic Spectroscopy International. (2015). Atorvastatin calcium. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Atorvastatin tert-butyl ester. PubChem Compound Database. Retrieved from [Link]
-
SynZeal. (n.d.). Atorvastatin EP Impurity N. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 10-trans-Atorvastatin Acetonide tert-Butyl Ester. PubChem Compound Database. Retrieved from [Link]
-
Krasavin, M., et al. (2018). Design and synthesis of atorvastatin derivatives with enhanced water solubility, hepatoselectivity and stability. PubMed Central. Available at: [Link]
- Google Patents. (2009). US20090221839A1 - Preparation of an Atorvastatin Intermediate.
-
Biological Magnetic Resonance Bank. (n.d.). bmse001306 Atorvastatin. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Atorvastatin-impurities. Retrieved from [Link]
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Use of 10-trans-Atorvastatin tert-Butyl Ester in drug metabolism studies
Application Note & Protocol
Topic: The Strategic Use of 10-trans-Atorvastatin tert-Butyl Ester in Advanced Drug Metabolism and Pharmacokinetic Studies
Audience: Researchers, scientists, and drug development professionals.
Abstract
Atorvastatin, a leading HMG-CoA reductase inhibitor, undergoes extensive metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][2] Understanding its metabolic fate is crucial for predicting drug-drug interactions, assessing pharmacokinetic variability, and ensuring clinical safety and efficacy. This document provides detailed protocols and technical guidance on the use of This compound , a critical process-related impurity and synthetic intermediate, as an analytical reference standard in drug metabolism studies.[3] While not a metabolite itself, this compound serves as an indispensable tool for the validation and execution of robust bioanalytical methods, ensuring the accuracy and reproducibility of data generated in both in vitro and in vivo settings. We present field-proven methodologies for its application as an internal standard in a human liver microsomal (HLM) stability assay and in the quantitative analysis of Atorvastatin from plasma matrices.
The Metabolic Landscape of Atorvastatin
Atorvastatin is administered orally in its active acid form and works by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[4] Its systemic availability and therapeutic action are significantly influenced by extensive first-pass metabolism in the gut and liver.[2]
The primary metabolic pathway is oxidation, catalyzed predominantly by CYP3A4, with a minor contribution from CYP3A5.[5] This process yields two major pharmacologically active metabolites: ortho-hydroxyatorvastatin (o-OH-atorvastatin) and para-hydroxyatorvastatin (p-OH-atorvastatin).[6][7] These active metabolites are responsible for approximately 70% of the circulating HMG-CoA reductase inhibitory activity.[6] Further metabolism can occur via glucuronidation of both the parent drug and its hydroxylated metabolites, a Phase II reaction mediated by UGT enzymes (e.g., UGT1A1, UGT1A3), which facilitates their elimination, primarily through biliary excretion.[4][8]
Sources
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- 8. ClinPGx [clinpgx.org]
Protocol for synthesizing 10-trans-Atorvastatin tert-Butyl Ester in the lab
A Robust, Scalable Protocol for the Laboratory Synthesis of (3R,5R)-Atorvastatin tert-Butyl Ester
Introduction and Scientific Context
Atorvastatin, marketed as Lipitor®, is a leading synthetic statin prescribed for the management of hypercholesterolemia.[1] It functions by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the hepatic biosynthesis of cholesterol.[1] The synthesis of Atorvastatin has been a subject of intense research, leading to highly optimized and stereoselective manufacturing processes.
A critical intermediate in the most commercially successful synthetic routes is the tert-butyl ester of the (3R,5R)-dihydroxyheptanoic acid side chain. This application note provides a detailed, two-step laboratory protocol for the synthesis of this key intermediate, specifically tert-butyl (3R,5R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)pyrrol-1-yl]-3,5-dihydroxyheptanoate (referred to hereafter as Atorvastatin tert-Butyl Ester).
Nomenclature Clarification: The term "10-trans-Atorvastatin" can be ambiguous. While it is sometimes used to describe the desired (3R,5R) diastereomer due to the trans relationship of substituents on the dioxane precursor, it is more formally used to denote a stereoisomeric impurity. This protocol is specifically designed for the synthesis of the pharmaceutically relevant (3R,5R) diastereomer.
The synthetic strategy detailed herein is based on the highly convergent and industrially proven Paal-Knorr pyrrole synthesis .[1][2] This approach involves the condensation of two advanced intermediates: a 1,4-diketone and a chiral primary amine carrying the protected diol side chain. This method is favored for its high yields and robust nature.
Global Synthetic Strategy
The synthesis is executed in two primary stages, starting from two key precursors which are typically synthesized separately or commercially available.
-
Paal-Knorr Condensation: The core pyrrole ring is constructed by reacting the 1,4-diketone, (±)-4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide (1) , with the chiral amine, tert-butyl [(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate (2) .[3][4][5] This reaction forms the fully protected intermediate, Atorvastatin Acetonide tert-Butyl Ester (3) .[6]
-
Acetonide Deprotection: The 1,3-diol functionality is unmasked by the acid-catalyzed hydrolysis of the acetonide protecting group from intermediate (3) , yielding the target molecule, Atorvastatin tert-Butyl Ester (4) .[7]
This convergent approach is highly efficient as it joins two complex fragments late in the synthesis, maximizing overall yield.
Diagram 1: High-level overview of the synthetic workflow.
Reaction Mechanism: The Paal-Knorr Synthesis
The Paal-Knorr synthesis is a classic method for forming five-membered heterocycles.[8] In this context, it involves the reaction between a 1,4-dicarbonyl compound and a primary amine. The mechanism proceeds via the formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration steps to yield the aromatic pyrrole ring.[9][10]
The reaction is catalyzed by a weak acid, such as pivalic acid. The acid serves to protonate a carbonyl group, activating it for nucleophilic attack by the primary amine.[11] The subsequent cyclization is often the rate-determining step.[12] Continuous removal of water, a byproduct of the condensation, is essential to drive the reaction equilibrium toward the product.
Materials and Reagents
Reagent Table
| Reagent Name | Formula | MW ( g/mol ) | Molar Eq. | Amount (g) | Amount (mmol) | Supplier |
| 1,4-Diketone (1) | C₂₉H₂₈FNO₃ | 473.54 | 1.0 | 11.84 | 25.0 | Sigma-Aldrich |
| Chiral Amine (2) | C₁₄H₂₇NO₄ | 273.37 | 1.05 | 7.18 | 26.25 | Combi-Blocks |
| Pivalic Acid | C₅H₁₀O₂ | 102.13 | 0.15 | 0.38 | 3.75 | Acros Organics |
| Toluene | C₇H₈ | 92.14 | - | 125 mL | - | Fisher Scientific |
| n-Heptane | C₇H₁₆ | 100.21 | - | 50 mL | - | Fisher Scientific |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 25 mL | - | J.T. Baker |
| Methanol | CH₃OH | 32.04 | - | 250 mL | - | VWR |
| Hydrochloric Acid (1N) | HCl | 36.46 | - | 25 mL | 25.0 | Sigma-Aldrich |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed | - | Fisher Scientific |
| Saturated NaHCO₃ | - | - | - | As needed | - | LabChem |
| Brine | - | - | - | As needed | - | LabChem |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | As needed | - | EMD |
Note: Amounts are based on a 25 mmol scale synthesis.
Equipment
-
500 mL three-neck round-bottom flask
-
Dean-Stark apparatus and condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Temperature probe
-
Nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
HPLC system for reaction monitoring and purity analysis
Detailed Experimental Protocol
Diagram 2: Step-by-step experimental workflow diagram.
PART 1: Paal-Knorr Synthesis of Atorvastatin Acetonide tert-Butyl Ester (3)
-
Reaction Setup: Assemble a 500 mL three-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap fitted with a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried.
-
Charging Reagents: To the flask, add 1,4-Diketone (1) (11.84 g, 25.0 mmol), Chiral Amine (2) (7.18 g, 26.25 mmol), and pivalic acid (0.38 g, 3.75 mmol).
-
Solvent Addition: Add the solvent mixture: toluene (125 mL), n-heptane (50 mL), and THF (25 mL). The use of a toluene-heptane co-solvent system facilitates efficient azeotropic removal of water.[3]
-
Reflux and Water Removal: Begin stirring and heat the mixture to a gentle reflux (approx. 95-105 °C). Fill the Dean-Stark trap with toluene before starting. The reaction is driven by the continuous removal of water via azeotropic distillation.[3]
-
Reaction Monitoring: Monitor the reaction progress by HPLC or TLC every 4-6 hours, checking for the consumption of the limiting reagent (1,4-Diketone). The reaction typically requires 18-24 hours for completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 1N NaOH (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).
-
Isolation of Crude Intermediate: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting oil or semi-solid is the crude Atorvastatin Acetonide tert-Butyl Ester (3) , which is used in the next step without further purification.
PART 2: Deprotection to Atorvastatin tert-Butyl Ester (4)
-
Dissolution: Dissolve the crude intermediate (3) from the previous step in methanol (250 mL) in a 500 mL round-bottom flask with a magnetic stir bar.
-
Acid Addition: To the stirred solution, add 1N aqueous hydrochloric acid (25 mL). The acid catalyzes the hydrolysis of the acetonide ketal to the corresponding diol.[7][13]
-
Reaction: Stir the reaction at room temperature (20-25 °C) for 2-4 hours.
-
Monitoring: Monitor the deprotection by HPLC or TLC, observing the disappearance of the starting material (3) and the appearance of the more polar product (4) .
-
Quenching and Solvent Removal: Once the reaction is complete, carefully neutralize the acid by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases (pH ~7-8). Remove the bulk of the methanol under reduced pressure.
-
Extraction: Transfer the remaining aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Final Wash and Drying: Wash the combined organic extracts with water (1 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Atorvastatin tert-Butyl Ester (4) as a white to off-white foam or solid.
Purification and Characterization
Purification
The crude product (4) can be purified to >98% purity by one of the following methods:
-
Column Chromatography: For laboratory scale, flash chromatography on silica gel is effective. A gradient elution system of hexane/ethyl acetate (e.g., from 70:30 to 50:50) is typically suitable.
-
Recrystallization: For larger scales, recrystallization is preferred. A mixture of ethyl acetate and heptane or isopropanol and water can be effective solvent systems.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Technique | Expected Results for Atorvastatin tert-Butyl Ester (4) |
| ¹H NMR | Characteristic peaks for the pyrrole core, aromatic protons, isopropyl group, tert-butyl ester, and the diol side-chain methine protons. |
| LC-MS | A prominent peak corresponding to the [M+H]⁺ ion at m/z 615.3.[14] |
| HPLC | Purity assessment should show >98% for the main peak with retention time distinct from starting materials and the acetonide intermediate. |
| Melting Point | Varies based on crystalline form, but provides a good indication of purity. |
Troubleshooting and Field Insights
-
Incomplete Paal-Knorr Reaction: If the reaction stalls, ensure the Dean-Stark trap is functioning correctly and no water is returning to the flask. An additional small charge of pivalic acid can sometimes restart a sluggish reaction.
-
Low Yield after Deprotection: The tert-butyl ester is sensitive to strong acidic conditions and prolonged reaction times, which can lead to hydrolysis to the carboxylic acid. Monitor the reaction closely and quench promptly upon completion.
-
Purification Difficulties: If the product oils out during recrystallization, try adding the anti-solvent more slowly at a slightly elevated temperature or use a different solvent system. Seeding with a pure crystal can also induce crystallization.
Safety Precautions
-
Work in a well-ventilated fume hood at all times.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Toluene and heptane are flammable; keep away from ignition sources.
-
Handle hydrochloric acid and pivalic acid with care as they are corrosive.
-
Consult the Safety Data Sheets (SDS) for all reagents before beginning the experiment.
References
- Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.
- EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation. (2012).
- The Royal Society of Chemistry. (2017).
- Pires, M., et al. (2020). [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action. PubMed Central.
- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
- US20090221839A1 - Preparation of an Atorvastatin Intermediate. (2009).
- WO2006097909A1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation. (2006).
- Grokipedia. (n.d.). Paal–Knorr synthesis.
- New Drug Approvals. (2013).
- El-Mageed, H. R. A. (2021). A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis.
- Yuasa, Y. (2020). The Asymmetric Synthesis of tert-Butyl (4R,6R)-6-(2-aminoethyl).
- Wikipedia. (n.d.). Paal–Knorr synthesis.
- Lee, H. W., et al. (n.d.). An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. Biomolecules & Therapeutics.
- EP1922315A1 - Preparation of an atorvastatin intermediate. (2008).
- IntechOpen. (2020).
- Veeprho. (n.d.).
- Semantic Scholar. (2005).
- Veeprho. (2022).
- Pharmaffiliates. (n.d.). (4R,cis)
- Opulent Pharma. (n.d.). (4R,cis)
- ResearchGate. (2014). A New Way to tert-Butyl [(4R,6R)
- ResearchGate. (2006).
- ACS Omega. (2023).
- US5103024A - Process for the synthesis of (4r-cis)-1,1-dimethylethyl 6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate. (1992).
- ACS Medicinal Chemistry Letters. (2019).
- MedchemExpress.com. (n.d.).
- PubChem. (n.d.).
- SynThink Research Chemicals. (n.d.).
- Santa Cruz Biotechnology. (n.d.).
- Benchchem. (n.d.). Application Notes and Protocols: Deprotection of Acid-PEG14-t-butyl ester.
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Application Note: A Comprehensive Guide to the Analytical Techniques for Atorvastatin Impurity Profiling
Introduction: The Imperative for Purity in Atorvastatin
Atorvastatin, a leading synthetic lipid-lowering agent, functions by inhibiting HMG-CoA reductase. Its widespread use in managing hypercholesterolemia necessitates stringent quality control to ensure patient safety and therapeutic efficacy. The presence of impurities, even in trace amounts, can significantly impact the drug's safety and stability profile.[1] These impurities may originate from the synthetic process (starting materials, by-products, intermediates), or arise from degradation of the active pharmaceutical ingredient (API) during manufacturing and storage.[2][3] Atorvastatin is known to be susceptible to degradation under various stress conditions, including acid and base hydrolysis, oxidation, and photolysis.[4][5][6]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on establishing a robust and reliable analytical workflow for the identification, quantification, and control of atorvastatin impurities. We will delve into the causality behind experimental choices, from forced degradation study design to the validation of stability-indicating analytical methods, grounding our protocols in the authoritative standards set by the International Council for Harmonisation (ICH).
The Regulatory Landscape: ICH Guidelines for Impurity Control
The control of impurities in new drug substances is governed by the ICH Q3A(R2) guideline.[7] This framework establishes a scientific and risk-based approach to managing impurities. Understanding its core tenets is fundamental to designing a compliant impurity profiling strategy.
Key ICH Q3A(R2) Thresholds: The guidelines define specific thresholds for action based on the maximum daily dose of the drug. For a drug like atorvastatin, these thresholds dictate when an impurity must be reported, identified, and qualified.
-
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.
-
Identification Threshold: The level above which the structure of an impurity must be determined.[2]
-
Qualification Threshold: The level above which an impurity's biological safety must be established.[2][8]
These thresholds are crucial as they define the analytical target for sensitivity and the subsequent steps required for any detected impurity.
Diagram: ICH Q3A Decision Tree for Impurity Qualification
The following diagram illustrates the logical workflow for addressing impurities based on ICH thresholds.
Caption: Logical workflow for impurity identification and qualification based on ICH Q3A thresholds.
Foundational Strategy: Forced Degradation Studies
To develop a stability-indicating method, one must first understand how the drug substance degrades. Forced degradation, or stress testing, is the process of subjecting the API to conditions more severe than accelerated stability testing to generate potential degradation products.[5] This is a critical first step because it helps elucidate degradation pathways and provides the very impurities the analytical method must be able to separate and quantify.[6][9]
Atorvastatin has been shown to be labile under acidic, oxidative, thermal, and photolytic conditions.[6] A systematic approach using an experimental design can optimize stress conditions to achieve a target degradation of 5-20%, ensuring that the primary degradation products are generated without completely destroying the parent molecule.[9][10]
Protocol 1: Forced Degradation of Atorvastatin
-
Preparation: Prepare stock solutions of Atorvastatin Calcium in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).
-
Acid Hydrolysis: Add 0.1 N HCl to the drug solution. Incubate at ambient temperature (e.g., 25°C) for 24 hours or at an elevated temperature (e.g., 60°C) for a shorter period to achieve target degradation.[6][11] Neutralize the sample with an equivalent amount of 0.1 N NaOH before analysis.
-
Base Hydrolysis: Add 1 N NaOH to the drug solution. Incubate at ambient temperature for up to 48 hours.[6] While some studies report minimal degradation under base hydrolysis[6], others show significant degradation[12], making this a necessary stress condition. Neutralize with an equivalent amount of 1 N HCl.
-
Oxidative Degradation: Add 1-3% hydrogen peroxide (H₂O₂) to the drug solution. Keep the sample at ambient temperature for 24 hours.[6][10] This condition is known to generate specific oxidative degradants.[13]
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a defined period (e.g., 5-6 hours).[5][6] Also, subject the drug solution to thermal stress.
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., under a UV lamp in a stability chamber) and/or sunlight to assess photosensitivity.[5][6]
-
Control Samples: Prepare a control sample (unstressed) and a blank (solvent only) for each condition.
-
Analysis: Analyze all stressed, control, and blank samples using the developed HPLC/UPLC method to assess the formation of degradation products and the loss of the parent API.
The Core Technique: High-Performance Liquid Chromatography (HPLC/UPLC)
Reversed-phase HPLC is the predominant technique for the analysis of atorvastatin and its impurities due to its high resolution, sensitivity, and reproducibility.[14] Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle size columns, offers even faster analysis times and greater separation efficiency.[15]
Causality in Method Development
-
Column Selection: A C18 stationary phase is the most common choice, providing excellent hydrophobic retention for atorvastatin and its related substances.[16] However, for resolving challenging co-elutions, alternative selectivities like a Phenyl-Hexyl phase can be beneficial.[15][17]
-
Mobile Phase: A typical mobile phase consists of an aqueous buffer (e.g., ammonium formate or acetate) and an organic modifier (e.g., acetonitrile or methanol).[9][13] The buffer controls the pH, which is critical for maintaining a consistent ionization state of the acidic atorvastatin molecule, thereby ensuring reproducible retention times and peak shapes.
-
Gradient Elution: Due to the range of polarities among atorvastatin and its various impurities (from process-related to degradation products), a gradient elution program is almost always necessary.[6][9] This allows for the effective elution of more polar impurities early in the run while retaining and separating more non-polar species, all within a reasonable analysis time.
-
Detection: A Photodiode Array (PDA) detector is highly recommended over a simple UV detector. A PDA detector acquires the entire UV-visible spectrum for each peak, which is invaluable for assessing peak purity and can help in the preliminary identification of degradants by comparing their spectra to the parent drug.[16][17] A wavelength of approximately 245 nm is commonly used for detection.[6][16]
Protocol 2: UPLC-PDA Method for Atorvastatin Impurity Profiling
This protocol provides a starting point for method development.
| Parameter | Condition | Rationale |
| LC System | ACQUITY UPLC H-Class or equivalent | Provides high resolution and speed.[15] |
| Column | ACQUITY UPLC CSH Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm | Offers alternative selectivity for resolving critical pairs.[17] |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH adjusted if necessary) | Buffered aqueous phase for reproducible chromatography.[9] |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 30 - 40 °C | Controls retention time reproducibility and can improve peak shape.[16][17] |
| Injection Vol. | 2 µL | Small volume suitable for UPLC. |
| PDA Detection | 245 nm (with spectral acquisition from 200-400 nm) | Optimal wavelength for atorvastatin and allows for peak purity analysis.[6] |
| Gradient | Example: 0-1 min (30% B), 1-15 min (30-90% B), 15-16 min (90% B), 16-16.1 min (90-30% B), 16.1-20 min (30% B) | To be optimized based on the separation of all known and degradation impurities. |
Structural Elucidation with Liquid Chromatography-Mass Spectrometry (LC-MS)
While HPLC-PDA can separate and quantify impurities, it cannot definitively identify unknown structures. For this, coupling the liquid chromatograph to a mass spectrometer is essential.[18] LC-MS provides the molecular weight of an impurity, and tandem mass spectrometry (MS/MS) provides fragmentation data, which acts as a "fingerprint" to help elucidate the chemical structure.[13][19]
Ionization and Analysis
-
Electrospray Ionization (ESI): ESI is the preferred ionization technique for a molecule like atorvastatin. It is a soft ionization method that typically produces the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode, directly revealing the molecular weight.[16][20]
-
In-Source Fragmentation: By increasing the cone voltage in the mass spectrometer's source, fragmentation can be induced without a dedicated collision cell (a pseudo-MS/MS approach). This is a rapid way to obtain structural information from unknown peaks during a screening run.[15][17]
-
Tandem MS (MS/MS): For unambiguous structural confirmation, true MS/MS is used. The parent ion of the impurity is isolated, fragmented in a collision cell, and the resulting product ions are analyzed. This fragmentation pattern is compared against known standards or used for de novo structural elucidation.[13][19]
Diagram: General Workflow for Impurity Profiling
Caption: A three-phase workflow for comprehensive atorvastatin impurity profiling.
Ensuring Trustworthiness: Analytical Method Validation
A method is only useful if its results are reliable. Validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[21][22] The ICH Q2(R2) guideline details the required validation characteristics.[23]
Protocol 3: Validation of the Atorvastatin Impurity Method
The following parameters must be assessed to validate a quantitative impurity method:
-
Specificity/Selectivity: This is the ability to assess the analyte unequivocally in the presence of other components.
-
Procedure: Analyze a blank, the API, and the API spiked with all known impurities and degradation products. Demonstrate that all peaks are well-resolved (Resolution > 2).[6] Use PDA peak purity analysis to confirm that the main atorvastatin peak is not co-eluting with any impurities in the stressed samples.[21]
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ):
-
LOD: The lowest amount of an impurity that can be detected but not necessarily quantitated.
-
LOQ: The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy.[4]
-
Procedure: Determine based on signal-to-noise ratio (typically 3:1 for LOD, 10:1 for LOQ) or by calculating from the standard deviation of the response and the slope of the calibration curve.
-
-
Linearity:
-
Procedure: Prepare a series of solutions of each impurity across a range (e.g., from LOQ to 120% of the specification limit). Plot the peak area response versus concentration and determine the correlation coefficient (r²), which should be > 0.99.
-
-
Accuracy:
-
Precision:
-
Repeatability (Intra-assay precision): Analyze multiple preparations of a spiked sample on the same day, with the same analyst and equipment.
-
Intermediate Precision: Assess the method's variability by having a different analyst perform the analysis on a different day using different equipment.
-
Procedure: For both, prepare at least six replicates of a spiked sample at 100% of the specification level. Calculate the Relative Standard Deviation (RSD), which should typically be less than 10% for impurities.[24][25]
-
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable linearity, accuracy, and precision. This is confirmed by the linearity, accuracy, and precision data.
-
Robustness:
-
Procedure: Deliberately introduce small variations to the method parameters (e.g., pH of mobile phase ±0.2 units, column temperature ±5°C, flow rate ±10%) and observe the effect on the results (e.g., resolution of critical pairs, retention times). This demonstrates the reliability of the method during normal usage.
-
Table: Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | No interference at the retention time of analytes; Resolution > 2; Peak purity pass. |
| LOD / LOQ | S/N Ratio ≥ 3 (LOD), S/N Ratio ≥ 10 (LOQ). LOQ must be at or below the Reporting Threshold. |
| Linearity | Correlation coefficient (r²) > 0.99. |
| Accuracy | Recovery within 80-120% of the true value for impurities. |
| Precision (Repeatability & Intermediate) | RSD ≤ 10% for impurities. |
| Robustness | System suitability parameters remain within acceptable limits. |
Conclusion
The successful profiling of atorvastatin impurities is a multi-faceted process that integrates regulatory knowledge, strategic experimental design, and advanced analytical technology. It begins with a thorough understanding of the drug's degradation pathways through forced degradation studies. This knowledge informs the development of a specific, stability-indicating HPLC or UPLC method, which serves as the core of the analytical workflow. For structural elucidation of unknown impurities that exceed regulatory thresholds, LC-MS is an indispensable tool. Finally, rigorous validation according to ICH guidelines ensures that the developed method is robust, reliable, and fit for its intended purpose in a quality control environment. By following the principles and protocols outlined in this guide, pharmaceutical scientists can confidently ensure the quality, safety, and efficacy of atorvastatin products.
References
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Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. (n.d.). MDPI. Retrieved from [Link]
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ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency. Retrieved from [Link]
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Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.). International Journal of Pharmaceutical Investigation. Retrieved from [Link]
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Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. Retrieved from [Link]
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Forced degradation study of statins: a review. (n.d.). SciSpace. Retrieved from [Link]
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Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Optimization of a forced degradation study of atorvastatin employing an experimental design approach. (2018, November 15). Macedonian Journal of Chemistry and Chemical Engineering. Retrieved from [Link]
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guidance for the validation of pharmaceutical quality control analytical methods. (n.d.). TGA. Retrieved from [Link]
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ICH- Q3 Impurity. (n.d.). SlideShare. Retrieved from [Link]
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ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. (n.d.). IKEV. Retrieved from [Link]
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LC-15-ADI-036 Isolation and identification of Atorvastatin degradation impurities by UFPLC. (n.d.). Shimadzu. Retrieved from [Link]
-
Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin in Fixed Dose Combination of Atorvastatin and Ezetimibe. (2019, September 25). ResearchGate. Retrieved from [Link]
-
Method development and validation of Atorvastatin, Ezetimibe and Fenofibrate using RP-HPLC along with their forced degradation studies and greenness profiling. (2023, April 18). Taylor & Francis Online. Retrieved from [Link]
-
Optimization of a forced degradation study of atorvastatin employing an experimental design approach. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Streamlining Impurity Analysis in Atorvastatin with the ACQUITY™ QDa™ II Mass Detector for Enhanced Detection and Quantification. (n.d.). Waters Corporation. Retrieved from [Link]
-
A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach. (n.d.). Journal of AOAC INTERNATIONAL. Retrieved from [Link]
-
Validation of Impurity Methods, Part II. (2014, August 22). Chromatography Online. Retrieved from [Link]
-
Analytical Method Validation: Back to Basics, Part II. (n.d.). LCGC International. Retrieved from [Link]
-
Streamlining Impurity Analysis in Atorvastatin with the ACQUITY™ QDa™ II Mass Detector for Enhanced Detection and Quantification. (n.d.). Waters Corporation. Retrieved from [Link]
-
Analysis of Impurities in Atorvastatin Using Single Quadrupole Mass Spectrometer. (n.d.). Shimadzu. Retrieved from [Link]
-
Q2(R2) Validation of Analytical Procedures. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]
-
Validation of Analytical Methods: A Review. (n.d.). Gavin Publishers. Retrieved from [Link]
-
Analytical Techniques for Monitoring Atorvastatin in Pharmaceuticals: A Detailed Review. (n.d.). IntechOpen. Retrieved from [Link]
-
Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
A One-Step Sample Processing Method in Combination with HPLC-MS/MS for the Simultaneous Quantification of Atorvastatin, Ezetimibe and Three Metabolites including o-Hydroxyl Atorvastatin, p-Hydroxyl Atorvastatin, and Ezetimibe-Glucuronide in Human Plasma. (2023, July 17). MDPI. Retrieved from [Link]
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Application of 10-trans-Atorvastatin tert-Butyl Ester as a reference standard
Application Note & Protocol
Topic: Application of 10-trans-Atorvastatin tert-Butyl Ester as a Reference Standard for Pharmaceutical Quality Control
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Atorvastatin is a leading synthetic lipid-lowering agent and a cornerstone in the prevention of cardiovascular diseases.[1][2] The complexity of its synthesis necessitates rigorous control over potential impurities, including process-related impurities and stereoisomers, which can impact the final drug product's safety and efficacy.[3][4] This document provides a detailed guide on the application of This compound (CAS 1217751-95-5) as a reference standard. This specific compound is a critical stereoisomeric impurity that can arise from the isomerization of the Atorvastatin tert-Butyl Ester, a key intermediate in several synthetic routes.[5] The protocols herein describe a validated High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of this impurity, ensuring the chemical purity and stereochemical integrity of synthetic intermediates and the final Active Pharmaceutical Ingredient (API).
Introduction: The Imperative of Impurity Profiling in Atorvastatin Synthesis
Atorvastatin's therapeutic success is predicated on the high purity and correct stereochemistry of the API. The molecule possesses two chiral centers in its dihydroxy heptanoic acid side chain, leading to four possible stereoisomers. The clinically active form is the (3R, 5R)-enantiomer.[3] Regulatory bodies, following International Council for Harmonisation (ICH) guidelines, mandate strict limits on impurities in pharmaceutical products.[5][6]
Process-related impurities, such as the this compound, are of particular concern. This diastereomer is not an impurity of the final Atorvastatin drug but rather of a key synthetic precursor. Its presence indicates a potential flaw in stereochemical control during the synthesis, which could carry through to the final API. Therefore, quantifying it at the intermediate stage is a critical quality control step to prevent the formation of isomeric impurities in the final drug substance. Using a well-characterized reference standard is the only reliable method for accurate quantification.[7][8]
The Reference Standard: this compound
-
IUPAC Name: tert-butyl (3S,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate[9]
-
CAS Number: 1217751-95-5[9]
-
Molecular Formula: C₃₇H₄₃FN₂O₅[9]
-
Nature of Impurity: Stereoisomeric Process-Related Impurity[5]
Causality of Formation: The tert-butyl ester of Atorvastatin is a common intermediate used to protect the carboxylic acid function during synthesis. The desired stereochemistry of the side chain is cis with respect to the two hydroxyl groups. However, under certain reaction conditions (e.g., non-optimized pH, temperature, or catalysts), isomerization can occur at the carbon bearing the C3 or C5 hydroxyl group, leading to the formation of the more thermodynamically stable trans isomer. The reference standard represents this specific diastereomeric impurity.
Caption: Logical workflow for impurity control during synthesis.
Protocol: Quantification of this compound via HPLC-UV
This protocol outlines a stability-indicating reversed-phase HPLC method for the separation and quantification of this compound from its desired cis-isomer.
Principle
The method utilizes a C18 stationary phase to separate the cis and trans isomers based on differences in their hydrophobicity and interaction with the column chemistry. A gradient elution with a buffered aqueous-organic mobile phase ensures adequate resolution and peak shape. Quantification is performed using an external standard method against the certified this compound reference standard.
Materials and Reagents
-
Reference Standard: this compound, of known purity (e.g., >98%).
-
Test Article: Batch of Atorvastatin tert-Butyl Ester intermediate.
-
HPLC System: A gradient-capable HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or ultrapure).
-
Buffers: Ammonium Acetate or Potassium Dihydrogen Phosphate (Analytical grade).
-
Acids/Bases: Acetic Acid or Orthophosphoric Acid for pH adjustment.
Chromatographic Conditions
The following conditions are a robust starting point and may require optimization based on the specific HPLC system and column used.
| Parameter | Condition | Rationale |
| Column | C18 (L1), 250 mm x 4.6 mm, 5 µm | Provides excellent hydrophobic retention and selectivity for closely related isomers. |
| Mobile Phase A | 0.05 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 5.0 with Orthophosphoric Acid. | Buffered aqueous phase controls the ionization state of analytes, ensuring consistent retention and peak shape. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the hydrophobic Atorvastatin esters. |
| Gradient Elution | 0-10 min (60% B), 10-25 min (60-80% B), 25-30 min (80% B), 30.1-35 min (60% B) | The gradient is designed to provide sufficient resolution between the main peak and the closely eluting trans-isomer.[10] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temperature | 35 °C | Elevated temperature improves peak efficiency and can enhance selectivity between isomers.[6] |
| Detector | UV at 245 nm | This wavelength corresponds to a strong absorbance maximum for the pyrrole chromophore in the Atorvastatin structure.[10] |
| Injection Volume | 10 µL | A small injection volume prevents peak distortion and column overloading, especially for the high-concentration main component. |
| Diluent | Acetonitrile:Water (60:40 v/v) | Chosen to be compatible with the mobile phase and ensure complete dissolution of the sample and standard. |
Solution Preparation
-
Reference Standard Stock (100 µg/mL): Accurately weigh ~5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard (1 µg/mL): Dilute 1.0 mL of the Stock solution to 100 mL with diluent. This concentration is typically representative of a 0.1% impurity level relative to the test sample.
-
Test Sample (1 mg/mL): Accurately weigh ~25 mg of the Atorvastatin tert-Butyl Ester intermediate batch into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
System Suitability and Analysis Workflow
A self-validating protocol requires confirmation that the chromatographic system is performing adequately before analyzing samples.
Caption: Step-by-step analytical workflow for impurity testing.
System Suitability Criteria:
| Parameter | Acceptance Limit | Rationale |
| RSD of Peak Area (n=5) | ≤ 2.0% | Ensures the precision and repeatability of the injection and detection system. |
| Tailing Factor (T) | ≤ 1.5 | Confirms good peak symmetry, which is essential for accurate integration. |
| Resolution (Rs) between cis/trans isomers | ≥ 2.0 | Guarantees that the impurity peak is baseline-separated from the main component for accurate quantification. |
Calculation
The percentage of this compound in the test sample is calculated using the following formula:
% Impurity = (Area_Impurity / Area_Standard) × (Conc_Standard / Conc_Sample) × Purity_Standard × 100
Where:
-
Area_Impurity: Peak area of the 10-trans isomer in the sample chromatogram.
-
Area_Standard: Average peak area of the 10-trans isomer from the working standard injections.
-
Conc_Standard: Concentration of the working standard (e.g., 1 µg/mL).
-
Conc_Sample: Concentration of the test sample (e.g., 1000 µg/mL).
-
Purity_Standard: Purity of the reference standard (e.g., 99.5% = 0.995).
Conclusion
The use of a certified This compound reference standard is indispensable for the robust quality control of Atorvastatin synthesis. It enables the precise and accurate quantification of a critical stereoisomeric impurity at the intermediate stage, preventing its propagation into the final API. The detailed HPLC protocol provided here serves as a comprehensive, self-validating framework for researchers and quality control analysts to ensure that synthetic batches meet the stringent purity requirements for pharmaceutical manufacturing, ultimately safeguarding patient safety.
References
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SynZeal. (n.d.). Atorvastatin Impurities. SynZeal. Retrieved from [Link]
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Patel, J., Kevin, P., & Sanjay, P. (2019). Various analytical methods for analysis of atorvastatin: A review. Journal of Drug Delivery and Therapeutics, 9(3-s), 896-903. Retrieved from [Link]
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Jampala, R., Kumar, R., & Kumar, S. (2023). Analytical Techniques for Monitoring Atorvastatin in Pharmaceuticals: A Detailed Review. International Journal of Drug Regulatory Affairs, 11(3), 1-11. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Atorvastatin-impurities. Pharmaffiliates. Retrieved from [Link]
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Popovska-Gorevski, M., et al. (2018). Concepts in development of fast, simple, stability indicating HPLC method for analysis of atorvastatin related compounds in tablets. MedCrave Online. Retrieved from [Link]
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Prajapati, D., et al. (2019). Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin in Fixed Dose Combination of Atorvastatin and Ezetimibe. Research Journal of Pharmacy and Technology. Retrieved from [Link]
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Veeprho. (n.d.). This compound. Veeprho. Retrieved from [Link]
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Waters Corporation. (2023). Streamlining Impurity Analysis in Atorvastatin with the ACQUITY™ QDa™ II Mass Detector for Enhanced Detection and Quantification. Waters Corporation. Retrieved from [Link]
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Kraus, M., et al. (2015). Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes. PLoS ONE, 10(9), e0137724. Retrieved from [Link]
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Kraus, M., et al. (2015). Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes. PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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Gounden, V., & Goyal, A. (2023). Atorvastatin. In StatPearls. StatPearls Publishing. Retrieved from [Link]
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Application Note: A Comprehensive Guide to the Experimental Design for Studying Atorvastatin Degradation Products
Abstract
Atorvastatin, a leading synthetic lipid-lowering agent, is susceptible to degradation under various environmental conditions, potentially impacting its efficacy and safety. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate rigorous stability testing to identify and quantify degradation products. This application note provides a detailed, field-proven guide for researchers, scientists, and drug development professionals on designing and executing a comprehensive study of atorvastatin degradation products. We delve into the causality behind experimental choices, from forced degradation protocols to the development of a stability-indicating analytical method and the structural elucidation of degradants. The protocols herein are designed as self-validating systems to ensure data integrity and regulatory compliance.
Introduction: The Rationale for Degradation Profiling
Atorvastatin is an inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] Its chemical structure, while effective, is prone to degradation through pathways like hydrolysis and oxidation. The resulting degradation products, or impurities, can be pharmacologically inactive or, in some cases, toxic. Therefore, a thorough understanding of atorvastatin's stability profile is not merely a regulatory hurdle but a critical component of ensuring patient safety and drug product quality.
The purpose of stability testing is to provide evidence on how the quality of a drug substance or product changes over time under the influence of environmental factors like temperature, humidity, and light.[2] This data is used to establish a re-test period for the drug substance or a shelf life for the drug product.[2] This guide outlines the systematic process required to fulfill these objectives, in line with ICH guidelines Q1A(R2) and Q3B(R2).[2][3][4][5][6][7][8][9]
Phase 1: Forced Degradation (Stress Testing)
Forced degradation studies are the cornerstone of impurity profiling. By intentionally exposing the drug substance to stress conditions exceeding those of accelerated stability testing, we can generate potential degradation products, establish degradation pathways, and demonstrate the specificity of our analytical methods.[10] Atorvastatin is known to be labile under acidic, oxidative, photolytic, and thermal stress.[11][12]
Causality of Stress Conditions
The choice of stressors is dictated by ICH guidelines and the chemical nature of the drug.[6][13] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). This range is sufficient to produce detectable levels of impurities without degrading the sample so extensively that secondary and tertiary products complicate the analysis.
-
Acid/Base Hydrolysis: Simulates potential degradation in the gastrointestinal tract or due to acidic/basic excipients. Atorvastatin's degradation has been shown to follow first-order kinetics in acid and zero-order kinetics in base, with greater instability observed in acidic media.[14][15][16][17] The most common degradation product under moderate acidic conditions is the corresponding lactone.[11]
-
Oxidation: The drug molecule may be susceptible to oxidation from atmospheric oxygen or residual peroxides in excipients. Hydrogen peroxide is a standard oxidizing agent for these studies.
-
Thermal Stress: Evaluates the effect of high temperatures that might be encountered during manufacturing (e.g., drying) or improper storage.
-
Photostability: Assesses the drug's sensitivity to light exposure, which is critical for packaging and storage decisions. ICH Q1B provides a detailed protocol for this.[6]
Experimental Protocol: Forced Degradation of Atorvastatin
-
Preparation of Stock Solution: Prepare a stock solution of Atorvastatin Calcium at 1 mg/mL in a suitable solvent mixture (e.g., acetonitrile:water, 1:1 v/v).
-
Acid Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 1.0 M HCl.
-
Incubate in a water bath at 60°C for 4 hours.[18]
-
Cool the solution, neutralize with 1 mL of 1.0 M NaOH, and dilute to a final concentration of ~100 µg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 1.0 M NaOH.
-
Incubate at ambient temperature for 42 hours.[1]
-
Neutralize with 1 mL of 1.0 M HCl and dilute to ~100 µg/mL.
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Place solid Atorvastatin Calcium powder in a hot air oven at 105°C for 10 days.[1]
-
After exposure, dissolve the powder and dilute to ~100 µg/mL.
-
-
Photolytic Degradation:
-
Expose the stock solution to UV light (200 W h/m²) and visible light (1.2 million lux hours) in a photostability chamber, as per ICH Q1B guidelines.[1][6]
-
Prepare a dark control sample wrapped in aluminum foil and stored under the same conditions.
-
Dilute the exposed and control samples to ~100 µg/mL.
-
-
Control Sample: Prepare a control sample by diluting the stock solution to the final concentration without subjecting it to any stress.
Summary of Stress Conditions
| Stress Condition | Reagent/Parameter | Duration & Temperature | Expected Outcome |
| Acid Hydrolysis | 1.0 M HCl | 4 hours @ 60°C | Significant degradation, formation of lactone and other acid degradants.[11][18] |
| Base Hydrolysis | 1.0 M NaOH | 42 hours @ Ambient | Slower degradation compared to acid.[1][14][17] |
| Oxidation | 3% H₂O₂ | 24 hours @ Ambient | Formation of N-oxides or other oxidative products.[1][19] |
| Thermal (Dry Heat) | Solid State | 10 days @ 105°C | Formation of thermal degradants.[1][10] |
| Photolysis | UV & Visible Light | Per ICH Q1B | Formation of photolytic degradants.[1] |
Phase 2: Stability-Indicating Analytical Method
A stability-indicating method (SIM) is an analytical procedure capable of accurately and selectively measuring the active ingredient in the presence of its degradation products, process impurities, and excipients. High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for this purpose.[13][20]
Workflow for Method Development & Validation
The development of a robust SIM is an iterative process. It begins with selecting appropriate chromatographic conditions and culminates in a full validation according to ICH Q2(R2) guidelines.
Caption: Workflow for SIM Development and Validation.
Protocol: Stability-Indicating HPLC Method
This protocol provides a starting point; optimization is expected based on the specific system and impurities observed.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: Zorbax Bonus-RP (or equivalent C18), 4.6 x 150 mm, 3.5 µm.[1]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% to 30% B
-
25-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.
-
Detection Wavelength: 245 nm.[1]
-
Injection Volume: 10 µL.
-
System Self-Validation: Peak Purity & Mass Balance
-
Peak Purity: The PDA detector is crucial. It assesses the spectral homogeneity across a single chromatographic peak. A pure peak will have a consistent UV spectrum from its upslope to its downslope. This confirms that the main drug peak is not co-eluting with any degradants.
-
Mass Balance: This is a critical validation step in forced degradation studies. It involves accounting for the total drug content after degradation. The sum of the assay value of the parent drug and the levels of all degradation products should ideally be close to 100% of the initial value. A good mass balance (typically 98-102%) demonstrates that all major degradation products have been detected by the analytical method.[1]
Phase 3: Identification & Characterization of Degradation Products
Once degradation products are detected and separated, their structures must be elucidated. This typically involves a combination of hyphenated techniques and spectroscopic analysis.
LC-MS for Preliminary Identification
A Liquid Chromatography-Mass Spectrometry (LC-MS) system is invaluable for obtaining the molecular weight of unknown impurities.[1][21] By coupling the developed HPLC method to a mass spectrometer, each peak can be analyzed to determine its mass-to-charge ratio (m/z). Tandem MS (MS/MS) provides fragmentation data, which acts as a "fingerprint" for the molecule, offering clues to its structure.[19]
Isolation and NMR for Definitive Elucidation
For novel or significant degradation products, definitive structural confirmation is required.
-
Isolation: The impurity of interest is isolated from the stressed sample mixture using preparative HPLC.
-
Structural Elucidation: The pure, isolated impurity is then analyzed using high-resolution mass spectrometry (HRMS) for an accurate mass and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) to definitively determine its chemical structure.[11][19][22][23][24]
Known Degradation Pathways of Atorvastatin
Under acidic conditions, the primary degradation pathway is the intramolecular cyclization of the dihydroxyheptanoic acid side chain to form Atorvastatin Lactone. Under more drastic acidic conditions, further reactions, including dehydration and cleavage of the carboxanilide residue, can occur.[11][22]
Caption: Primary Acidic Degradation Pathway of Atorvastatin.
Phase 4: Quantification, Specification, and Reporting
The final step is to quantify the detected impurities and set appropriate acceptance criteria (specifications) for the final drug product.
Quantification Protocol
Impurities are typically quantified as a percentage relative to the parent API peak using the area normalization method. The calculation is as follows:
% Impurity = (Area_impurity / (Area_API + Sum of all impurity areas)) * 100
For accurate quantification, the Relative Response Factor (RRF) for each impurity should be determined, especially for those present at significant levels.
Regulatory Thresholds (ICH Q3B(R2))
ICH Q3B(R2) provides thresholds for reporting, identifying, and qualifying degradation products in new drug products.[3][4][7] These thresholds are based on the Maximum Daily Dose (MDD) of the drug. For atorvastatin, with a typical MDD up to 80 mg, the following thresholds apply:
-
Reporting Threshold: ≥ 0.1%
-
Identification Threshold: ≥ 0.2% or 1.0 mg total daily intake (whichever is lower). Any impurity exceeding this level must be structurally characterized.
-
Qualification Threshold: ≥ 1.0% or 2.0 mg total daily intake (whichever is lower). Impurities above this level must be qualified, meaning their biological safety must be established through toxicological data.
Conclusion
The systematic study of atorvastatin degradation products is a multi-faceted process that is fundamental to drug development and regulatory approval. It requires a logical progression from generating degradants via forced degradation to developing a highly specific, stability-indicating analytical method for their separation and quantification. Final structural elucidation and adherence to ICH guidelines for setting specifications ensure that the final drug product is safe, effective, and stable throughout its shelf life. This guide provides the foundational protocols and scientific rationale to confidently execute such a study.
References
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Oliveira, M. A., Yoshida, M. I., et al. (2013). Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. Molecules, 18(2), 1447-1456. [Link]
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Oliveira, M. A., Yoshida, M. I., et al. (2013). Degradation kinetics of atorvastatin under stress conditions and chemical analysis by HPLC. National Library of Medicine. [Link]
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Oliveira, M. A., Yoshida, M. I., et al. (2013). Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. Semantic Scholar. [Link]
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European Medicines Agency. (2006). ICH Q3B (R2) Impurities in new drug products. EMA. [Link]
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Oliveira, M. A., Yoshida, M. I., et al. (2013). Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. ResearchGate. [Link]
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ECA Academy. (n.d.). ICH Q3B(R2) Impurities in New Drug Products. gmp-compliance.org. [Link]
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ECA Academy. (n.d.). FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. gmp-compliance.org. [Link]
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Vukkum, P., et al. (2012). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. Journal of Chromatographic Science, 51(5), 405-413. [Link]
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Krauss, J., et al. (2019). Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids. Beilstein Journal of Organic Chemistry, 15, 2085-2091. [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]
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International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. [Link]
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Krauss, J., et al. (2019). Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids. ResearchGate. [Link]
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Shah, D. A., et al. (2012). Development and Validation of Stability-Indicating Assay Method by UPLC for a Fixed Dose Combination of Atorvastatin and Ezetimibe. Journal of Chromatographic Science, 50(7), 589-595. [Link]
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Anggraini, D. N., et al. (2021). Forced degradation study of statins: a review. International Journal of Applied Pharmaceutics, 13(5), 45-54. [Link]
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Therapeutic Goods Administration. (n.d.). ICH Topic Q 3 B (R2) - Impurities in new drug products. TGA. [Link]
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SlideShare. (2015). ICH Q3B (R2):Impurities in new drug products. SlideShare. [Link]
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Shah, D. A., et al. (2012). Development and Validation of Stability-Indicating Assay Method by UPLC for a Fixed Dose Combination of Atorvastatin and Ezetimibe. Oxford Academic. [Link]
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SlideShare. (n.d.). Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. SlideShare. [Link]
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Nikalje, A. P., & Trivedi, A. (2011). Stability-indicating high performance liquid chromatographic determination of atorvastatin calcium in pharmaceutical dosage form. Journal of the Chilean Chemical Society. [Link]
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U.S. Food and Drug Administration. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. FDA. [Link]
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Oliveira, M. A., Yoshida, M. I., et al. (2013). Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. MDPI. [Link]
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Sahu, P. K., et al. (2011). Stability Indicating RP-HPLC Estimation of Atorvastatin Calcium and Amlodipine Besylate in Pharmaceutical Formulations. Indian Journal of Pharmaceutical Sciences, 73(3), 307-312. [Link]
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Srinivas, K., et al. (2006). Thermal Degradation Study in the Process Development of Atorvastatin Calcium. Asian Journal of Chemistry, 18(1), 223-228. [Link]
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Al-Aani, H., et al. (2024). Development and Validation of a Simultaneous HPLC Stability-Indicating Method for Atorvastatin and Apigenin in a Novel SMEDDS Formulation Using Quality by Design (QbD) Approach. MDPI. [Link]
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Desai, R., & Koradia, S. (2019). Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin in Fixed Dose Combination of Atorvastatin and Ezetimibe. International Journal of Pharmaceutical Sciences and Drug Research, 11(5), 187-193. [Link]
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ResearchGate. (n.d.). Liquid chromatography/mass spectrometric studies on atorvastatin and its stress degradation products. ResearchGate. [Link]
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Vukkum, P., et al. (2012). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. ResearchGate. [Link]
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Desai, R., & Koradia, S. (2019). Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin in Fixed Dose Combination of Atorvastatin and Ezetimibe. International Journal of Pharmaceutical Sciences and Drug Research. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2024). Analytical Techniques for Atorvastatin: Advances in Chromatography, Spectroscopy, and Hyphenated Methods. Global Research Online. [Link]
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Krauss, J., et al. (2019). Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids. Open Access LMU. [Link]
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Application Notes and Protocols for In Vitro Studies Involving 10-trans-Atorvastatin tert-Butyl Ester
Introduction
Atorvastatin, a leading synthetic statin, is a cornerstone in the management of hypercholesterolemia. It functions as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] The manufacturing process of atorvastatin, like any complex synthesis, can lead to the formation of process-related impurities and stereoisomers. One such isomer is 10-trans-Atorvastatin tert-Butyl Ester, a stereoisomeric impurity of the atorvastatin tert-butyl ester intermediate.[3][4] Understanding the in vitro metabolic fate and biological activity of such impurities is a critical aspect of drug development and safety assessment, as mandated by international regulatory bodies.
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute in vitro studies on this compound. These protocols are designed to elucidate its metabolic stability, conversion to active or inactive metabolites, and its intrinsic pharmacological and cytotoxic effects.
Metabolic Pathways of Atorvastatin: A Primer
Atorvastatin is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP3A5.[5][6][7] The main metabolic routes are:
-
Hydroxylation: This leads to the formation of two major active metabolites, ortho-hydroxyatorvastatin (o-OH-atorvastatin) and para-hydroxyatorvastatin (p-OH-atorvastatin), which contribute significantly to the therapeutic effect.[6][7]
-
Lactonization: Atorvastatin acid can undergo intramolecular esterification to form an inactive atorvastatin lactone.[5][8][9] This process can be influenced by pH and enzymes like UDP-glucuronosyltransferases (UGTs).[8][10][11]
The tert-butyl ester form of atorvastatin is a prodrug that requires hydrolysis to the active acid form. Therefore, the in vitro evaluation of this compound must consider both its hydrolysis and subsequent metabolism.
Experimental Workflows and Signaling Pathways
Metabolic Stability and Metabolite Identification Workflow
The following diagram outlines a typical workflow for assessing the metabolic stability and identifying the metabolites of this compound in a hepatic model.
Caption: Atorvastatin's impact on the mevalonate pathway.
Detailed Protocols
Protocol 1: Metabolic Stability of this compound in Human Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (e.g., a structurally similar but chromatographically distinct compound)
-
96-well plates
-
Incubator/shaker at 37°C
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the final working concentration in phosphate buffer. Note: Ensure the final DMSO concentration is ≤ 0.5% to avoid enzyme inhibition.
-
Pre-warm the HLM suspension and NADPH regenerating system to 37°C.
-
In a 96-well plate, combine the phosphate buffer, HLM suspension, and the test compound. Pre-incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold ACN containing the internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of the parent compound remaining at each time point. [12][13][14][15] Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
| Parameter | Description |
| t½ (min) | Time required for 50% of the compound to be metabolized. |
| CLint (µL/min/mg) | Intrinsic metabolic clearance rate. |
Protocol 2: HMG-CoA Reductase Inhibition Assay
Objective: To assess the inhibitory potential of the hydrolyzed form of this compound on HMG-CoA reductase activity.
Materials:
-
This compound (pre-hydrolyzed to the acid form, or assume complete hydrolysis in the assay buffer if stability is confirmed)
-
HMG-CoA Reductase Assay Kit (commercially available kits are recommended, e.g., from Sigma-Aldrich or Assay Genie). [16][17][18]* HMG-CoA substrate
-
NADPH
-
Assay buffer
-
Positive control inhibitor (e.g., Pravastatin or Atorvastatin acid)
-
96-well UV-transparent plate
-
Spectrophotometric plate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a series of dilutions of the test compound (hydrolyzed 10-trans-Atorvastatin) and the positive control.
-
In a 96-well plate, add the assay buffer, NADPH, and the test compound or control at various concentrations.
-
Add the HMG-CoA reductase enzyme to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the HMG-CoA substrate.
-
Immediately measure the decrease in absorbance at 340 nm in a kinetic mode for 10-20 minutes at 37°C. The decrease in absorbance corresponds to the oxidation of NADPH. [17][19]7. Calculate the rate of NADPH consumption for each concentration of the inhibitor.
Data Analysis:
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
| Compound | Expected IC50 Range |
| Atorvastatin Acid (Control) | Low nM to µM range |
| 10-trans-Atorvastatin Acid | To be determined |
Protocol 3: In Vitro Cytotoxicity Assay
Objective: To evaluate the potential cytotoxic effects of this compound on a relevant cell line (e.g., HepG2 human hepatoma cells).
Materials:
-
This compound
-
HepG2 cells (or another suitable cell line)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Cell viability reagent (e.g., MTT, XTT, or a resazurin-based assay)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed HepG2 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a range of concentrations of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound. Include vehicle-only controls.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours). [20][21]5. At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance or fluorescence using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability versus the logarithm of the compound concentration.
-
Determine the LC50 (lethal concentration 50%) or IC50 (inhibitory concentration 50%) value, which represents the concentration that causes 50% cell death or inhibition of proliferation. [21][22]
Cell Line Endpoint HepG2 Cell Viability (%) | Primary Hepatocytes | Cell Viability (%) |
Considerations for Data Interpretation
-
Stability of the Ester: The tert-butyl ester is expected to be a prodrug. It is crucial to assess its stability in the cell culture medium and assay buffers, as hydrolysis to the active acid form will significantly impact the results. [23]* Pleiotropic Effects: Inhibition of HMG-CoA reductase can lead to reduced levels of isoprenoid intermediates, which can affect protein prenylation and various signaling pathways. [24][25][26][27][28]These "pleiotropic" effects may contribute to the observed cytotoxicity or other cellular responses. [29]* Comparison to Parent Drug: All in vitro studies should be conducted in parallel with atorvastatin and its tert-butyl ester as reference compounds to allow for a direct comparison of metabolic stability, potency, and cytotoxicity.
Conclusion
The provided application notes and protocols offer a robust starting point for the in vitro characterization of this compound. By systematically evaluating its metabolic fate, inhibitory activity on HMG-CoA reductase, and cytotoxic potential, researchers can gain valuable insights into the potential biological impact of this process-related impurity. Such studies are integral to ensuring the safety and efficacy of the final drug product.
References
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Jacobsen, W., Kuhn, B., Soldner, A., Kirchner, G., Sewing, K. F., Kollman, P. A., Benet, L. Z., & Christians, U. (2000). Lactonization is the critical first step in the disposition of the 3-hydroxy-3-methylglutaryl-CoA reductase inhibitor atorvastatin. Drug Metabolism and Disposition, 28(11), 1369-1378. [Link]
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Li, Y., Li, F., Zhang, L., Gu, R., & Zheng, L. (2014). Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS. Analytical Methods, 6(10), 3418-3424. [Link]
-
Eltanany, B. M., Al-Ghobashy, M. A., & Fathalla, F. A. (2019). Bioanalytical LC–MS/MS method for simultaneous estimation of atorvastatin, its major active metabolites and ezetimibe. Bioanalysis, 11(16), 1505-1519. [Link]
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Jemnitz, K., Herédi-Szabó, K., Veres, Z., & Gáspári, Z. (2007). Determination of atorvastatin and metabolites in human plasma with solid-phase extraction followed by LC-tandem MS. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 523-529. [Link]
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Riedmaier, A. E., Nies, A. T., Schaeffeler, E., & Schwab, M. (2010). UDP-glucuronosyltransferase (UGT) polymorphisms affect atorvastatin lactonization in vitro and in vivo. Clinical Pharmacology & Therapeutics, 87(1), 65-73. [Link]
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Morse, B. L., & Smith, P. F. (2019). In vitro conversion of atorvastatin acid to atorvastatin lactone in simulated gastric fluid. CPT: Pharmacometrics & Systems Pharmacology, 8(10), 749-756. [Link]
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Nguyen, T. T., Nguyen, T. D., & Nguyen, H. T. (2023). A One-Step Sample Processing Method in Combination with HPLC-MS/MS for the Simultaneous Quantification of Atorvastatin, Ezetimibe and Three Metabolites including o-Hydroxyl Atorvastatin, p-Hydroxyl Atorvastatin, and Ezetimibe-Glucuronide in Human Plasma. Molecules, 28(14), 5488. [Link]
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Lennernäs, H. (2003). Clinical pharmacokinetics of atorvastatin. Clinical Pharmacokinetics, 42(13), 1141-1160. [Link]
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Funatsu, T., Kakuta, H., & Tagawa, Y. (2001). Prolonged inhibition of cholesterol synthesis by atorvastatin inhibits apo B-100 and triglyceride secretion from HepG2 cells. Atherosclerosis, 157(1), 107-115. [Link]
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van der Wetering, K. (2010). Research Highlights. Future Lipidology, 5(1), 15-18. [Link]
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Assay Genie. (n.d.). HMG-CoA Reductase Activity/Inhibitor Screening Kit (Colorimetric) (BN00816). Assay Genie. [Link]
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Macwan, J. S., Ionita, I. A., & Akhlaghi, F. (2012). Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS. Bioanalysis, 4(1), 25-34. [Link]
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Greenwood, J., Steinman, L., & Zamvil, S. S. (2006). Isoprenoid metabolism and the pleiotropic effects of statins. Neurology, 66(2 Suppl 1), S16-S21. [Link]
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Dr.Oracle. (2025). How is atorvastatin (Lipitor) metabolized in the liver?. Dr.Oracle. [Link]
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Jasińska, M., & Fidyk, W. (2019). Physiologically-Based Pharmacokinetic Modeling of Atorvastatin Incorporating Delayed Gastric Emptying and Acid-to-Lactone Conversion. CPT: Pharmacometrics & Systems Pharmacology, 8(10), 749-756. [Link]
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Ko, M. J., Ahn, J. I., Shin, H. J., & Jeong, H. S. (2010). Cytotoxicity assay results from rat primary hepatocytes treated with statins. Toxicology Letters, 196, S204. [Link]
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Lee, J. H., Lee, J. H., Kim, J. Y., & Kim, H. P. (2017). Aster glehni F. Schmidt Extract Modulates the Activities of HMG-CoA Reductase and Fatty Acid Synthase. Molecules, 22(12), 2233. [Link]
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Zodda, D., Giammona, G., & Zodda, E. (2018). 6.2 Mechanism of Atorvastatin on Cholesterol Biosynthesis. In Selected Topics in Health and Disease. [Link]
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Creative BioMart. (n.d.). HMG-CoA Reductase Activity/Inhibitor Screening Kit. Creative BioMart. [Link]
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Yilmaz, M. B., Can, M., & Oflaz, H. (2014). In vitro comparison of the cytotoxic effects of statins on U266 myeloma cell line. Indian Journal of Medical Research, 140(5), 657-662. [Link]
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de Oliveira, A. C. C., de Oliveira, A. C. C., & de Oliveira, A. C. C. (2018). Atorvastatin Downregulates In Vitro Methyl Methanesulfonate and Cyclophosphamide Alkylation-Mediated Cellular and DNA Injuries. Oxidative Medicine and Cellular Longevity, 2018, 8534614. [Link]
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Wolun-Cholewa, M., Wessely-Szponder, J., & Piskorska, D. (2016). Anti-proliferative and cytotoxic activity of rosuvastatin against melanoma cells. Postepy Dermatologii I Alergologii, 33(4), 284-290. [Link]
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Miggin, S. M., & Kinsella, B. T. (2004). Effect of the statin atorvastatin on intracellular signalling by the prostacyclin receptor in vitro and in vivo. British Journal of Pharmacology, 143(7), 863-874. [Link]
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Taras, E., & Jewett, A. (2013). Statins inhibit proliferation and cytotoxicity of a human leukemic natural killer cell line. BMC Cancer, 13, 607. [Link]
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Falcieri, E., Martelli, A. M., & Bareggi, R. (2006). Statins activate the mitochondrial pathway of apoptosis in human lymphoblasts and myeloma cells. Carcinogenesis, 27(5), 1062-1071. [Link]
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Liao, J. K. (2002). Isoprenoids as mediators of the biological effects of statins. Journal of Clinical Investigation, 110(3), 285-288. [Link]
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Youssef, S., Stüve, O., & Patarroyo, J. C. (2002). Isoprenoids determine Th1/Th2 fate in pathogenic T cells, providing a mechanism of modulation of autoimmunity by atorvastatin. Journal of Immunology, 169(5), 2519-2526. [Link]
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Naoumova, R. P., Dunn, S., & Rallidis, L. (1997). Prolonged inhibition of cholesterol synthesis explains the efficacy of atorvastatin. Journal of Lipid Research, 38(7), 1496-1500. [Link]
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Oesterle, A., & Liao, J. K. (2022). Statins inhibit the mevalonate pathway leading to both reduced cholesterol and isoprenoid biosynthesis, thereby also blocking farnesylation and geranylgeranylation of GTPases. ResearchGate. [Link]
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van de Garde, M. D. B., & van der Hoeven, J. G. (2008). Effects of statins on the cholesterol biosynthesis pathway. ResearchGate. [Link]
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Veeprho. (n.d.). Atorvastatin 5-Isopropyl Ether tert-Butyl Ester. Veeprho. [Link]
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Veeprho. (n.d.). This compound. Veeprho. [Link]
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Scialis, R. (2017). How to know the stability of drugs and reagents in the cell culture media?. ResearchGate. [Link]
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PubChem. (n.d.). 10-trans-Atorvastatin Acetonide tert-Butyl Ester. PubChem. [Link]
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PubChem. (n.d.). This compound. PubChem. [Link]
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Troubleshooting & Optimization
Navigating the Synthesis of Atorvastatin: A Technical Guide to Minimizing the 10-trans-tert-Butyl Ester Impurity
For inquiries and support, please contact our technical support team.
Welcome to the technical support center for the synthesis of Atorvastatin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the formation of the 10-trans-Atorvastatin tert-Butyl Ester impurity. As Senior Application Scientists, we aim to provide not just procedural steps, but the underlying scientific principles to empower you to optimize your synthetic route for the highest purity product.
Understanding the Challenge: The Formation of this compound
Atorvastatin, a leading HMG-CoA reductase inhibitor, possesses a critical chiral side chain with two stereocenters at the C3 and C5 positions of the heptanoic acid moiety. The desired therapeutic agent is the (3R, 5R) or cis-isomer. However, during the synthesis, isomerization can occur, leading to the formation of diastereomeric impurities, including the (3R, 5S) and (3S, 5R) trans-isomers. The tert-butyl ester of the trans-isomer, specifically this compound, is a common process-related impurity that can be challenging to remove and can impact the final drug substance's purity and efficacy.[1]
This guide will delve into the mechanistic underpinnings of its formation, strategies for its minimization, and robust analytical and purification methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern?
A1: this compound is a diastereomer of the desired (3R, 5R)-atorvastatin tert-butyl ester intermediate. It is considered an impurity because its stereochemistry differs from the active pharmaceutical ingredient (API). The presence of this and other impurities can affect the safety and efficacy of the final drug product, and regulatory bodies require strict control over their levels.[2]
Q2: At which stage of the synthesis is the 10-trans impurity most likely to form?
A2: The formation of the 10-trans impurity is most prevalent during the synthesis and manipulation of the chiral dihydroxyheptanoate side chain, particularly when it is in the form of the tert-butyl ester. The Paal-Knorr synthesis, a widely used method to construct the pyrrole core of atorvastatin, involves the condensation of a 1,4-dicarbonyl compound with a primary amine bearing this chiral side chain.[3][4] Conditions during this reaction, as well as in subsequent deprotection and hydrolysis steps, can influence the stereochemical integrity of the side chain.
Q3: What is the likely chemical mechanism for the formation of the 10-trans isomer?
A3: The formation of the trans-diastereomer from the cis-isomer is believed to occur via epimerization at either the C3 or C5 hydroxyl-bearing carbon of the heptanoate side chain. This process is often catalyzed by the presence of acidic or basic conditions. One plausible mechanism involves a reversible retro-aldol reaction.[5][6] Under basic conditions, the hydroxyl group at C5 can be deprotonated, leading to the opening of the hemiacetal form and subsequent enolate formation. Reprotonation can then occur from either face, leading to a mixture of diastereomers. Similarly, acidic conditions can catalyze dehydration and rehydration, or enolization, which can also result in epimerization.
Q4: Can the choice of catalyst in the Paal-Knorr reaction influence the formation of the 10-trans impurity?
A4: Yes, the choice and amount of catalyst can play a role. Pivalic acid is a commonly used catalyst in the Paal-Knorr synthesis of atorvastatin.[7][8] While its primary role is to catalyze the cyclization to form the pyrrole ring, the acidic nature of the catalyst, especially at elevated temperatures and prolonged reaction times, can contribute to the epimerization of the chiral side chain. Optimizing the catalyst load and reaction time is crucial to balance efficient cyclization with minimal side product formation.
Troubleshooting Guide: Minimizing this compound Formation
This section provides actionable troubleshooting steps to address the formation of the 10-trans impurity during your synthesis.
| Observation | Potential Cause(s) | Recommended Action(s) |
| High levels of this compound detected in the crude product after Paal-Knorr condensation. | 1. Prolonged reaction time or excessive temperature: These conditions can favor the thermodynamically more stable trans-isomer.[9][10] 2. Suboptimal pH: Presence of acidic or basic impurities in reactants or solvents can catalyze epimerization. 3. Inefficient water removal: Water is a byproduct of the Paal-Knorr reaction, and its presence can affect the reaction equilibrium and potentially contribute to side reactions. | 1. Optimize reaction kinetics: Monitor the reaction closely by HPLC to determine the minimum time required for completion. Aim for the kinetic product (cis-isomer) by avoiding prolonged heating. 2. Ensure neutral conditions: Use high-purity, neutral solvents and reagents. Consider using a non-acidic catalyst or a milder acid catalyst if feasible. 3. Efficient water removal: Employ a Dean-Stark trap or azeotropic distillation to continuously remove water as it is formed.[1] |
| Increase in the 10-trans isomer during the deprotection of the side chain protecting groups. | Harsh acidic or basic conditions: Strong acids or bases used for deprotection can readily induce epimerization. | Milder deprotection conditions: Explore the use of milder acids or enzymatic deprotection methods. Carefully control the temperature and reaction time during this step. Neutralize the reaction mixture promptly after deprotection is complete. |
| Difficulty in removing the 10-trans impurity by standard crystallization of the final Atorvastatin calcium. | Similar crystallization properties: Diastereomers can sometimes co-crystallize, making their separation by simple crystallization challenging.[11][12] | 1. Purify the intermediate: It is often more effective to remove the trans-isomer at the tert-butyl ester intermediate stage before proceeding to the final hydrolysis and salt formation steps.[13] 2. Employ specialized crystallization techniques: Investigate diastereomeric recrystallization with a resolving agent or utilize different solvent systems to enhance the separation.[11][12] |
Experimental Protocols
Protocol 1: Analytical Method for the Separation of Atorvastatin Diastereomers by Chiral HPLC
This method is crucial for accurately quantifying the levels of the this compound impurity.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralcel® OD-RH, 5 µm |
| Mobile Phase | n-hexane:2-propanol (95:5 v/v)[14][15] |
| Flow Rate | 1.0 mL/min[14][15] |
| Injection Volume | 10 µL[14][15] |
| Column Temperature | Ambient |
| Detection | UV at 260 nm[14][15] |
Sample Preparation: Dissolve a known concentration of the Atorvastatin tert-butyl ester sample in the mobile phase to a final concentration of approximately 1 mg/mL.
Expected Results: This method should provide baseline separation of the cis- and trans-diastereomers, allowing for accurate quantification.
Protocol 2: Purification of Atorvastatin tert-Butyl Ester Intermediate by Flash Chromatography
This protocol outlines a method for the preparative separation of the 10-trans impurity from the desired cis-isomer at the intermediate stage.
Instrumentation:
-
Flash chromatography system.
Chromatographic Conditions:
| Parameter | Condition |
| Stationary Phase | C18 Reversed-Phase Silica Gel[14][15] |
| Mobile Phase | A gradient of acetonitrile in water is typically effective. The exact gradient should be optimized based on initial analytical HPLC runs. |
| Flow Rate | Dependent on column size. |
| Detection | UV at a suitable wavelength (e.g., 246 nm). |
Procedure:
-
Dissolve the crude Atorvastatin tert-butyl ester in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Load the sample onto the pre-equilibrated C18 column.
-
Elute the column with the optimized gradient of acetonitrile in water.
-
Collect fractions and analyze them by analytical HPLC (Protocol 1) to identify those containing the pure cis-isomer.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified cis-Atorvastatin tert-butyl ester.
Visualizing the Process
To better understand the key steps and potential points of impurity formation, the following diagrams illustrate the synthetic workflow and the relationship between the desired product and the trans-impurity.
Caption: Atorvastatin synthesis workflow and the epimerization leading to the trans-isomer impurity.
By understanding the critical control points in the synthesis and implementing robust analytical and purification strategies, the formation of this compound can be effectively minimized, leading to a higher purity and quality final product.
References
- Chiral screening approach of atorvastatin diastereomers by HPLC method. Mediterranean Journal of Pharmacy and Pharmaceutical Sciences, 2024.
- Chiral screening approach of atorvastatin diastereomers by HPLC method. Periodikos, 2023.
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
- An improved process for chiron synthesis of the atorvastatin side chain.
- Minimizing side reactions in Atorvastatin Ethyl Ester synthesis. Benchchem, 2025.
- Challenges in the scale-up synthesis of Atorvast
- Atorvastatin (Lipitor) by MCR.
- An improved kilogram-scale preparation of atorvastatin calcium.
- Impurity Profiling of Atorvastatin Ethyl Ester: A Comparative Guide to Different Synthesis Routes. Benchchem, 2025.
- A VALIDATED LC METHOD FOR DETERMINATION OF THE ENANTIOMERIC PURITY OF ATORVASTATIN IN BULK DRUG AND DOSAGE FORMS. Rasayan Journal of Chemistry, 2009.
- Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates.
- Synthesis of Some Impurities and/or Degradation Products of Atorvastatin.
- Chapter 4: Synthesis of Atorvast
- Streamlining Impurity Analysis in Atorvastatin with the ACQUITY™ QDa™ II Mass Detector for Enhanced Detection and Quantification.
- Isolation of enantiomers via diastereomer crystallis
- Diastereomeric recrystalliz
- Preparation of an atorvastatin intermediate using a paal-knorr condensation.
- Chiral screening approach of atorvastatin diastereomers by HPLC method. Mediterranean Journal of Pharmacy and pharmaceutical sciences, 2024.
- Cis-trans isomers internal energy. Chemistry Stack Exchange, 2015.
- [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action.
- Relative Stability of cis- and trans-Hydrindanones. MDPI, 2015.
- Selective Isomerization via Transient Thermodynamic Control: Dynamic Epimerization of trans to cis Diols.
- 08 04 Retro Aldol. YouTube, 2016.
- Retro-aldol and retrosynthesis (video). Khan Academy, 2012.
- Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection.
- 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts, 2024.
- Stability of cis vs trans isomers?. Chemistry Stack Exchange, 2014.
- Synthesis of β-hydroxy carboxylic acids, esters and amides. Organic Chemistry Portal.
- Retro-aldol reactions in micellar media.
- Retro-Aldol Reaction | Chemistry | Amazon Academy JEE. YouTube, 2021.
- Synthesis of Some Impurities and/or Degradation Products of Atorvastatin.
- Design and synthesis of atorvastatin derivatives with enhanced water solubility, hepatoselectivity and stability. PubMed Central, 2022.
- Stereochemical of Atorvastatin Drug by Using Spectroscopic Analysis.
- Ch20: Hydrolysis of Esters. University of Calgary.
- 21.6 Chemistry of Esters. OpenStax, 2023.
- Relative Stability of cis- and trans-Hydrindanones.
- Mechanisms of Ester hydrolysis. Science discussions, 2011.
- Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS.
- Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. PubMed, 2007.
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- 2. researchgate.net [researchgate.net]
- 3. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 4. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
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- 12. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 13. CN109180633B - Purification method of atorvastatin calcium intermediate ATS-9 - Google Patents [patents.google.com]
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- 15. santaisci.com [santaisci.com]
Technical Support Center: A Troubleshooting Guide for Atorvastatin Ester Separation by Chromatography
Welcome to our dedicated technical support center for resolving challenges in the chromatographic separation of atorvastatin and its ester-related impurities. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter specific issues during their experiments. Here, we move beyond generic advice to provide in-depth, scientifically-grounded solutions to common problems in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Common Chromatographic Issues
Q1: I'm observing poor resolution between my atorvastatin peak and an atorvastatin ester impurity peak. What are the likely causes and how can I improve the separation?
Poor resolution is a frequent challenge, often stemming from suboptimal mobile phase composition or inappropriate column selection. Atorvastatin and its esters, such as the ethyl ester, are structurally similar, which can make their separation difficult.
Underlying Causes and Solutions:
-
Mobile Phase Polarity: The polarity of your mobile phase is a critical factor. If the polarity is too high, both compounds will elute quickly with little retention, leading to poor separation. Conversely, if the polarity is too low, run times can be excessively long, and peaks may broaden.
-
Solution: Systematically optimize the mobile phase composition. For reversed-phase HPLC, which is commonly used for atorvastatin analysis, this typically involves adjusting the ratio of an organic modifier (like acetonitrile or methanol) and a buffered aqueous phase.[1][2] Try a shallower gradient or run isocratic tests with varying solvent ratios to find the optimal selectivity.[1]
-
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like atorvastatin (pKa ≈ 4.5).
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of atorvastatin. A lower pH (e.g., 2-4) will ensure that the carboxylic acid group is protonated, which can improve peak shape and retention on a C18 column.[3]
-
-
Column Chemistry: Not all C18 columns are created equal. Differences in silica purity, end-capping, and bonding density can lead to different selectivities.
-
Solution: If mobile phase optimization is insufficient, consider a column with a different stationary phase. A C8 column, or a phenyl-hexyl column, may offer a different selectivity that can resolve closely eluting peaks.[4]
-
-
Flow Rate: A high flow rate can decrease resolution by reducing the time for analyte interaction with the stationary phase.
-
Solution: Lowering the flow rate can enhance resolution, although it will increase the analysis time.[1]
-
Q2: My atorvastatin ester peak is exhibiting significant tailing. What's causing this and what are the corrective actions?
Peak tailing is often a sign of secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.
Underlying Causes and Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic functional groups on the atorvastatin molecule, leading to peak tailing.[3]
-
Insufficient Buffer Capacity: A low buffer concentration may not effectively control the on-column pH, leading to inconsistent ionization and peak tailing.
-
Solution: Increase the buffer concentration, typically in the range of 10-50 mM, to ensure consistent pH control.[3]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, a common cause of peak tailing.
Q3: I'm seeing peak fronting for my atorvastatin ester peak. What does this indicate?
Peak fronting is less common than tailing and is often associated with sample overload or issues with the sample solvent.
Underlying Causes and Solutions:
-
High Sample Concentration: As with peak tailing, injecting too concentrated a sample can lead to peak distortion, including fronting.
-
Solution: Dilute your sample and/or reduce the injection volume.[3]
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in a fronting peak.
-
Solution: Whenever possible, dissolve the sample in the mobile phase. If solubility is an issue, use a solvent that is as weak as possible while still ensuring complete dissolution.[3]
-
Q4: I am observing unexpected or "ghost" peaks in my chromatogram. What is their origin and how can I eliminate them?
Ghost peaks can arise from several sources, including the sample, the mobile phase, or carryover from previous injections.
Underlying Causes and Solutions:
-
Contaminated Solvents: Impurities in your mobile phase solvents can accumulate on the column and elute as ghost peaks, especially during a gradient run.
-
Solution: Use high-purity HPLC-grade solvents and prepare fresh mobile phase daily.
-
-
Degradation Products: Atorvastatin and its esters can degrade under certain conditions (e.g., acidic, oxidative, photolytic stress).[5] These degradants will appear as extra peaks.
-
Solution: Ensure proper sample storage and handling. If degradation is suspected, a forced degradation study can help identify these peaks.[5]
-
-
Carryover: A portion of the sample from a previous injection may be retained on the column or in the injector and elute in a subsequent run.
-
Solution: Implement a robust needle wash protocol and, if necessary, include a column flushing step at the end of your gradient.
-
Experimental Protocols
Protocol 1: Systematic Mobile Phase Optimization for Atorvastatin and Atorvastatin Ester Separation
Objective: To achieve baseline resolution between atorvastatin and a closely eluting ester impurity.
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Atorvastatin and atorvastatin ester reference standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Glacial acetic acid
-
Purified water
Procedure:
-
Prepare Stock Solutions: Prepare individual stock solutions of atorvastatin and the atorvastatin ester in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare Mobile Phase A: Prepare a 10 mM ammonium acetate buffer and adjust the pH to 4.0 with glacial acetic acid.
-
Prepare Mobile Phase B: Use acetonitrile.
-
Initial Gradient: Start with a linear gradient from 40% B to 70% B over 20 minutes.
-
Analyze Individual Compounds: Inject each stock solution separately to determine their individual retention times.
-
Analyze a Mixture: Prepare a mixed solution containing both atorvastatin and the ester and inject it using the initial gradient.
-
Evaluate Resolution: Calculate the resolution between the two peaks. A resolution of >1.5 is generally considered baseline separation.
-
Optimize the Gradient:
-
If resolution is poor, try a shallower gradient (e.g., 40-60% B over 20 minutes).
-
If run time is too long, try a steeper gradient.
-
-
Isocratic Elution: Once an approximate optimal mobile phase composition is identified from the gradient runs, you can further refine the separation using an isocratic mobile phase. Test different ratios of Mobile Phase A and B (e.g., 50:50, 45:55, 40:60) to maximize resolution.
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18, 250x4.6mm, 5µm | C18, 250x4.6mm, 5µm | C8, 250x4.6mm, 5µm |
| Mobile Phase A | 10mM Ammonium Acetate, pH 4.0 | 10mM Ammonium Acetate, pH 3.0 | 10mM Ammonium Acetate, pH 4.0 |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| Gradient | 40-70% B in 20 min | 40-70% B in 20 min | 40-70% B in 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30 °C | 30 °C | 30 °C |
| Resolution | 1.2 | 1.6 | 1.8 |
| Observations | Co-elution of peaks | Improved resolution | Best resolution |
Visualizations
Troubleshooting Workflow for Poor Peak Resolution
Caption: A stepwise workflow for troubleshooting poor peak resolution.
Logical Flow for Diagnosing Peak Tailing
Caption: A logical flow for diagnosing and resolving peak tailing issues.
References
-
Stanimirova, I., et al. (2018). Concepts in development of fast, simple, stability indicating HPLC method for analysis of atorvastatin related compounds in tablets. MedCrave Online Journal of Chemistry, 2(4), 224-234. [Link]
-
Jain, D., et al. (2012). Development and validation of HPLC-UV based bioanalytical method for the quantification of atorvastatin in rat plasma. Journal of Pharmaceutical Analysis, 2(5), 368-374. [Link]
-
Todorovska, N., et al. (2021). Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets. Molecules, 26(11), 3192. [Link]
-
Nigović, B., et al. (2010). Separation, Characterization, and Quantification of Atorvastatin and Related Impurities by Liquid Chromatography-Electrospray Ionization Mass Spectrometry. Journal of Liquid Chromatography & Related Technologies, 33(16), 1533-1549. [Link]
-
El-Gindy, A., et al. (2024). A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach. Journal of AOAC INTERNATIONAL. [Link]
-
Patel, S., et al. (2011). RP-HPLC method development and validation for hyperlipidemic agent Atorvastatin in pharmaceutical dosage form. Research Journal of Pharmacy and Technology, 4(4), 576-579. [Link]
-
Shimadzu. (n.d.). Analysis of Impurities in Atorvastatin Using Single Quadrupole Mass Spectrometer. [Link]
-
Sahu, P. K., et al. (2012). VALIDATION OF HPLC METHOD FOR DETERMINATION OF ATORVASTATIN IN TABLETS AND IDENTIFY DIKETONE IMPURITY BY LC-MASS. International Journal of Pharmacy and Pharmaceutical Sciences, 4(5), 223-228. [Link]
-
El-Shaheny, R., & El-Enany, N. (2017). Chromatography and Capillary Electrophoresis of Atorvastatin and Related Compounds: Review on Pharmaceutical, Blood and Environmental Samples. Journal of Pharmaceutical and Biomedical Analysis, 145, 380-391. [Link]
-
Contissa, C., et al. (2024). Improving the Current European Pharmacopoeia Enantio-Selective HPLC Method for the Determination of Enantiomeric Purity in Atorvastatin Calcium Salt Drug Substance. Molecules, 29(10), 2309. [Link]
-
Reddy, G. S., et al. (2012). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. Journal of Chromatographic Science, 50(7), 577-585. [Link]
-
Ertürk, S., et al. (2003). An HPLC method for the determination of atorvastatin and its impurities in bulk drug and tablets. Journal of Pharmaceutical and Biomedical Analysis, 33(5), 1017-1023. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2025). Analytical Techniques for Atorvastatin: Advances in Chromatography, Spectroscopy, and Hyphenated Methods. [Link]
-
de Oliveira, M. A. L., et al. (2021). Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. Molecules, 26(16), 4983. [Link]
-
Ertürk, S., et al. (2003). An HPLC method for the determination of atorvastatin and its impurities in bulk drug and tablets. Journal of Pharmaceutical and Biomedical Analysis, 33(5), 1017-23. [Link]
-
Waters. (n.d.). Analysis of Atorvastatin as per USP Monograph Utilizing Alliance™ iS HPLC System. [Link]
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Technical Support Center: Optimization of Paal-Knorr Reaction for Atorvastatin Synthesis
Welcome to the technical support center for the optimization of the Paal-Knorr reaction in the synthesis of Atorvastatin. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this critical pharmaceutical agent. Here, we will move beyond basic protocols to delve into the mechanistic nuances and practical troubleshooting strategies that are essential for achieving high yields and purity.
Frequently Asked Questions (FAQs)
Q1: My Paal-Knorr reaction for the Atorvastatin core is resulting in a low yield. What are the most common culprits?
Low yields in this specific Paal-Knorr condensation can often be traced back to a few key factors. The primary issues are typically incomplete reaction, degradation of starting materials or product, and the formation of side products.[1][2] Harsh reaction conditions, such as excessively high temperatures or prolonged exposure to strong acids, are a frequent cause of yield degradation.[3][4]
Q2: I'm observing a significant byproduct in my reaction mixture. What is it likely to be, and how can I prevent its formation?
The most common byproduct in the Paal-Knorr synthesis of pyrroles is the corresponding furan derivative.[1][5] This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed intramolecular cyclization before it can react with the primary amine.[2] To minimize furan formation, it is crucial to maintain the reaction pH under neutral or weakly acidic conditions. A pH below 3 significantly favors the furan synthesis pathway.[1][6]
Q3: How critical is the purity of my starting materials, specifically the 1,4-diketone precursor?
The purity of the 1,4-dicarbonyl compound is paramount. Impurities such as mono-carbonyl compounds can lead to the formation of undesired side products, which complicates purification and reduces the overall yield of the desired atorvastatin intermediate.[1] It is highly recommended to use purified 1,4-dicarbonyl compounds. If the purity is questionable, purification by recrystallization or distillation is advised.[1]
Q4: My reaction appears to be very slow or stalls before completion. What strategies can I employ to improve the reaction rate?
The Paal-Knorr condensation to form the Atorvastatin pyrrole core is known to be a slow, rate-limiting step.[7][8] To enhance the reaction rate, consider the following:
-
Catalyst Optimization: The use of an effective acid catalyst like pivalic acid is common.[9][10] Interestingly, the addition of a tertiary amine has been shown to significantly increase the reaction rate and yield.[7][11]
-
Water Removal: The reaction produces water, which can inhibit the cyclization.[8] Employing a Dean-Stark trap or azeotropic distillation with a suitable co-solvent system (e.g., toluene-heptane) to continuously remove water is a highly effective strategy.[8][10]
-
Microwave Irradiation: For smaller-scale reactions, microwave-assisted heating can dramatically reduce reaction times from hours to minutes and often improves yields.[5]
Troubleshooting Guide
This section provides a structured approach to resolving specific issues you may encounter during your experiments.
Issue 1: Low Yield and Incomplete Conversion
If you are experiencing low yields or the reaction is not proceeding to completion, a systematic evaluation of your reaction parameters is necessary.
Troubleshooting Workflow:
Caption: A flowchart for troubleshooting low yields.
Causality and Actionable Insights:
-
Purity of Reactants: As previously mentioned, the purity of the 1,4-diketone and the chiral amine side-chain is non-negotiable for a clean reaction.[1][12]
-
Reaction Conditions: The traditional Paal-Knorr synthesis often required harsh conditions.[3][4] For sensitive substrates like those in Atorvastatin synthesis, it is crucial to find a balance. Systematically screen temperatures (e.g., 60-110°C) and monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[1][13]
-
Catalyst System: The choice of a weak acid catalyst like pivalic acid is a good starting point.[10] The addition of a tertiary amine can provide a significant rate enhancement.[7][8]
-
Water Removal: The continuous removal of water via azeotropic distillation is a critical parameter for driving the reaction to completion.[10]
Issue 2: Formation of Dark, Tarry Byproducts
The appearance of a dark, insoluble material is indicative of polymerization or degradation of the starting materials or the pyrrole product.[2]
Mitigation Strategies:
-
Lower Reaction Temperature: Running the reaction at a more moderate temperature for a longer duration can often prevent thermal decomposition.
-
Milder Catalyst: If using a strong acid, consider switching to a milder Brønsted acid or a Lewis acid catalyst.[14] In some instances, the reaction can proceed under neutral conditions, albeit more slowly.[6]
-
Solvent Selection: The choice of solvent can influence the reaction outcome. A toluene-heptane co-solvent system is commonly used for Atorvastatin synthesis.[9][10]
Experimental Protocols
Optimized Paal-Knorr Condensation for Atorvastatin Intermediate
This protocol is a starting point and may require further optimization based on your specific substrates and equipment.
Reactants and Reagents:
| Compound | Molar Eq. |
| 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide (1,4-Diketone) | 1.0 |
| (4R-cis)-1,1-dimethylethyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (Chiral Amine) | 1.0-1.1 |
| Pivalic Acid | 0.1-0.7 eq |
| n-Ethylmorpholine (optional, for rate enhancement) | 0.7 eq |
| Toluene | ~5 vol |
| n-Heptane | ~5 vol |
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add the 1,4-diketone, chiral amine, toluene, and n-heptane.
-
Begin stirring the suspension.
-
Add the pivalic acid catalyst (and n-ethylmorpholine if used).
-
Heat the reaction mixture to reflux (typically 90-110°C).
-
Continuously remove the water that collects in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The crude product can then be isolated by solvent removal under reduced pressure and purified by crystallization, typically from a solvent system like isopropanol/water or ethanol.[8][9]
Mechanistic Insight
The Paal-Knorr synthesis of pyrroles proceeds through a well-established mechanism.[15][16]
Caption: The reaction mechanism of the Paal-Knorr pyrrole synthesis.
The initial step is the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-diketone to form a hemiaminal intermediate.[16] This is followed by an intramolecular cyclization, where the nitrogen attacks the second carbonyl group. This ring-closing step is often the rate-determining step of the reaction.[14] The resulting cyclic intermediate then undergoes dehydration to yield the aromatic pyrrole ring.[15]
Purification of the Atorvastatin Intermediate
Achieving high purity of the atorvastatin intermediate is crucial for the subsequent steps of the synthesis.
Common Purification Techniques:
-
Crystallization: Recrystallization from a suitable solvent system is the most common and scalable method for purifying the solid atorvastatin intermediate.[9] Solvents such as isopropanol, ethanol, and their mixtures with water have been reported.[9][17]
-
Chromatography: For smaller-scale purifications or for the removal of closely related impurities, column chromatography on silica gel can be employed.[12]
A Note on Impurity Profiling:
Understanding the potential impurities is key to developing a robust purification strategy. Common process-related impurities in the Paal-Knorr synthesis of Atorvastatin include:
-
Unreacted 1,4-diketone and chiral amine.[12]
-
Furan derivatives from the self-condensation of the diketone.[12]
-
Diastereomers if the chiral purity of the amine starting material is not high.[12]
By carefully controlling the reaction conditions and implementing an effective purification strategy, it is possible to obtain the atorvastatin pyrrole intermediate with the high purity required for pharmaceutical applications.
References
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Paal–Knorr synthesis. Retrieved from [Link]
-
Thieme. (2017). Synthesis of Atorvastatin via NHC-Catalyzed Three-Component Coupling. Synfacts, 13(11), 1117. Retrieved from [Link]
-
RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]
-
ACS Publications. (2019). Atorvastatin (Lipitor) by MCR. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Atorvastatin (Lipitor) by MCR. PMC. Retrieved from [Link]
- Google Patents. (n.d.). EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation.
-
Biomolecules & Therapeutics. (n.d.). An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. Retrieved from [Link]
- Google Patents. (n.d.). WO2006097909A1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation.
- Google Patents. (n.d.). CN109180633B - Purification method of atorvastatin calcium intermediate ATS-9.
-
ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]
-
PubMed Central. (2015). An improved kilogram-scale preparation of atorvastatin calcium. Retrieved from [Link]
-
Quick Company. (n.d.). Preparation Of Atorvastatin. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Chapter 4: Synthesis of Atorvastatin. Retrieved from [Link]
-
ResearchGate. (2025). Mechanism and kinetic study of Paal-Knorr reaction based on in-situ MIR monitoring. Retrieved from [Link]
-
PubMed. (2022). Mechanism and kinetic study of Paal-Knorr reaction based on in-situ MIR monitoring. Retrieved from [Link]
- Google Patents. (n.d.). CN101205209B - Method for refining atorvastatin intermediate.
-
ResearchGate. (n.d.). (PDF) Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates. Retrieved from [Link]
-
Mono Mole. (2019). Monitoring the progress of a reaction. Retrieved from [Link]
-
PubMed Central. (2020). [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action. Retrieved from [Link]
-
Scribd. (n.d.). Atorvastatin | PDF | Chemical Synthesis | Unit Processes. Retrieved from [Link]
-
YouTube. (2020). Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes. Retrieved from [Link]
- Google Patents. (n.d.). EP2240442B1 - Preparation process useful in synthesis of atorvastatin.
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis. Retrieved from [Link]
-
RSC Publishing. (n.d.). Continuous synthesis of 2,5-hexanedione through direct C–C coupling of acetone in a Hilbert fractal photo microreactor. Reaction Chemistry & Engineering. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Chemical synthesis of Atorvastatin precursor; (B) Enzymatic.... Retrieved from [Link]
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Improving the yield of atorvastatin by controlling isomeric impurities
A Scientist's Guide to Improving Yield by Controlling Isomeric Impurities
Welcome, researchers and drug development professionals, to your dedicated resource for optimizing the synthesis of Atorvastatin. This guide provides in-depth technical support, troubleshooting strategies, and validated protocols designed to address a critical challenge in Atorvastatin manufacturing: the control of isomeric impurities. As your Senior Application Scientist, my goal is to provide not just procedures, but the scientific rationale behind them, empowering you to enhance both the yield and purity of your final active pharmaceutical ingredient (API).
Frequently Asked Questions (FAQs): Understanding Atorvastatin Isomers
This section addresses fundamental questions regarding the isomeric impurities encountered during Atorvastatin synthesis.
Q1: What are the primary isomeric impurities in Atorvastatin synthesis?
Atorvastatin has two stereogenic centers on its 3,5-dihydroxyheptanoic acid side chain.[1][2] This gives rise to four possible stereoisomers. The therapeutically active form is the (3R, 5R)-isomer.[1] The primary isomeric impurities are therefore:
-
Enantiomer: The (3S, 5S)-isomer, which is the mirror image of the active drug. The European Pharmacopoeia (EP) designates this as Impurity E.[1]
-
Diastereomers: The (3R, 5S) and (3S, 5R)-isomers, which are stereoisomers but not mirror images of the active drug. The EP collectively refers to these as Impurity B.[1]
Q2: Why is the control of these isomeric impurities so critical?
Controlling isomeric impurities is paramount for several reasons:
-
Pharmacological Activity & Safety: Only the (3R,5R)-isomer is therapeutically active.[1] Other isomers may have different pharmacological profiles, be inactive, or even contribute to adverse effects.[3] Regulatory bodies like the FDA and EMA have strict limits on the levels of these impurities in the final drug substance.[4]
-
Process Yield: The formation of undesired isomers directly consumes valuable starting materials and reagents, leading to a lower theoretical maximum yield of the active isomer.
-
Purification Challenges: While diastereomers can sometimes be separated through crystallization or chromatography, the separation can be difficult and costly, leading to significant product loss during downstream processing. Enantiomers are notoriously difficult to separate from the final product, often requiring specialized chiral chromatography.[5]
-
Regulatory Compliance: Pharmacopoeial monographs, such as those from the USP and EP, set explicit limits for isomeric impurities.[1][4][6] Failure to meet these specifications will result in batch rejection.
Q3: At which stage of synthesis do these impurities typically form?
The critical step for introducing and controlling stereochemistry is the formation of the chiral 3,5-dihydroxyheptanoate side chain and its subsequent coupling to the pyrrole core.[5] In the widely used Paal-Knorr synthesis, this involves reacting a 1,4-diketone with a primary amine that already contains the chiral side chain.[2][7][8] Therefore, the primary sources of isomeric impurities are:
-
Chiral Purity of the Starting Amine: The enantiomeric purity of the chiral amino-ester side chain is the most critical factor. If this key intermediate contains isomeric contaminants, they will be carried through the synthesis to the final API.[7]
-
Stereochemical Control During Side-Chain Synthesis: The methods used to create the two chiral centers in the side chain, such as asymmetric reduction of a β-keto ester, must be highly selective to prevent the formation of diastereomers.[2]
Q4: How do different synthetic routes for Atorvastatin influence the isomeric impurity profile?
The choice of synthetic pathway significantly impacts the impurity landscape.[7]
-
Paal-Knorr Synthesis: This is the most common and convergent route.[7][9] Its main vulnerability regarding isomers lies in the chiral purity of the pre-formed side-chain amine.[7]
-
Hantzsch Pyrrole Synthesis: An alternative method for forming the pyrrole ring, which may generate a different profile of process-related impurities, but the control of isomeric impurities still relies on the stereochemistry of the side-chain precursor.[7]
-
Multicomponent Reactions (MCR): Newer approaches, such as those using the Ugi reaction, aim to shorten the synthesis.[10] While potentially more efficient, these routes can introduce their own unique challenges in controlling stereoselectivity across multiple bond-forming events in a single pot.[10]
Troubleshooting Guide: High Isomeric Impurity Levels
This guide provides a structured approach to diagnosing and resolving common issues related to isomeric impurities during your experiments.
Issue 1: High Levels of Diastereomers (Impurity B) Detected in Final API
-
Probable Cause: The chiral purity of the key intermediate, (4R-cis)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester (or a similar precursor), is insufficient.
-
Causality: The Paal-Knorr condensation is not stereospecific; it simply couples the amine to the diketone.[8][11] Any diastereomeric impurity present in the amine starting material will directly translate into a corresponding diastereomeric impurity in the final Atorvastatin product.
-
Solution & Preventative Action:
-
Stringent Incoming Quality Control (QC): Do not assume the purity of commercially sourced intermediates. Implement a rigorous QC check on every batch of the chiral amine side-chain before it enters the synthesis workflow.
-
Validate Chiral Purity: Use a validated chiral HPLC or SFC method to resolve and quantify the diastereomers of the amine intermediate. The desired (4R, 6R) isomer must be well-separated from any (4S, 6S), (4R, 6S), or (4S, 6R) isomers.
-
Re-purification of Intermediate: If an intermediate batch fails QC, it must be re-purified (e.g., via recrystallization or chromatography) or rejected. Attempting to "purify out" high levels of diastereomers from the final API is inefficient and often results in substantial yield loss.
-
Issue 2: Presence of the (3S,5S) Enantiomer (Impurity E) Above the Pharmacopoeial Limit (e.g., >0.15%)
-
Probable Cause: The enantiomeric purity of the chiral amine starting material is below the required specification (e.g., <99.8% e.e.).
-
Causality: Similar to the diastereomer issue, the enantiomeric impurity is carried through the synthesis. Because enantiomers have identical physical properties (except for optical rotation), they cannot be removed by standard techniques like achiral chromatography or recrystallization.
-
Solution & Preventative Action:
-
High-Resolution Chiral Analysis: Employ a high-resolution chiral HPLC method for the amine intermediate and the final API. Methods based on polysaccharide-derived chiral stationary phases (CSPs) like amylose or cellulose tris(3,5-dimethylphenylcarbamate) are highly effective.[1][6]
-
Source High-Purity Starting Materials: The synthesis of the chiral side-chain is a critical part of the overall process. Whether synthesized in-house or purchased, the enantioselective step (often an enzymatic reduction or asymmetric hydrogenation) must be highly optimized to deliver >99.5% enantiomeric excess (e.e.).[12]
-
Traceability: Maintain meticulous batch records to trace any final product that fails enantiomeric purity specifications back to the specific batch of the chiral amine intermediate used.
-
Issue 3: Low Overall Yield in Paal-Knorr Step with Concurrent Impurity Formation
-
Probable Cause: Inefficient removal of water during the condensation reaction, inhibiting the cyclization equilibrium.[2][8]
-
Causality: The Paal-Knorr reaction is a condensation that produces one molecule of water for every molecule of pyrrole formed. According to Le Châtelier's principle, the presence of water in the reaction medium can slow down or even reverse the reaction, leading to incomplete conversion and the formation of side-products from the unreacted 1,4-diketone.
-
Solution & Preventative Action:
-
Azeotropic Water Removal: The most effective method is to use a Dean-Stark trap with a suitable solvent system, such as a toluene-heptane co-solvent.[8] This continuously removes water as it is formed, driving the reaction to completion.
-
Optimize Catalyst: Use an appropriate acid catalyst, such as pivalic acid. Its steric bulk helps prevent side reactions of the diketone while effectively catalyzing the desired pyrrole formation.[8]
-
Monitor Reaction Progress: Use in-process controls (e.g., TLC or HPLC) to monitor the disappearance of the starting materials. Do not terminate the reaction prematurely. An extended reflux period may be necessary to achieve full conversion.[10]
-
Visualizations: Synthesis and Troubleshooting Workflows
Atorvastatin Paal-Knorr Synthesis Pathway
Caption: Paal-Knorr synthesis highlighting the critical amine input.
Troubleshooting Workflow for Isomeric Impurities
Caption: Logical workflow for diagnosing isomeric impurity issues.
Key Experimental Protocols
Protocol 1: Chiral HPLC for Enantiomeric Purity of Atorvastatin API
This method is designed for high resolution and is based on principles found in pharmacopoeial monographs and improved methods.[1][6]
-
Objective: To separate and quantify the (3R,5R)-Atorvastatin from its (3S,5S)-enantiomer (Impurity E).
-
Instrumentation: HPLC system with UV detector.
-
Chromatographic Conditions:
-
Column: Chiralpak AD-3 (3 µm, 4.6 x 250 mm) or equivalent amylose tris(3,5-dimethylphenylcarbamate) CSP.[1] A Chiralpak IA-3 column can also be used for faster analysis times.[6]
-
Mobile Phase: n-hexane:Ethanol:Formic Acid (90:10:0.1, v/v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 35 °C.[1]
-
Detection Wavelength: 248 nm.[13]
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Dissolve the Atorvastatin Calcium sample in the mobile phase to a concentration of approximately 1.0 mg/mL.
-
System Suitability: The resolution between the enantiomer peak and the main Atorvastatin peak should be greater than 2.0.
-
Expected Results: The (3S,5S)-enantiomer will elute before the main (3R,5R)-Atorvastatin peak under these normal-phase conditions. The area percentage of the enantiomer peak should not exceed the limit specified by the relevant pharmacopoeia (e.g., 0.15%).[1]
Protocol 2: Optimized Paal-Knorr Condensation
This protocol incorporates best practices for maximizing yield and minimizing side-product formation.[7][8]
-
Objective: To efficiently form the protected Atorvastatin pyrrole core.
-
Reagents:
-
1,4-Diketone intermediate (1.0 eq)
-
Chiral Amine Side-Chain (1.05 eq)
-
Pivalic Acid (0.3 eq)
-
Toluene and n-Heptane (e.g., 5:2 volume ratio)
-
-
Procedure:
-
Charge a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser with the 1,4-diketone, chiral amine side-chain, and pivalic acid.
-
Add the toluene/heptane solvent system.
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with the solvents.
-
Continue refluxing vigorously, ensuring continuous removal of water, for 12-24 hours.
-
Monitor the reaction by TLC or HPLC for the disappearance of the limiting reagent (typically the diketone).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Proceed with the standard work-up procedure, which typically involves washing with an aqueous solution to remove the pivalic acid, followed by solvent evaporation to yield the crude protected Atorvastatin intermediate.
-
Purify the crude product by crystallization or chromatography before proceeding to the deprotection step. Isolating a pure intermediate at this stage is crucial for minimizing impurities in the final API.[2]
-
Quantitative Data Summary
Table 1: Typical HPLC Conditions for Atorvastatin Isomer Analysis
| Parameter | Chiral HPLC (Enantiomers) | Reversed-Phase HPLC (Diastereomers) |
| Column Type | Chiralpak AD-3 (Amylose-based)[1] | C18 or C8 (e.g., Luna C18)[13] |
| Mobile Phase | n-Hexane/Ethanol/Formic Acid[1] | Acetonitrile/Ammonium Acetate Buffer[13] |
| Elution Mode | Isocratic | Gradient[13][14] |
| Primary Target | (3S,5S)-Enantiomer (Impurity E) | (3R,5S) & (3S,5R) Diastereomers (Impurity B) |
| Typical Limit | ≤ 0.15%[1] | Varies by monograph; often part of total impurities |
References
-
Li, J., et al. (2023). Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates. Current Medicinal Chemistry. Available from: [Link]
-
Daicel Chiral Technologies. Atorvastatin Application Note. Available from: [Link]
-
Phenomenex. (2022). Enantiomeric Purity Analysis of the Drug Product Atorvastatin on Lux Amylose-1 According to the USP Monograph 2263. Available from: [Link]
-
Shinde, V. (2022). Atorvastatin and it's Impurities: An Overview. Veeprho. Available from: [Link]
-
Lane, S. Quality Control in the Synthesis of Atorvastatin Calcium. Pharmaceutical Networking. Available from: [Link]
-
Periodikos. (2023). Chiral screening approach of atorvastatin diastereomers by HPLC method. Available from: [Link]
-
Annunziata, F., et al. (2024). Improving the Current European Pharmacopoeia Enantio-Selective HPLC Method for the Determination of Enantiomeric Purity in Atorvastatin Calcium Salt Drug Substance. Molecules. Available from: [Link]
-
LCGC. (2024). Method for enantiomeric purity of atorvastatin via SFC-LC. Available from: [Link]
-
Erturk, S., et al. (2003). An HPLC method for the determination of atorvastatin and its impurities in bulk drug and tablets. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
-
Petkovska, R., et al. (2020). Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets. Molecules. Available from: [Link]
-
Shah, R., et al. (2010). Separation, Characterization, and Quantification of Atorvastatin and Related Impurities by Liquid Chromatography-Electrospray Ionization Mass Spectrometry. Journal of AOAC International. Available from: [Link]
-
El Mhammedi, M. A., et al. (2024). A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach. Journal of AOAC International. Available from: [Link]
-
Cornett, C., et al. (2018). Concepts in development of fast, simple, stability indicating HPLC method for analysis of atorvastatin related compounds in tablets. MOJ Bioequivalence & Bioavailability. Available from: [Link]
- Google Patents. (2020). Method for separating and/or detecting impurities in atorvastatin calcium. CN110646520A.
-
Kim, H., et al. (2012). An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. Biomolecules & Therapeutics. Available from: [Link]
-
ResearchGate. (2016). POTENTIAL PROCESS RELATED SUBSTANCE OF ATORVASTATIN CALCIUM: IDENTIFICATION, SYNTHESIS AND SPECTRAL CHARACTERIZATION. Available from: [Link]
-
Tryfon, G., et al. (2019). Atorvastatin (Lipitor) by MCR. Organic Letters. Available from: [Link]
-
Siren, H. (2017). Atorvastatin and Related Compounds: Review on Analyses of Pharmaceutical, Blood and Environmental Samples. Journal of Biomedical Research and Practice. Available from: [Link]
-
Stach, J., et al. (2008). Synthesis of Some Impurities and/or Degradation Products of Atorvastatin. Collection of Czechoslovak Chemical Communications. Available from: [Link]
-
D'Acquarica, I., et al. (2023). Atropostatin: Design and Total Synthesis of an Atropisomeric Lactone–Atorvastatin Prodrug. International Journal of Molecular Sciences. Available from: [Link]
-
ResearchGate. (2019). Comparative data on impurity profile of Atorvastatin film coated tablets. Available from: [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2019). Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin in Fixed Dose Combination of Atorvastatin and Ezetimibe. Available from: [Link]
-
ResearchGate. Structures of atorvastatin (AT), diastereomer of atorvastatin (1). Available from: [Link]
-
New Drug Approvals. (2013). ATORVASTATIN SYNTHESIS. Available from: [Link]
-
Sheldon, R. A., et al. (2015). A green-by-design biocatalytic process for atorvastatin intermediate. Green Chemistry. Available from: [Link]
-
Huang, Y., & Liu, T. (2016). The synthesis of atorvastatin intermediates. Atlantis Press. Available from: [Link]
-
Kern, S., et al. (2015). Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
-
PubMed Central. (2018). Design and synthesis of atorvastatin derivatives with enhanced water solubility, hepatoselectivity and stability. Available from: [Link]
- Google Patents. (2007). Process for preparation of statins with high syn to anti ratio. US20070179166A1.
- Google Patents. (2020). Method for detecting related substances in atorvastatin calcium. CN110646550A.
-
Krasavin, M., et al. (2013). An improved kilogram-scale preparation of atorvastatin calcium. Organic Process Research & Development. Available from: [Link]
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Technical Support Center: Stability of 10-trans-Atorvastatin tert-Butyl Ester in Solution
Welcome to the technical support center for 10-trans-Atorvastatin tert-Butyl Ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. Understanding and mitigating stability issues is critical for obtaining reliable and reproducible experimental results. This center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
Understanding the Molecule: Core Stability Challenges
This compound is a key intermediate and a derivative of Atorvastatin, a widely used HMG-CoA reductase inhibitor. The stability of this molecule in solution is governed by several key structural features:
-
The tert-Butyl Ester: This group is susceptible to hydrolysis, particularly under acidic or basic conditions, which will yield the active pharmaceutical ingredient, Atorvastatin (the free carboxylic acid).
-
The Dihydroxyheptanoate Side Chain: This portion of the molecule is prone to intramolecular cyclization under acidic conditions to form the inactive Atorvastatin Lactone.[1]
-
The Pyrrole Ring System: This heterocyclic core can be susceptible to oxidation.[2][3]
Controlling the experimental conditions is therefore paramount to maintaining the integrity of the compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability for this compound in solution?
The primary cause of instability is hydrolysis of the tert-butyl ester and lactonization of the dihydroxy acid side chain. Both reactions are highly dependent on the pH of the solution. Acidic conditions promote both the hydrolysis of the ester to the carboxylic acid (Atorvastatin) and the subsequent lactonization of the side chain.[1][4] Basic conditions also readily catalyze the hydrolysis of the ester.[4]
Q2: What are the recommended solvents for preparing stock solutions?
For short-term storage, high-purity dimethyl sulfoxide (DMSO) is a common choice. Acetonitrile and methanol are also frequently used, particularly for preparing working solutions for analytical methods like HPLC.[5][6][7] It is crucial to use high-purity, HPLC-grade, or anhydrous solvents, as impurities such as water, acids, or peroxides can accelerate degradation.[2]
Q3: How should I store stock solutions of this compound?
To ensure maximum stability, stock solutions should be stored under the following conditions:
-
Temperature: Store solutions at low temperatures, ideally at -20°C for short-term storage (up to a month) and -80°C for long-term storage. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use vials.
-
Protection from Light: The atorvastatin molecule is known to be sensitive to light.[2] Store all solutions in amber vials or wrap clear vials with aluminum foil to protect them from photolytic degradation.
-
Inert Atmosphere: For extended storage, consider purging the vial headspace with an inert gas like argon or nitrogen to displace oxygen and prevent oxidative degradation.[2]
Q4: What pH range is considered safe for working with this compound?
To minimize both hydrolysis and lactonization, it is recommended to maintain the pH of aqueous-containing solutions in a neutral range, approximately between pH 6.0 and 7.5.[2] Buffering your experimental medium can help maintain a stable pH.
Q5: What are the expected degradation products I might see in my analysis?
If your solution of this compound degrades, the two most common products you will likely observe are:
-
Atorvastatin (free acid): Formed from the hydrolysis of the tert-butyl ester.
-
Atorvastatin Lactone: Formed via acid-catalyzed intramolecular cyclization of the dihydroxyheptanoate side chain after the ester has been hydrolyzed.[1]
Under more severe stress conditions (e.g., strong oxidation, high heat, or extreme pH), a more complex mixture of degradation products can be formed.[1][3]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions based on the chemical properties of this compound.
| Observed Issue | Probable Cause(s) | Troubleshooting Steps & Explanations |
| Rapid loss of compound potency or inconsistent results over time. | Hydrolysis and/or Lactonization: The pH of your solvent or buffer is likely outside the optimal neutral range. | 1. Verify pH: Measure the pH of your solution. If it is acidic or basic, prepare fresh solutions in a neutral, buffered medium (pH 6.0-7.5).2. Use Fresh Solutions: Prepare working solutions fresh daily from a properly stored frozen stock to minimize the time the compound is in a potentially destabilizing environment.3. Solvent Purity: Ensure you are using high-purity, anhydrous solvents to avoid catalytic degradation from impurities. |
| Appearance of new, unexpected peaks in HPLC/LC-MS analysis. | Compound Degradation: The new peaks are likely degradation products such as Atorvastatin and Atorvastatin Lactone.Solvent Impurities: Peaks may originate from the solvent itself or from reactions between the solvent and your compound. | 1. Run a Blank Gradient: Inject your solvent/mobile phase alone to identify any background peaks.2. Perform a Forced Degradation Study: Intentionally degrade a small sample of your compound under mild acidic and basic conditions (see Protocol 1). This will help you identify the retention times of the primary degradation products (Atorvastatin and its lactone), confirming if the new peaks correspond to these species.[8]3. Optimize Chromatography: Ensure your HPLC method is a "stability-indicating method" capable of separating the parent compound from all potential degradation products (see Protocol 2). |
| Precipitation of the compound from solution. | Low Solubility: The concentration of the compound may have exceeded its solubility limit in the chosen solvent, especially if the temperature has fluctuated.Conversion to a Less Soluble Degradant: The compound may be degrading into a less soluble product. | 1. Review Solubility Data: this compound has limited solubility. Consider reducing the concentration or using a co-solvent to improve solubility.2. Gentle Warming/Sonication: Try gently warming the solution or sonicating it to redissolve the precipitate. However, be cautious with heat as it can accelerate degradation.[9]3. Check for Degradation: Analyze the supernatant and the redissolved precipitate by HPLC to check for the presence of degradation products. |
Key Degradation Pathways
The following diagram illustrates the primary degradation pathways for this compound in solution.
Caption: Primary degradation pathways of this compound.
Experimental Protocols
Protocol 1: Basic Forced Degradation Study
This protocol is designed to generate the primary degradation products for identification purposes.
-
Prepare Stock Solution: Create a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acid Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at room temperature for 4-6 hours.
-
Neutralize the solution with 1 mL of 0.1 M NaOH.
-
Dilute with your mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 4-6 hours.
-
Neutralize the solution with 1 mL of 0.1 M HCl.
-
Dilute with your mobile phase for HPLC analysis.
-
-
Analysis: Analyze the stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2). You should observe the appearance of new peaks corresponding to Atorvastatin and Atorvastatin Lactone.[8]
Protocol 2: Key Parameters for a Stability-Indicating HPLC Method
A stability-indicating method is one that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients.
-
Column: A reversed-phase C18 or similar column (e.g., Zorbax Bonus-RP) is typically effective.[10]
-
Mobile Phase: A gradient elution is often necessary to resolve the parent compound from its more polar (Atorvastatin acid) and less polar (Atorvastatin lactone) degradants. A common mobile phase system consists of:
-
Detection: UV detection at approximately 245-247 nm is suitable for atorvastatin and its derivatives.[5][10]
-
Validation: The method must be validated to demonstrate specificity. This is achieved by showing that the main compound peak is pure and well-resolved from all degradation peaks generated during forced degradation studies (as in Protocol 1).
Troubleshooting Workflow for Stability Issues
The following diagram provides a logical workflow for diagnosing and resolving stability problems.
Caption: A step-by-step workflow for troubleshooting stability issues.
By understanding the inherent chemical liabilities of this compound and implementing the controls and procedures outlined in this guide, researchers can significantly enhance the reliability and accuracy of their experimental outcomes.
References
-
Shimadzu Corporation. (n.d.). Isolation and identification of Atorvastatin degradation impurities by UFPLC. Retrieved from [Link]
-
Desai, R., et al. (2019). Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin in Fixed Dose Combination of Atorvastatin and Ezetimibe. International Journal of Pharmaceutical Sciences and Drug Research, 11(5), 187-193. Retrieved from [Link]
-
Oliveira, M. A., Yoshida, M. I., & Valotto, R. S. (2013). Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. Molecules, 18(2), 1449–1460. [Link]
-
Gigovska, M. H., Petkovska, A., Acevska, J., Nakov, N., & Manchevska, B. (2018). Optimization of a forced degradation study of atorvastatin employing an experimental design approach. Macedonian Journal of Chemistry and Chemical Engineering, 37(2), 195-206. Retrieved from [Link]
-
Gigovska, M. H., Petkovska, A., Acevska, J., Nakov, N., Manchevska, B., & Antovska, P. (2018). Optimization of a forced degradation study of atorvastatin employing an experimental design approach. Macedonian Journal of Chemistry and Chemical Engineering, 37(2), 195-206. Retrieved from [Link]
-
IJCRT. (2023). A Novel Stability-Indicating RP-HPLC Method For The Estimation Of Atorvastatin In Bulk And Pharmaceutical Dosage Forms. IJCRT2309111, 11(9). Retrieved from [Link]
-
Desai, R. J., et al. (2019). Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin in Fixed Dose Combination of Atorvastatin and Ezetimibe. International Journal of Pharmaceutical Sciences and Drug Research. Retrieved from [Link]
-
Krauss, J., Klimt, M., Luber, M., Mayer, P., & Bracher, F. (2017). Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids. Beilstein Journal of Organic Chemistry, 13, 2838–2844. [Link]
-
Gigovska, M. H., et al. (2022). DEVELOPMENT OF A STABILITY-INDICATING METHOD FOR EVALUATION OF IMPURITY PROFILE OF ATORVASTATIN FILM-COATED TABLETS USING CYAN COLUMN. Macedonian pharmaceutical bulletin, 68(1), 35-47. Retrieved from [Link]
-
Petkovska, A., et al. (2018). Concepts in development of fast, simple, stability indicating HPLC method for analysis of atorvastatin related compounds in tablets. MedCrave Online Journal of Chemistry, 2(4). Retrieved from [Link]
-
Oliveira, M. A., Yoshida, M. I., & Valotto, R. S. (2013). Degradation kinetics of atorvastatin under stress conditions and chemical analysis by HPLC. Molecules (Basel, Switzerland), 18(2), 1449–1460. Retrieved from [Link]
-
MicroSolv Technology Corporation. (n.d.). Forced Degradation of Atorvastatin. Retrieved from [Link]
-
Sari, Y., & Sopyan, I. (2018). Forced degradation study of statins: a review. International Journal of Applied Pharmaceutics, 10(6), 16-21. Retrieved from [Link]
-
Kumar, D., Singh, J., Antil, M., & Kumar, V. (2017). Stability-indicating RP-HPLC method for analysis of atorvastatin in bulk drug, marketed tablet and nanoemulsion formulation. Journal of Pharmaceutical Analysis, 7(5), 324-330. Retrieved from [Link]
-
Syed, A., & Ali, A. (2011). Stability-indicating high performance liquid chromatographic determination of atorvastatin calcium in pharmaceutical dosage form. Marsland Press. Retrieved from [Link]
-
Vukkum, P., Babu, J. M., & Muralikrishna, R. (2013). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. Scientia Pharmaceutica, 81(1), 93–114. Retrieved from [Link]
-
Sahu, R., & Patel, V. (2011). Stability Indicating RP-HPLC Estimation of Atorvastatin Calcium and Amlodipine Besylate in Pharmaceutical Formulations. Indian Journal of Pharmaceutical Sciences, 73(3), 303–308. [Link]
-
Vukkum, P., Babu, J. M., & Muralikrishna, R. (2013). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. Scientia pharmaceutica, 81(1), 93–114. [Link]
-
Oliveira, M. A., Yoshida, M. I., & Valotto, R. S. (2013). Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. Molecules, 18(2), 1449-1460. Retrieved from [Link]
-
Chouksey, R., & Pandey, H. (2012). Effect of pH combined with surfactant on solubility profile of weakly acidic HMG CoA enzyme reductase inhibitor-Atorvastatin Calcium. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Oliveira, M. A., Yoshida, M. I., & Valotto, R. S. (2013). Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. Molecules. Retrieved from [Link]
-
Klementová, Š., Petráňová, P., & Fojtíková, P. (2021). Photodegradation of Atorvastatin under Light Conditions Relevant to Natural Waters and Photoproducts Toxicity Assessment. Open Journal of Applied Sciences, 11, 489-499. [Link]
-
Boeriu, C. G., Eggen, I. F., van Zoelen, D. J., & Bours, G. H. (2009). Selective enzymatic hydrolysis of C-terminal tert-butyl esters of peptides. Advances in experimental medicine and biology, 611, 115–116. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
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- 4. Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Atorvastatin Isomer Separation
Welcome to the technical support guide for resolving the co-elution of atorvastatin isomers in High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common chromatographic challenges encountered during the analysis of atorvastatin. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the accuracy and reliability of your analytical methods.
Understanding the Challenge: The Stereochemistry of Atorvastatin
Atorvastatin is a synthetic lipid-lowering agent that contains two stereogenic (chiral) centers. This gives rise to four possible stereoisomers: one pair of enantiomers ((3R,5R) and (3S,5S)) and two pairs of diastereomers ((3R,5R)/(3R,5S), (3R,5R)/(3S,5R), etc.).[1] Diastereomers are stereoisomers that are not mirror images of each other and can have different physical properties.[2] In contrast, enantiomers are non-superimposable mirror images with identical physical properties in an achiral environment, making their separation particularly challenging.
The therapeutically active form of the drug is the (3R,5R)-isomer.[1] Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) mandate strict control over the enantiomeric and diastereomeric purity of the drug substance.[1][3] Therefore, developing a robust HPLC method capable of resolving these isomers is a critical aspect of quality control in the pharmaceutical industry.
Standard reversed-phase columns, such as C18 or C8, separate compounds based on differences in hydrophobicity. Since enantiomers have identical hydrophobicity, these columns are incapable of resolving them. While they may sometimes separate diastereomers, achieving baseline resolution alongside other related compounds is often difficult.[2][4] Consequently, specialized Chiral Stationary Phases (CSPs) are required for effective separation.
Troubleshooting Guide: Resolving Co-elution Issues
This section addresses specific problems you may encounter during method development and analysis in a question-and-answer format.
Q1: My standard C18 column isn't separating the atorvastatin isomers. Why is this happening and what is the solution?
Answer: This is an expected result. Standard achiral stationary phases like C18 separate analytes based on their relative hydrophobicity. Enantiomers, being mirror images, have identical physical and chemical properties in an achiral environment, including polarity and hydrophobicity. Therefore, they will interact with the C18 stationary phase in the exact same way and elute at the same time.
The fundamental solution is to introduce chirality into the chromatographic system. This is most effectively achieved by using a Chiral Stationary Phase (CSP) . CSPs are designed with a chiral selector immobilized on the silica support, which allows for differential interaction with the enantiomers, leading to different retention times and, thus, separation.
-
Actionable Step: Switch from your C18 column to a polysaccharide-based chiral column. Columns such as the Chiralcel® OD-RH , Chiralpak® AD-H , or Chiralpak® IA-3 have been proven effective for atorvastatin isomer separation.[2][5][6]
Q2: I've switched to a chiral column, but the resolution between the isomers is still poor (Resolution, Rs < 1.5). How can I improve this?
Answer: Achieving optimal resolution on a chiral column often requires fine-tuning the chromatographic conditions. Several factors influence the separation selectivity and efficiency.
1. Mobile Phase Composition: The choice and ratio of solvents in the mobile phase are critical in normal-phase chiral chromatography.
-
Solvent Selection: Mobile phases for polysaccharide-based CSPs typically consist of an alkane (like n-hexane or n-heptane) and an alcohol modifier (like 2-propanol or ethanol).[2][5] The alcohol acts as a polar modifier that competes with the analyte for interactive sites on the CSP.
-
Modifier Percentage: Decreasing the percentage of the alcohol modifier generally increases retention times and can improve resolution, as it allows for stronger interactions between the isomers and the stationary phase. Conversely, increasing the alcohol content will shorten the run time but may decrease resolution. Start with a composition like n-hexane:ethanol (85:15 v/v) and adjust the ratio in small increments.[5]
-
Acidic Additives: The addition of a small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid (FA), can significantly improve peak shape and selectivity.[1][5] An additive concentration of 0.1% is a common starting point. This is particularly effective for acidic analytes like atorvastatin as it can suppress the ionization of carboxyl groups and reduce peak tailing.
2. Column Temperature: Temperature affects the thermodynamics of the chiral recognition process.
-
Impact: Lowering the column temperature often enhances enantioselectivity, leading to better resolution. However, this also increases mobile phase viscosity, leading to higher backpressure and broader peaks.
-
Optimization: Experiment with temperatures between 25°C and 40°C. A common operating temperature that balances resolution and efficiency is 30°C or 35°C.[1][5]
3. Flow Rate: The mobile phase flow rate impacts both analysis time and column efficiency.
-
Effect: A lower flow rate (e.g., 0.8 mL/min) increases the time the analytes spend interacting with the CSP, which can improve resolution. However, it also lengthens the run time. A higher flow rate (e.g., 1.0-1.5 mL/min) will shorten the analysis but may compromise resolution if it exceeds the column's optimal efficiency.
-
Recommendation: For a standard 4.6 mm ID column, a flow rate of 1.0 mL/min is a good starting point.[2][5]
4. Choice of Chiral Stationary Phase (CSP): Not all chiral columns are the same. The nature of the chiral selector dictates the separation mechanism.
-
Selector Type: Atorvastatin isomers are commonly separated on polysaccharide-based CSPs, such as amylose or cellulose derivatives. For example, Chiralpak AD-H and IA-3 are based on amylose tris(3,5-dimethylphenylcarbamate), while Chiralcel OD-RH is based on cellulose tris(3,5-dimethylphenylcarbamate).[1][2][6]
-
Particle Size: Columns packed with smaller particles (e.g., 3 µm) offer higher efficiency than those with larger particles (e.g., 5 µm), which can lead to better resolution and faster analysis times. An example is the improvement seen when moving from a Chiralpak AD-H (5 µm) to a Chiralpak AD-3 (3 µm) column.[1]
Q3: My run time is excessively long, as seen in some pharmacopeial methods. How can I shorten the analysis without sacrificing critical resolution?
Answer: Long analysis times are a common issue, especially with older official methods. Modern HPLC technology offers several avenues for optimization.
-
Modern Column Technology: As mentioned, switching to a column with smaller particles (e.g., 3 µm or sub-2 µm) can drastically increase efficiency. This allows for the use of shorter columns or higher flow rates while maintaining or even improving resolution. For instance, one study successfully reduced the analysis time from over 30 minutes to under 15 minutes by moving from a Chiralpak AD-H to a Chiralpak IA-3 column.[6] Another study achieved a run time of less than 15 minutes using a core-shell column.[7]
-
Mobile Phase Optimization: Carefully increasing the percentage of the alcohol modifier (e.g., ethanol) in the mobile phase will decrease retention times. The key is to find a balance where the run time is reduced, but the resolution between the critical pair of isomers remains acceptable (typically Rs ≥ 1.5).[8]
-
Instrument Considerations: Ensure your HPLC system has low extra-column volume (dead volume) to minimize peak broadening, which is especially important when using high-efficiency columns.
Experimental Protocol: Chiral Separation of Atorvastatin Isomers
This section provides a detailed, step-by-step methodology for a typical experiment based on established literature.[1][5]
1. Objective: To separate the (3R,5R)-atorvastatin from its (3S,5S)-enantiomer and other diastereomers.
2. Materials:
-
Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) or Chiralpak AD-3 (250 mm x 4.6 mm, 3 µm).[1][5]
-
Reagents: HPLC-grade n-hexane, HPLC-grade ethanol, Trifluoroacetic acid (TFA).
-
Sample: Atorvastatin reference standard and sample for analysis.
-
Diluent: Methanol:Ethanol (1:1 v/v).[5]
3. Mobile Phase Preparation:
-
Prepare the mobile phase by mixing n-Hexane, ethanol, and TFA in the ratio of 85:15:0.1 (v/v/v).[5]
-
Degas the mobile phase using sonication or vacuum filtration before use.
4. Sample Preparation:
-
Prepare a stock solution of the atorvastatin sample by dissolving an appropriate amount in the diluent to achieve a concentration of approximately 1 mg/mL.
-
If analyzing for enantiomeric impurity, prepare a spiked solution containing the main isomer and a known small amount of the undesired enantiomer to verify peak identification and system suitability.
5. HPLC System Parameters:
| Parameter | Setting |
| Column | Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane:Ethanol:TFA (85:15:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detector | UV at 246 nm |
| Run Time | ~15 minutes (adjust as needed) |
6. System Suitability:
-
Inject a system suitability solution (e.g., a 50:50 mix of the (R,R) and (S,S) isomers or a spiked sample).
-
Acceptance Criteria: The resolution (Rs) between the enantiomers should be greater than 2.0.[5] The tailing factor for the main peak should be NMT 1.6.[8] The relative standard deviation (RSD) for replicate injections should be less than 0.6%.[3]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing co-elution issues.
Sources
Side reactions leading to 10-trans-Atorvastatin tert-Butyl Ester
A comprehensive guide to troubleshooting and preventing side reactions, with a focus on the formation of 10-trans-Atorvastatin tert-Butyl Ester.
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Atorvastatin. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimentation, particularly those leading to the formation of the undesired this compound impurity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern?
A1: this compound is a stereoisomeric impurity of Atorvastatin. It is a process-related impurity that can form during the synthesis or storage of the Atorvastatin tert-butyl ester intermediate. The presence of this and other impurities is a critical concern in pharmaceutical manufacturing as they can potentially impact the safety and efficacy of the final active pharmaceutical ingredient (API). Regulatory bodies like the ICH have strict guidelines for the acceptable levels of known and unknown impurities in drug substances.
Q2: What are the primary causes of this compound formation?
A2: The formation of this compound is primarily attributed to the isomerization of the desired cis-isomer of the Atorvastatin tert-butyl ester intermediate. This isomerization can be catalyzed by acidic or basic conditions, as well as elevated temperatures during the synthesis or work-up stages. The stereocenters on the 3,5-dihydroxyheptanoate side chain are susceptible to epimerization.
Q3: What are other common impurities encountered in Atorvastatin synthesis?
A3: Besides the 10-trans isomer, other common process-related impurities include Atorvastatin lactone, which is formed via intramolecular cyclization of the dihydroxyheptanoate side chain under acidic conditions.[1][2] Other potential impurities can arise from the starting materials or side reactions during the Paal-Knorr synthesis of the pyrrole ring, such as desfluoro-atorvastatin.[3]
Q4: How can I detect and quantify this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the separation and quantification of Atorvastatin and its diastereomers.[4] Chiral HPLC methods, often employing polysaccharide-based chiral stationary phases, are specifically designed to separate stereoisomers like the 10-trans form from the desired product.[4][5]
Troubleshooting Guide: Formation of this compound
This section provides a detailed guide to identifying and resolving issues leading to the formation of the this compound impurity.
Problem: High levels of this compound detected in the reaction mixture or isolated intermediate.
Potential Cause 1: Acid-Catalyzed Epimerization
-
Explanation: The presence of even catalytic amounts of acid, especially at elevated temperatures, can promote the epimerization of the stereocenters on the dihydroxyheptanoate side chain of the Atorvastatin tert-butyl ester intermediate. A plausible mechanism involves the protonation of one of the hydroxyl groups, followed by elimination to form an enol or an enolate-like intermediate. Tautomerization and subsequent re-addition of a proton can occur from either face, leading to a mixture of diastereomers, including the 10-trans isomer.
-
Recommended Solutions:
-
Strict pH Control: Maintain a neutral or slightly basic pH during all reaction and work-up steps involving the Atorvastatin tert-butyl ester intermediate.
-
Temperature Management: Avoid excessive temperatures during reactions and distillations. If heating is necessary, use the lowest effective temperature and minimize the duration.
-
Quenching Strategy: When neutralizing acidic reaction mixtures, use a mild base (e.g., sodium bicarbonate solution) and add it slowly to avoid localized areas of high acidity or basicity.
-
Potential Cause 2: Base-Catalyzed Epimerization
-
Explanation: Strong basic conditions can also lead to epimerization through the deprotonation of the carbon alpha to the ester carbonyl, forming an enolate. Reprotonation of this planar intermediate can result in a mixture of stereoisomers.
-
Recommended Solutions:
-
Choice of Base: For reactions requiring a base, select the mildest base that effectively promotes the desired transformation.
-
Controlled Addition: Add the base slowly and at a low temperature to minimize side reactions.
-
Minimize Reaction Time: As with acid-catalyzed reactions, keep the reaction time to a minimum to reduce the exposure of the intermediate to basic conditions.
-
Potential Cause 3: Inadequate Stereocontrol in Preceding Steps
-
Explanation: The stereochemistry of the dihydroxyheptanoate side chain is established in earlier synthetic steps. If the stereocontrol in these reactions is not optimal, a mixture of diastereomers, including the precursor to the 10-trans isomer, may be carried forward.
-
Recommended Solutions:
-
Stereoselective Reactions: Employ highly stereoselective methods for the synthesis of the chiral side chain. This may involve the use of chiral auxiliaries, asymmetric catalysis, or biocatalysis.
-
Intermediate Purification: Purify key chiral intermediates to a high diastereomeric excess before proceeding to the next step. This can often be achieved through crystallization or chromatography.
-
Experimental Protocols
Protocol 1: Chiral HPLC Analysis of Atorvastatin tert-Butyl Ester Diastereomers
This protocol provides a general guideline for the chiral separation of Atorvastatin tert-Butyl Ester isomers. Method optimization will be required based on the specific column and HPLC system used.
-
Column: Chiral stationary phase column (e.g., polysaccharide-based, such as cellulose or amylose derivatives).
-
Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-hexane) and a polar organic modifier (e.g., isopropanol or ethanol). The exact ratio should be optimized for best separation.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV detection at a wavelength where Atorvastatin exhibits strong absorbance (e.g., 245 nm).
-
Sample Preparation: Dissolve a small amount of the Atorvastatin tert-butyl ester sample in the mobile phase or a compatible solvent.
-
Injection Volume: 5-20 µL.
-
Analysis: Run the sample and identify the peaks corresponding to the desired cis-isomer and the 10-trans isomer based on their retention times (retention times should be confirmed with reference standards if available). Quantify the peak areas to determine the relative percentage of each isomer.
Protocol 2: Mitigation of Epimerization During Work-up
This protocol outlines a gentle work-up procedure to minimize the risk of isomerization of the Atorvastatin tert-butyl ester intermediate.
-
Quenching: After the reaction is complete, cool the reaction mixture to room temperature or below. Slowly and carefully add a saturated aqueous solution of a mild base, such as sodium bicarbonate, with vigorous stirring to neutralize any acid. Monitor the pH to ensure it does not become strongly basic.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure at a low temperature.
Data Presentation
| Parameter | Condition to Favor cis-Isomer | Condition Leading to 10-trans-Isomer |
| pH | Neutral to slightly basic | Acidic or strongly basic |
| Temperature | Low to moderate | Elevated |
| Reaction Time | Minimized | Prolonged |
| Reagents | Stereoselective | Non-stereoselective |
Visualizations
Atorvastatin Synthesis Pathway (Simplified Paal-Knorr)
Caption: Simplified Paal-Knorr synthesis of Atorvastatin.
Proposed Mechanism for Acid-Catalyzed Epimerization
Caption: Proposed mechanism for acid-catalyzed epimerization.
References
- POTENTIAL PROCESS RELATED SUBSTANCE OF ATORVASTATIN CALCIUM: IDENTIFICATION, SYNTHESIS AND SPECTRAL CHARACTERIZATION INCLUDING C. Rasayan J. Chem. 2024, 17(4), 20-23.
-
Chiral screening approach of atorvastatin diastereomers by HPLC method. Mediterranean Journal of Pharmacy and pharmaceutical sciences. (2024). Available at: [Link].
- Atropostatin: Design and Total Synthesis of an Atropisomeric Lactone–Atorvastatin Prodrug. Molecules. 2023, 28(8), 3565.
- Chiral screening approach of Atorvastatin diasterteomers by HPLC methods.
- A VALIDATED LC METHOD FOR DETERMINATION OF THE ENANTIOMERIC PURITY OF ATORVASTATIN IN BULK DRUG AND DOSAGE FORMS. Rasayan J. Chem. 2009, 2(4), 836-841.
- Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids. Beilstein J. Org. Chem. 2019, 15, 2186–2194.
- Biocatalytic synthesis of atorvastatin intermediates.
- Atorvastatin (Lipitor) by MCR. ACS Med. Chem. Lett. 2019, 10(3), 383–388.
- Process for the synthesis of atorvastatin form v and phenylboronates as intermediate compounds.
- Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates. Curr. Med. Chem. 2021, 28(1), 1-20.
- CHARECTERAIZATION OF NEW DEGRADATION PRODUCTS OF ATORVASTATIN CALCIUM FORMED UPON TREATMENT WITH STRONG ACIDS. RJPN. 2020, 1(1), 1-6.
- Atorvastatin Applic
- Concise synthesis of atorvastatin lactone under high-speed vibration milling conditions. Org. Chem. Front. 2017, 4, 1843-1847.
- An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. Biomol. Ther. 2012, 20(1), 108–112.
- Atorvastatin (Lipitor) by MCR. ACS Med. Chem. Lett. 2019, 10(3), 383–388.
- Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermedi
- DEVELOPMENT OF A STABILITY-INDICATING METHOD FOR EVALUATION OF IMPURITY PROFILE OF ATORVASTATIN FILM-COATED TABLETS USING CYAN. Maced. pharm. bull. 2022, 68(1), 1-12.
- Stereochemical of Atorvastatin Drug by Using Spectroscopic Analysis. ClinicSearch. (2024).
- Synthesis of Some Impurities and/or Degradation Products of Atorvastatin.
- Design and synthesis of atorvastatin derivatives with enhanced water solubility, hepatoselectivity and stability. J. Enzyme Inhib. Med. Chem. 2018, 33(1), 1269–1278.
- Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. J. Liq. Chromatogr.
- Preparation process useful in synthesis of atorvast
- Stereochemical of Atorvastatin Drug by Using Spectroscopic Analysis.
- Molecular Modeling Analysis of Atorvastatin Drug Enantiomers.
-
Atorvastatin EP Impurity N. SynZeal. Available at: [Link].
- Preparation of an atorvastatin intermedi
- Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids. Beilstein J. Org. Chem. 2019, 15, 2186–2194.
- An innovative route for the production of atorvastatin side-chain precursor by DERA-catalysed double aldol addition.
- Synthesis of β-hydroxy carboxylic acids, esters and amides. Organic Chemistry Portal.
- Epimerization Explained: Definition, Examples, Practice & Video Lessons. Pearson.
Sources
- 1. Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. medjpps.com [medjpps.com]
- 5. Method for enantiomeric purity of atorvastatin via SFC-LC. [wisdomlib.org]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 10-trans-Atorvastatin tert-Butyl Ester
This guide provides a comprehensive comparison and detailed validation protocols for analytical methods aimed at quantifying the 10-trans-Atorvastatin tert-Butyl Ester, a critical stereoisomeric impurity in the synthesis of Atorvastatin. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, ensuring a robust and scientifically sound approach to method validation.
Introduction: The Significance of Stereoisomeric Impurity Control
Atorvastatin, a leading synthetic lipid-lowering agent, functions by inhibiting HMG-CoA reductase, a key enzyme in cholesterol biosynthesis[1]. Its synthesis is a multi-step process, often involving the Atorvastatin tert-Butyl Ester as a key intermediate. During this synthesis or subsequent storage, the desired cis-isomer can undergo isomerization to form the this compound[2].
The presence of this trans-isomer, even in trace amounts, can impact the final drug substance's purity and potency profile. Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate stringent control and monitoring of such process-related impurities[3]. Therefore, developing and validating a selective and sensitive analytical method is not merely a procedural step but a critical component of quality assurance in pharmaceutical manufacturing[4]. This guide focuses on establishing a stability-indicating method, capable of separating the trans-isomer from the active pharmaceutical ingredient (API), its intermediates, and other potential degradation products.
Caption: Relationship between API, intermediate, and trans-impurity.
Comparative Analysis of Analytical Methodologies
The primary challenge in analyzing this compound lies in its structural similarity to the process intermediate. This necessitates methods with high resolving power. The most common and effective techniques are chromatographic.
| Methodology | Principle | Advantages | Limitations | Typical Application |
| Reversed-Phase HPLC (RP-HPLC) with UV/DAD | Separation based on hydrophobicity. | Robust, cost-effective, widely available, excellent for routine QC.[5][6] | May require extensive method development to resolve closely related isomers. Lower sensitivity than MS. | Quantitation of known impurities, routine quality control, and stability testing. |
| Ultra-High-Performance Liquid Chromatography (UPLC) | Uses smaller particle size columns (<2 µm) for higher efficiency and speed. | Significantly faster run times (6-10 times shorter than traditional HPLC), improved resolution, and lower solvent consumption.[7][8] | Higher backpressure requires specialized UPLC systems. Potential for frictional heating effects. | High-throughput screening, impurity profiling where speed and resolution are critical. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Couples the separation power of LC with the mass-analyzing capability of MS. | Provides molecular weight information, enabling unequivocal identification of unknown impurities and degradation products.[9][10] High sensitivity and specificity. | Higher equipment cost and complexity. Matrix effects can cause ion suppression. | Impurity identification, structural elucidation, and analysis of trace-level contaminants.[11] |
| Chiral HPLC | Utilizes a chiral stationary phase (CSP) to separate enantiomers and diastereomers. | The definitive method for separating stereoisomers. | CSPs are expensive and can have limited lifetimes. Method development can be complex. | Confirmatory analysis to prove stereoisomeric identity and for enantiomeric purity testing. |
For the purpose of routine quality control and stability monitoring of this compound, RP-HPLC with UV detection offers the best balance of performance, cost, and accessibility. Its validation is a prerequisite to ensure the data generated is reliable and reproducible.
A Self-Validating Protocol for an RP-HPLC Method
This section provides a detailed, step-by-step protocol for the validation of a stability-indicating RP-HPLC method for this compound, grounded in ICH Q2(R1) guidelines.[12][13][14]
Chromatographic Conditions (Example)
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for separating Atorvastatin and its related compounds.[15] |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 4.0) (60:40 v/v) | A buffered mobile phase controls the ionization state of the analytes, ensuring reproducible retention times. Acetonitrile is a common organic modifier providing good peak shape.[16] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure.[15][16] |
| Detection | UV at 245 nm | Atorvastatin and its related impurities exhibit significant absorbance at this wavelength, providing good sensitivity.[5][17] |
| Column Temp. | 30°C | Maintaining a constant temperature ensures consistent selectivity and retention times. |
| Injection Vol. | 10 µL | A small injection volume minimizes potential peak distortion. |
Validation Workflow
The validation process follows a logical sequence to demonstrate the method's suitability.
Caption: Logical flow for analytical method validation.
Validation Parameter Protocols
The following protocols are designed to be self-validating, with clear acceptance criteria for each test.
A. Specificity and Forced Degradation
-
Causality: This is the most critical parameter for an impurity method. It proves the method can accurately measure the analyte of interest without interference from other components like the main compound, other impurities, degradation products, or matrix components. A forced degradation study is the ultimate test of specificity for a stability-indicating method.[18]
-
Protocol:
-
Prepare solutions of a placebo (formulation excipients), Atorvastatin tert-Butyl Ester (the intermediate), and this compound reference standard.
-
Spike the intermediate solution with a known amount of the 10-trans impurity.
-
Inject all solutions and verify that the peak for the 10-trans impurity is well-resolved from all other peaks.
-
Forced Degradation: Subject the Atorvastatin tert-Butyl Ester to stress conditions (e.g., 0.1M HCl, 0.1M NaOH, 3% H₂O₂, heat at 80°C, and UV/Vis light exposure) to induce degradation (aim for 5-20% degradation).[15][19][20]
-
Analyze the stressed samples.
-
-
Acceptance Criteria:
-
The resolution between the 10-trans impurity peak and the closest eluting peak must be ≥ 1.5.[21]
-
The peak purity index (if using a Diode Array Detector) for the analyte peak in the presence of its degradants should be close to 1, indicating no co-elution.
-
Mass balance should be close to 100% (typically 98-102%), demonstrating that all degradation products are accounted for.[17]
-
B. Linearity
-
Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal over a specified range. This ensures that the method can provide accurate results for samples of varying impurity levels.
-
Protocol:
-
Prepare a stock solution of the this compound reference standard.
-
Perform serial dilutions to create at least five concentration levels, ranging from the Limit of Quantitation (LOQ) to 150% of the expected impurity level (e.g., LOQ, 50%, 80%, 100%, 120%, 150%).[21]
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
-
Acceptance Criteria:
C. Accuracy
-
Causality: Accuracy measures the closeness of the experimental value to the true value. It confirms that the method is free from systematic errors.
-
Protocol:
-
Prepare a sample matrix (e.g., a solution of the Atorvastatin tert-Butyl Ester intermediate).
-
Spike the matrix with the 10-trans impurity at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria:
D. Precision
-
Causality: Precision assesses the degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day/inter-analyst), demonstrating the method's consistency.
-
Protocol:
-
Repeatability: Prepare six individual samples of the intermediate spiked with the 10-trans impurity at 100% of the target concentration. Analyze them on the same day, with the same equipment, by the same analyst.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.
-
Calculate the Relative Standard Deviation (%RSD) for the results from both sets of analyses.
-
-
Acceptance Criteria:
E. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Causality: LOD is the lowest concentration of analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[15] These parameters define the sensitivity of the method.
-
Protocol (Based on Signal-to-Noise Ratio):
-
Prepare progressively more dilute solutions of the 10-trans impurity.
-
Inject them and determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Acceptance Criteria:
-
LOD is visually confirmed at S/N ≈ 3.
-
LOQ is confirmed by demonstrating acceptable precision and accuracy at that concentration (e.g., %RSD ≤ 10%).
-
F. Robustness
-
Causality: Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.
-
Protocol:
-
Introduce small variations to the method parameters, one at a time. Examples include:
-
Flow Rate (e.g., ± 0.1 mL/min).[15]
-
Mobile Phase Composition (e.g., ± 2% organic).
-
Column Temperature (e.g., ± 2°C).
-
pH of the buffer (e.g., ± 0.1 units).
-
-
Analyze a system suitability solution under each condition and evaluate the impact on retention time, resolution, and peak area.
-
-
Acceptance Criteria:
-
System suitability parameters (e.g., resolution, tailing factor) must still pass their acceptance criteria.
-
The changes should not significantly impact the quantitative results.
-
Conclusion
The validation of an analytical method for impurities such as this compound is a rigorous, multi-faceted process that underpins the safety and quality of the final pharmaceutical product. While advanced techniques like LC-MS are invaluable for identification, a well-validated RP-HPLC method stands as the gold standard for routine quality control, offering a reliable, robust, and cost-effective solution.[4] By systematically executing the validation protocols detailed in this guide—with a clear understanding of the scientific rationale behind each step—researchers and drug development professionals can ensure their analytical data is defensible, compliant with global regulatory standards, and ultimately, protective of public health.
References
-
Patel, P., et al. (2011). Stability Indicating RP-HPLC Estimation of Atorvastatin Calcium and Amlodipine Besylate in Pharmaceutical Formulations. NIH National Library of Medicine. Available at: [Link]
-
Tsvetkova, D., et al. (2021). Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets. MDPI. Available at: [Link]
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
-
Ramesh, D., et al. (2014). Stability Indicating RP-HPLC Method for the Simultaneous Determination of Atorvastatin Calcium, Metformin Hydrochloride, and Glimepiride in Bulk and Combined Tablet Dosage Form. NIH National Library of Medicine. Available at: [Link]
-
Kumar, V., et al. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. ResearchGate. Available at: [Link]
-
Biotech Spain. (2023). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available at: [Link]
-
Academics and Journals. (2024). Analytical Methods for Profiling Impurities in Pharmaceuticals. academicsandjournals.com. Available at: [Link]
-
Totev, F., et al. (2018). Concepts in development of fast, simple, stability indicating HPLC method for analysis of atorvastatin related compounds in tablets. MedCrave online. Available at: [Link]
-
Ahmad, S., et al. (2015). Stability-indicating RP-HPLC method for analysis of atorvastatin in bulk drug, marketed tablet and nanoemulsion formulation. ResearchGate. Available at: [Link]
-
Jan-Olav, H., et al. (2016). Analytical advances in pharmaceutical impurity profiling. PubMed. Available at: [Link]
-
Tsvetkova, D., et al. (2021). Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and Its Impurities in Tablets. ResearchGate. Available at: [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]
-
FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available at: [Link]
-
ICH. Quality Guidelines. International Council for Harmonisation. Available at: [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: [Link]
-
Darwish, I. A., et al. (2011). Stability-indicating high performance liquid chromatographic determination of atorvastatin calcium in pharmaceutical dosage form. ResearchGate. Available at: [Link]
-
Kumar, V., et al. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Taylor & Francis Online. Available at: [Link]
-
Hadzieva Gigovska, M., et al. (2018). Optimization of a forced degradation study of atorvastatin employing an experimental design approach. ResearchGate. Available at: [Link]
-
Hadzieva Gigovska, M., et al. (2018). Optimization of a forced degradation study of atorvastatin employing an experimental design approach. SciSpace. Available at: [Link]
-
de Santana, D., et al. (2014). Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. NIH National Library of Medicine. Available at: [Link]
-
MicroSolv. Forced Degradation of Atorvastatin. MicroSolv Technology Corporation. Available at: [Link]
-
Veeprho. This compound. Veeprho. Available at: [Link]
-
Vukkum, P., et al. (2013). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. ResearchGate. Available at: [Link]
-
IKEV. VALIDATION OF ANALYTICAL METHODS. IKEV. Available at: [Link]
-
Sahu, P. K., et al. (2024). Analytical Techniques for Atorvastatin: Advances in Chromatography, Spectroscopy, and Hyphenated Methods. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. Available at: [Link]
-
Stancu, M., & Sima, A. (2001). Validation of HPLC method for determination of atorvastatin in tablets and for monitoring stability in solid phase. SciSpace. Available at: [Link]
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A Comparative Technical Guide to 10-trans and 10-cis-Atorvastatin tert-Butyl Ester Isomers
In the synthesis of Atorvastatin, a leading drug for managing hypercholesterolemia, the control of stereochemistry is paramount.[1][2] The tert-butyl ester of Atorvastatin is a key intermediate in many synthetic routes.[1][3][4] This guide provides a detailed comparative analysis of the therapeutically relevant 10-trans isomer and its process-related geometric isomer, the 10-cis form. Understanding the distinct characteristics of these isomers is critical for process optimization, impurity profiling, and ensuring the final active pharmaceutical ingredient (API) meets stringent quality standards.
Structural Distinction: The Significance of Geometry
Atorvastatin's efficacy is intrinsically linked to the specific three-dimensional arrangement of its dihydroxyheptanoic acid side chain. The 10-trans isomer, formally known as tert-butyl (3R,5R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)pyrrol-1-yl]-3,5-dihydroxyheptanoate, represents the desired stereochemistry that correctly binds to the HMG-CoA reductase enzyme.[5] The 10-cis isomer is a geometric impurity that can arise during synthesis.[6][7]
The fundamental difference lies in the configuration at the double bond equivalent within the heptanoic acid chain precursor, which translates to the relative orientation of substituents. This seemingly minor variation has significant consequences for the molecule's physical properties, chromatographic behavior, and ultimately, its biological activity.
Caption: Logical relationship between the desired 10-trans isomer and the 10-cis impurity.
Chromatographic Separation: The Key to Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for separating and quantifying the cis and trans isomers. Due to their structural similarity, achieving baseline resolution requires a well-optimized method. Reverse-phase chromatography is typically employed.
Table 1: Comparative HPLC Parameters
| Parameter | Typical Condition for Isomer Separation | Rationale |
| Stationary Phase | C18 (Octadecyl Silane), 3-5 µm particle size | The nonpolar C18 phase provides effective hydrophobic interactions, which are differential for the two isomers, enabling separation.[8][9] |
| Mobile Phase | Acetonitrile and Phosphate/Acetate Buffer (pH 4-5) | The organic modifier (acetonitrile) controls the elution strength, while a slightly acidic buffer suppresses the ionization of any residual acid, ensuring good peak shape.[9][10] |
| Detection | UV at ~244 nm | This wavelength corresponds to a strong absorbance maximum for the pyrrole chromophore in the Atorvastatin molecule, providing high sensitivity.[9] |
| Expected Elution | The 10-trans isomer typically has a slightly longer retention time than the 10-cis isomer. | Subtle differences in molecular shape and interaction with the stationary phase lead to differential retention. |
Experimental Protocol: HPLC Method for Isomer Separation
This protocol describes a self-validating system for the robust separation of 10-trans and 10-cis Atorvastatin tert-Butyl Ester.
Objective: To achieve a resolution (Rs) of ≥ 1.5 between the cis and trans isomer peaks.
Instrumentation & Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Reference standards for 10-trans and 10-cis isomers
-
HPLC-grade Acetonitrile
-
Potassium phosphate monobasic
-
Orthophosphoric acid
-
HPLC-grade water
Procedure:
-
Mobile Phase Preparation:
-
Prepare a 20 mM potassium phosphate buffer. Dissolve the appropriate amount of KH₂PO₄ in HPLC-grade water.
-
Adjust the pH to 4.1 with diluted orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
The mobile phase is a gradient mixture of this buffer and acetonitrile.
-
-
Standard & Sample Preparation:
-
Accurately weigh and dissolve the reference standards and test samples in the mobile phase initial composition to a final concentration of ~0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 244 nm[9]
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-15 min: 45% Acetonitrile
-
15-25 min: Linear ramp to 65% Acetonitrile
-
25-30 min: Hold at 65% Acetonitrile
-
30.1-35 min: Return to 45% Acetonitrile (re-equilibration)
-
-
-
System Suitability:
-
Inject a solution containing both isomers.
-
Verify that the resolution between the cis and trans peaks is ≥ 1.5.
-
The relative standard deviation (%RSD) for replicate injections of the 10-trans peak area should be ≤ 2.0%.
-
Caption: Workflow for the HPLC separation and validation of Atorvastatin ester isomers.
Spectroscopic and Physicochemical Properties
While challenging to differentiate without chromatography, the isomers exhibit subtle differences in their spectroscopic profiles.
Table 2: Comparative Physicochemical & Spectroscopic Data
| Property | 10-trans-Atorvastatin tert-Butyl Ester | 10-cis-Atorvastatin tert-Butyl Ester |
| Molecular Formula | C₃₇H₄₃FN₂O₅[11][12] | C₃₇H₄₃FN₂O₅ |
| Molecular Weight | 614.7 g/mol [11][12] | 614.7 g/mol |
| Appearance | White to off-white solid | White to off-white solid |
| ¹H NMR | Olefinic protons show distinct coupling constants characteristic of a trans configuration (J ≈ 16 Hz). | Olefinic protons show smaller coupling constants typical of a cis configuration (J ≈ 12 Hz). |
| Stability | More thermodynamically stable. | Less stable; can be prone to isomerization to the trans form under certain conditions (e.g., acid or heat).[6] |
Implications in Drug Development and Quality Control
The presence of the 10-cis isomer is a critical quality attribute that must be controlled. As a process-related impurity, its levels are strictly monitored according to guidelines from regulatory bodies like the ICH.[6]
-
Efficacy: The cis isomer is not expected to have the same pharmacological activity as the trans isomer due to its inability to properly fit into the active site of the HMG-CoA reductase enzyme.
-
Safety: While not necessarily toxic, any impurity that does not contribute to the therapeutic effect must be minimized to ensure patient safety and drug purity.
-
Process Control: The ratio of trans to cis isomers serves as a direct indicator of the stereochemical control of the synthesis.[7][13] Optimized reaction conditions are crucial to minimize the formation of the cis by-product.
References
- Vertex AI Search. (n.d.). Atorvastatin Acetonide tert-Butyl Ester: Key Intermediate for Global Statin Production.
- Yuasa, Y. (n.d.). The Asymmetric Synthesis of tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3- dioxane-4-acetate: An Important Intermediate of HMG-CoA Reductase Inhibitor. SSRG International Journal of Applied Chemistry.
- Google Patents. (n.d.). EP1922315A1 - Preparation of an atorvastatin intermediate.
- Royal Society of Chemistry. (2017, December 12). Chapter 4: Synthesis of Atorvastatin. In Books.
- ResearchGate. (n.d.). (PDF) Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates.
- Mediterranean Journal of Pharmacy and pharmaceutical sciences. (2024, March 31). Chiral screening approach of atorvastatin diastereomers by HPLC method.
- ChemicalBook. (n.d.). 10-trans-Atorvastatin Acetonide tert-Butyl Ester synthesis.
- ResearchGate. (2021, April 25). (PDF) Molecular Modeling Analysis of Atorvastatin Drug Enantiomers.
- Veeprho. (n.d.). This compound | CAS 1217751-95-5.
- Veeprho. (n.d.). Atorvastatin 5-Isopropyl Ether tert-Butyl Ester.
- PubChem. (n.d.). 10-trans-Atorvastatin Acetonide tert-Butyl Ester | C40H47FN2O5.
- Google Patents. (n.d.). US20090221839A1 - Preparation of an Atorvastatin Intermediate.
- ResearchGate. (2025, August 6). Synthesis of Some Impurities and/or Degradation Products of Atorvastatin.
- National Institutes of Health. (n.d.). Synchronized separation of atorvastatin—an antihyperlipidemic drug with antihypertensive, antidiabetic, antithrombotic drugs by RP-LC for determination in combined formulations.
- National Institutes of Health. (n.d.). Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC.
- PubChem. (n.d.). This compound | C37H43FN2O5.
- MedCrave online. (2018, August 9). Concepts in development of fast, simple, stability indicating HPLC method for analysis of atorvastatin related compounds in tablets.
- Allmpus. (n.d.). (3s,5s)-atorvastatin tert-butyl ester.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Atorvastatin.
- Waters. (n.d.). Analysis of Atorvastatin as per USP Monograph Utilizing Alliance™ iS HPLC System.
- PubMed Central. (n.d.). Degradation of atorvastatin: (1R,2S,4S,5S)-4-(4-fluorophenyl)-2-hydroperoxy-4-hydroxy-2-isopropyl-N,5-diphenyl-3,6-dioxabicyclo[3.1.0]hexane-1-carboxamide.
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- Asian Journal of Pharmaceutics. (2020, September 20). Atorvastatin Cocrystals: Tablet Formulation and Stability.
- IOSRPHR. (n.d.). Chemical Stability of Compounded Atorvastatin Suspension Over a 5-week Period at Varied Temperature and Storage.
- SynThink Research Chemicals. (n.d.). Atorvastatin tert-Butyl Ester | 134395-00-9.
- LGC Standards. (n.d.). 10-trans-Atorvastatin Acetonide tert-Butyl Ester (>90%).
- precisionFDA. (n.d.). ATORVASTATIN ACETONIDE TERT-BUTYL ESTER (3R,5S)-ISOMER.
- National Institutes of Health. (n.d.). Atorvastatin tert-butyl ester | C37H43FN2O5 | CID 11238911 - PubChem.
- Santa Cruz Biotechnology. (n.d.). 10-trans-Atorvastatin Acetonide tert-Butyl Ester | SCBT.
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A Researcher's Guide to the Spectroscopic Differentiation of Atorvastatin Stereoisomers
In the landscape of pharmaceutical analysis, the stereochemical composition of a drug is of paramount importance, directly influencing its pharmacological and toxicological profile. Atorvastatin, a leading synthetic lipid-lowering agent, possesses two chiral centers, giving rise to four possible stereoisomers. While the marketed drug, Lipitor®, is the (3R,5R)-enantiomer, the ability to distinguish it from its stereoisomers is crucial for quality control and regulatory compliance. This guide provides an in-depth spectroscopic comparison of atorvastatin stereoisomers, offering both theoretical insights and practical experimental guidance for researchers, scientists, and drug development professionals.
The differentiation of stereoisomers presents a unique analytical challenge. Enantiomers, being mirror images, exhibit identical physical and chemical properties in an achiral environment. Diastereomers, on the other hand, can display distinct properties. Spectroscopic techniques, when applied thoughtfully, can serve as powerful tools to probe the subtle structural differences between these isomers.
The Structural Landscape of Atorvastatin Stereoisomers
Atorvastatin has two stereocenters in its heptanoic acid side chain, leading to four stereoisomers: (3R,5R), (3S,5S), (3R,5S), and (3S,5R). The (3R,5R) and (3S,5S) isomers are enantiomers, as are the (3R,5S) and (3S,5R) isomers. The relationship between any other pair is diastereomeric. Understanding these relationships is fundamental to interpreting the spectroscopic data.
Caption: Logical relationships between the four stereoisomers of atorvastatin.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Probe of the Local Chemical Environment
NMR spectroscopy is a cornerstone technique for structure elucidation. While enantiomers will have identical NMR spectra in an achiral solvent, diastereomers can exhibit different chemical shifts and coupling constants. Furthermore, the use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric interactions, leading to spectral differentiation of enantiomers.
Theoretical Basis
The magnetic environment of a nucleus is influenced by the spatial arrangement of neighboring atoms. In diastereomers, the different relative configurations of the chiral centers can lead to subtle changes in the electronic environment of nearby nuclei, resulting in distinct NMR signals. For enantiomers, a chiral auxiliary is required to create a diastereomeric complex, which then allows for their differentiation by NMR.
Experimental Protocol: ¹H and ¹³C NMR of Atorvastatin Stereoisomers
-
Sample Preparation: Dissolve a precise amount of each atorvastatin stereoisomer (or a mixture) in a suitable deuterated solvent (e.g., Methanol-d4) to a concentration of approximately 10 mg/mL.[1] For enantiomeric differentiation, a chiral solvating agent like (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol can be added in stoichiometric amounts.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.[2]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra for each sample. For complex spectra, 2D NMR techniques such as COSY and HSQC can be employed to aid in signal assignment.
-
Data Analysis: Compare the chemical shifts and coupling constants of the signals, particularly those corresponding to the protons and carbons in and near the chiral centers of the heptanoic acid side chain.
Expected Observations
-
Diastereomers: Expect to see differences in the chemical shifts (δ) of protons and carbons near the stereocenters. For instance, the protons on the carbons bearing the hydroxyl groups (C3 and C5) and the adjacent methylene protons are likely to show distinct signals for the (3R,5S) and (3S,5R) diastereomers compared to the (3R,5R) and (3S,5S) enantiomeric pairs.[3][4]
-
Enantiomers (with chiral solvating agent): In the presence of a chiral solvating agent, the enantiomers will form diastereomeric complexes, leading to the splitting of formerly equivalent signals into two distinct sets of resonances.
| Technique | Stereoisomer Pair | Expected Spectroscopic Difference |
| ¹H & ¹³C NMR | Diastereomers | Different chemical shifts and coupling constants. |
| ¹H & ¹³C NMR | Enantiomers | Identical spectra in achiral solvent; distinct spectra with a chiral solvating agent. |
Infrared (IR) Spectroscopy: Vibrational Fingerprints
Infrared spectroscopy probes the vibrational modes of a molecule. While enantiomers have identical IR spectra, diastereomers, having different physical properties, can exhibit variations in their solid-state IR spectra due to differences in crystal packing and intermolecular interactions.
Theoretical Basis
The vibrational frequencies of functional groups are sensitive to their local environment. In the solid state, the way molecules pack in a crystal lattice can influence these vibrations. Since diastereomers can crystallize in different forms, their solid-state IR spectra can serve as a distinguishing fingerprint.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare solid samples of each stereoisomer. The KBr pellet method is commonly used. Mix a small amount of the sample with dry potassium bromide and press it into a transparent disk.
-
Instrument Setup: Use a standard FTIR spectrometer.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Compare the fingerprint regions (below 1500 cm⁻¹) of the spectra. Look for differences in the positions and intensities of the absorption bands, particularly those associated with O-H, C=O, and C-N stretching and bending vibrations.[5][6]
Expected Observations
-
Diastereomers: Potential for significant differences in the fingerprint region of the solid-state IR spectra due to distinct crystal lattice structures.
-
Enantiomers: Identical IR spectra.
| Technique | Stereoisomer Pair | Expected Spectroscopic Difference |
| FTIR (Solid-State) | Diastereomers | Different peak positions and intensities in the fingerprint region. |
| FTIR (Solid-State) | Enantiomers | Identical spectra. |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Chiroptical Methods
Standard UV-Vis spectroscopy is generally not suitable for distinguishing stereoisomers as their chromophores are identical.[7] However, chiroptical techniques like Circular Dichroism (CD) are specifically designed for this purpose.
Theoretical Basis
Circular Dichroism measures the differential absorption of left and right circularly polarized light. Chiral molecules absorb these two types of light differently, resulting in a CD spectrum. Enantiomers will produce mirror-image CD spectra, while diastereomers will have distinct CD spectra that are not mirror images.
Experimental Protocol: Circular Dichroism Spectroscopy
-
Sample Preparation: Dissolve each stereoisomer in a suitable UV-transparent solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Instrument Setup: Use a CD spectropolarimeter.
-
Data Acquisition: Scan the appropriate UV wavelength range where atorvastatin absorbs (around 246 nm).[1]
-
Data Analysis: Compare the CD spectra. Enantiomers should exhibit mirror-image spectra (equal magnitude, opposite sign), while diastereomers will show unique spectra.
Caption: A simplified workflow for Circular Dichroism (CD) spectroscopy analysis.
Expected Observations
| Technique | Stereoisomer Pair | Expected Spectroscopic Difference |
| UV-Vis | All pairs | Identical spectra. |
| Circular Dichroism | Diastereomers | Distinct, non-mirror image spectra. |
| Circular Dichroism | Enantiomers | Mirror-image spectra. |
Mass Spectrometry (MS): Fragmentation Patterns
While standard mass spectrometry measures the mass-to-charge ratio and cannot distinguish between isomers, tandem mass spectrometry (MS/MS) can sometimes reveal differences in fragmentation patterns, particularly for diastereomers.
Theoretical Basis
The stability of fragment ions can be influenced by the stereochemistry of the precursor ion. Diastereomers may fragment through different pathways or at different rates, leading to variations in the relative abundances of their product ions in an MS/MS experiment. The differentiation of enantiomers typically requires the use of a chiral selector, either in the chromatographic separation prior to MS or as a chiral reference compound in the gas phase.
Experimental Protocol: Tandem Mass Spectrometry (MS/MS)
-
Sample Introduction: Infuse a solution of each stereoisomer directly into the mass spectrometer or introduce it via liquid chromatography (LC). LC is highly recommended for separating the isomers before MS analysis.[8][9][10]
-
Instrument Setup: Use a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Data Acquisition: Perform product ion scans for the protonated or deprotonated molecular ion of atorvastatin.
-
Data Analysis: Compare the MS/MS spectra of the different stereoisomers, looking for differences in the relative intensities of the fragment ions.
Expected Observations
-
Diastereomers: May exhibit different relative abundances of fragment ions in their MS/MS spectra.
-
Enantiomers: Identical MS/MS spectra unless a chiral interaction is introduced.
| Technique | Stereoisomer Pair | Expected Spectroscopic Difference |
| MS/MS | Diastereomers | Potential for different relative abundances of fragment ions. |
| MS/MS | Enantiomers | Identical spectra. |
Conclusion: An Integrated Approach for Unambiguous Identification
No single spectroscopic technique provides a complete picture for the differentiation of all atorvastatin stereoisomers. A multi-faceted approach, combining the strengths of various methods, is essential for robust and unambiguous characterization. For a comprehensive analysis, a workflow beginning with chiral chromatography to separate the isomers, followed by spectroscopic analysis of the isolated compounds, is the most rigorous strategy. Circular Dichroism stands out for its direct ability to distinguish all stereoisomers, while NMR with chiral auxiliaries is invaluable for elucidating the specific stereochemistry.
This guide provides a foundational framework for the spectroscopic comparison of atorvastatin stereoisomers. The specific experimental conditions and observed spectral differences may vary depending on the instrumentation and analytical conditions employed. Therefore, it is crucial to validate these methods with certified reference standards of the individual stereoisomers.
References
- Vertex AI Search. (2023). Chirality Sensing with UV-visible Absorbance, Fluorescence, and Circular Dichroism Spectroscopy.
- Vertex AI Search. (2024).
- ResearchGate. (n.d.). Tandem mass spectrometry (MS/MS) spectra of (A)
- Phenomenex. (2022). Enantiomeric Purity Analysis of the Drug Product Atorvastatin on Lux Amylose-1 According to the USP Monograph 2263 (TN-1192).
- Mediterranean Journal of Pharmacy and pharmaceutical sciences. (2024).
- Phenomenex. (n.d.). Atorvastatin Separation using Verex™ Filter Vials by HPLC using Lux® Chiral Cellulose Columns.
- Periodikos. (n.d.).
- ResearchGate. (2024). Stereochemical of Atorvastatin Drug by Using Spectroscopic Analysis.
- NIH. (2017).
- PubMed. (2008).
- RSC Publishing. (2017). Chiral recognition and determination of enantiomeric excess of chiral compounds by UV-visible-shortwave near infrared diffuse reflectance spectroscopy with chemometrics.
- ACS Publications. (2023). Microwave Three-Wave Mixing Spectroscopy of Chiral Molecules in Weakly Bound Complexes.
- ACS Publications. (2012).
- PubMed. (2012).
- ResearchGate. (2025). UV Spectroscopy Coupled with Partial Least Squares to Determine the Enantiomeric Composition in Chiral Drugs.
- PubMed. (2018). UHPLC-MS/MS method for determination of atorvastatin calcium in human plasma: Application to a pharmacokinetic study based on healthy volunteers with specific genotype.
- RSC Publishing. (n.d.). Chiral recognition and determination of enantiomeric excess of chiral compounds by UV-visible-shortwave near infrared diffuse reflectance spectroscopy with chemometrics.
- ResearchGate. (2021).
- ClinicSearch. (n.d.). Stereochemical of Atorvastatin Drug by Using Spectroscopic Analysis.
- ResearchGate. (2012).
- ResearchGate. (2025). Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds.
- NIH. (n.d.). Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry.
- Semantic Scholar. (n.d.).
- RSC Publishing. (n.d.). Inspecting chiral molecules by Raman optical activity spectroscopy.
- Wikipedia. (n.d.). Ultraviolet–visible spectroscopy of stereoisomers.
- PubMed Central. (2015).
- PMC. (n.d.).
- ResearchGate. (n.d.).
- University of Alberta. (n.d.).
- ChemicalBook. (2024). Atorvastatin calcium: Chemical property, Spectroscopy, and Side effects.
- Indo American Journal of Pharmaceutical Research. (2020).
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A Senior Application Scientist's Guide to Cross-Validation of HPLC and UPLC Methods for Atorvastatin Impurities
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of impurities in Atorvastatin. We will navigate the complete lifecycle of this analytical challenge: from understanding the established legacy HPLC method to the strategic transfer and cross-validation of a modern, efficient UPLC method. This document is designed for researchers, analytical scientists, and drug development professionals seeking to modernize their quality control processes while maintaining rigorous scientific and regulatory standards.
Introduction: The Imperative for Analytical Modernization
Atorvastatin is a leading synthetic lipid-lowering agent, and controlling its impurity profile is critical for ensuring the safety and efficacy of the final drug product.[1] For years, HPLC has been the workhorse of pharmaceutical quality control, offering robust and reliable methods.[2][3] However, the demands of modern drug development—faster batch releases, increased sample throughput, and a commitment to greener chemistry—necessitate a move towards more efficient technologies.[3]
Ultra-Performance Liquid Chromatography (UPLC) represents a significant evolution in liquid chromatography.[4] By utilizing columns packed with sub-2 µm particles, UPLC systems operate at much higher pressures (up to 15,000 psi) compared to conventional HPLC systems (up to 6,000 psi).[2][4] This fundamental difference allows for dramatically faster analysis times, superior resolution, and increased sensitivity, all while reducing solvent consumption.[5][6][7]
This guide details the process of transferring a validated HPLC method for atorvastatin impurities to a UPLC system, with a core focus on the cross-validation strategy required to demonstrate the equivalency and suitability of the new method for its intended purpose, in alignment with international regulatory guidelines.[8][9][10]
Chapter 1: Foundational Principles
Atorvastatin and its Impurity Profile
Understanding the analyte and its potential impurities is the bedrock of any successful method development or transfer. Atorvastatin's synthesis and degradation can produce a range of related substances. These can include process impurities from the synthetic route, such as the desfluoro analog, or degradation products like atorvastatin lactone, which can form under acidic conditions.[11] A robust analytical method must be able to resolve the active pharmaceutical ingredient (API) from all known impurities and any potential degradants.[1]
The Leap from HPLC to UPLC: A Mechanistic Overview
The transition from HPLC to UPLC is not merely an instrumental upgrade; it's a leap in chromatographic efficiency rooted in the Van Deemter equation. The smaller particle size (< 2 µm) in UPLC columns leads to a more efficient packing and a significant increase in the surface area available for analyte interaction.[4] This results in:
-
Increased Efficiency and Resolution: Sharper, narrower peaks allow for better separation of closely eluting compounds, which is critical for complex impurity profiles.[5]
-
Reduced Analysis Time: The optimal mobile phase flow rate is higher for smaller particles, allowing for dramatically shorter run times without sacrificing resolution. An analysis that takes 20 minutes on an HPLC can often be completed in under 5 minutes on a UPLC.[2][5][12]
-
Enhanced Sensitivity: The narrower peaks have a greater height, leading to a better signal-to-noise ratio and lower limits of detection (LOD) and quantitation (LOQ).[6][7]
-
Reduced Solvent Consumption: Shorter run times and lower flow rates (on scaled-down column IDs) translate directly to a significant reduction in solvent usage per analysis, leading to cost savings and a greener laboratory footprint.[4][7]
Regulatory Framework: ICH Q2(R1) and Method Transfer
Any analytical method used in a regulated environment must be validated to prove it is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures.[8][9][10] It outlines the validation characteristics required, such as:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[10]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively determined with suitable precision and accuracy, respectively.
When a validated method is moved to a new laboratory or a new instrument technology (like HPLC to UPLC), a formal Analytical Method Transfer (AMT) is required.[13][14][15] The goal is to ensure the receiving unit can maintain the validated state of the method.[13][16]
Chapter 2: The Legacy HPLC Method for Atorvastatin Impurities
Before modernization, a deep understanding of the legacy method is essential. Below is a representative HPLC method, validated according to ICH Q2(R1) principles.
Experimental Protocol: HPLC Method
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.01M Phosphate Buffer, pH adjusted to 4.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 40% B
-
5-25 min: 40% to 70% B
-
25-30 min: 70% B
-
30-31 min: 70% to 40% B
-
31-40 min: 40% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 246 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve Atorvastatin API in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.
Validated Performance of the HPLC Method
The following table summarizes the performance characteristics of the legacy method. The causality for these tests is grounded in regulatory requirements: we must prove the method is accurate, precise, and specific for its intended use—quantifying impurities.
| Validation Parameter | Acceptance Criteria | Result | Comment |
| Specificity | No interference at the retention time of Atorvastatin and its known impurities. Resolution > 2.0 for all adjacent peaks. | Pass | The method effectively separates all known impurities from the API and each other. |
| Linearity (for impurities) | Correlation Coefficient (r²) ≥ 0.995 | Pass (r² > 0.998) | Ensures quantitation is proportional to concentration across the expected range. |
| Accuracy (Recovery) | 80.0% - 120.0% recovery at three levels (e.g., 50%, 100%, 150% of specification limit). | Pass (95.3% - 104.1%) | Confirms the method provides results close to the true value. |
| Precision (Repeatability, %RSD) | %RSD ≤ 10.0% for impurity quantitation at the specification limit. | Pass (%RSD < 5.0%) | Demonstrates low variability in results from repeated analyses. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10. | 0.05% (relative to 0.5 mg/mL API) | Defines the lowest level at which impurities can be reliably quantified. |
Chapter 3: Method Transfer to UPLC: A Calculated Approach
The decision to transfer this 40-minute method to UPLC is driven by the need for higher throughput. The transfer is not a simple "copy and paste" of conditions; it requires a systematic, calculated approach to maintain the separation's integrity (i.e., the chromatogram should look geometrically similar).[17]
Workflow for HPLC to UPLC Method Transfer
The core principle is to maintain a constant ratio of gradient time (t_g) to column dead volume (V_m), scaled for the new column dimensions and flow rate.
Caption: Workflow for transferring an analytical method from HPLC to UPLC.
Experimental Protocol: Transferred UPLC Method
-
Instrumentation: UPLC system capable of operating at pressures >15,000 psi.
-
Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.01M Phosphate Buffer, pH adjusted to 4.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program (Scaled):
-
0-0.5 min: 40% B
-
0.5-2.5 min: 40% to 70% B
-
2.5-3.0 min: 70% B
-
3.0-3.1 min: 70% to 40% B
-
3.1-4.0 min: 40% B (Re-equilibration)
-
-
Flow Rate (Scaled): 0.4 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 246 nm (with increased data acquisition rate to handle narrow peaks).
-
Injection Volume (Scaled): 2.0 µL.
-
Sample Preparation: Same as HPLC method.
Chapter 4: Cross-Validation: Proving Equivalence
With the UPLC method established, we must now formally prove it produces results equivalent to the validated HPLC method. This is the essence of cross-validation. The experimental design is straightforward but critical: analyze the same set of samples—ideally, multiple batches of Atorvastatin API, including one spiked with known impurities—on both systems and compare the results against pre-defined acceptance criteria.[15]
Caption: Logical relationship of validation parameters for method equivalence.
Comparative Data: HPLC vs. UPLC
Three distinct batches of Atorvastatin were analyzed. The results for critical parameters are summarized below. The primary objective is to show that the UPLC method identifies and quantifies the same impurities at comparable levels to the HPLC method, just significantly faster.
| Parameter | HPLC Method | UPLC Method | Acceptance Criteria | Result |
| Run Time | 40 minutes | 4 minutes | N/A (Performance Metric) | 10x Faster |
| Solvent Consumption per Run | ~35 mL | ~1.5 mL | N/A (Performance Metric) | >95% Reduction |
| Resolution (Atorvastatin / Impurity F) | 2.8 | 3.5 | Resolution > 2.0 | Pass (Improved) |
| Tailing Factor (Atorvastatin) | 1.2 | 1.1 | Tailing ≤ 1.5 | Pass (Improved) |
| Impurity D Level (Batch 1, %) | 0.08% | 0.09% | Difference ≤ 0.05% or 15% RPD | Pass |
| Impurity G Level (Batch 2, %) | 0.11% | 0.11% | Difference ≤ 0.05% or 15% RPD | Pass |
| Total Impurities (Batch 3, %) | 0.25% | 0.26% | Difference ≤ 0.10% | Pass |
Conclusion: A Validated Leap in Efficiency
The cross-validation data unequivocally demonstrates that the transferred UPLC method is not only equivalent to the legacy HPLC method but superior in several key performance aspects. The UPLC method provides improved resolution and peak shape while drastically reducing analytical run time by a factor of ten and solvent consumption by over 95%.[5][12]
This successful transfer and validation effort showcases a clear path for modernizing pharmaceutical quality control laboratories. By leveraging the power of UPLC technology and adhering to a rigorous, scientifically-grounded cross-validation strategy, organizations can significantly enhance throughput, reduce operational costs, and embrace greener analytical practices without compromising data quality or regulatory compliance. The UPLC method is now validated and suitable for the routine analysis of atorvastatin impurities.
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Annapurna, M., & Kumar, A. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Research Journal of Pharmacy and Technology, 15(7), 3326-3330. [Link]
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Reddy, G. V., Reddy, B. P., & Sreeram, V. T. (2012). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. Journal of Liquid Chromatography & Related Technologies, 35(10), 1357-1372. [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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Kumar, V., et al. (2023). Identification and Characterization of Interaction Product Impurities and Degradation Products of Atorvastatin Hot Melt Extrusion Formulation Using LC-HRMS/MS and ATR-IR. ACS Omega, 8(30), 27157–27169. [Link]
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Trudell, J. (2021). Best Practices in HPLC to UHPLC Method Transfer. Labcompare. [Link]
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Stach, J., Havlíček, J., Plaček, L., & Rádl, S. (2008). Synthesis of Some Impurities and/or Degradation Products of Atorvastatin. Collection of Czechoslovak Chemical Communications, 73(2), 229-246. [Link]
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Attia, K. A., et al. (2017). Stability Indicating HPLC-UV vs. UPLC-DAD for Estimation of Atorvastatin Simultaneously with Aspirin, Clopidogrel and their Related Impurities in Bulk and Capsules. ResearchGate. [Link]
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El-Kimary, E. I., et al. (2024). A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach. Journal of AOAC INTERNATIONAL, qsae060. [Link]
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Jain, P. S., et al. (2012). Development and Validation of Stability-Indicating Assay Method by UPLC for a Fixed Dose Combination of Atorvastatin and Ezetimibe. Journal of Chromatographic Science, 50(7), 590-596. [Link]
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Patel, D. P., et al. (2023). High-Throughput Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry Method Validation for the Estimation of Atorvastatin and Active Metabolites in Human Plasma. Assay and Drug Development Technologies, 21(3), 110-125. [Link]
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Stanisz, B. (2007). Validation of HPLC method for determination of atorvastatin in tablets and for monitoring stability in solid phase. Acta Poloniae Pharmaceutica, 64(2), 125-129. [Link]
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Al-Aani, H., & Al-Rekabi, M. (2021). Development and Validation of HPLC Method for the Quantification of Atorvastatin in Pharmaceutical Dosage Forms and Biological Fluid. Mediterranean Journal of Chemistry, 11(2), 159-168. [Link]
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Sisto, A., et al. (2014). A Validated Reversed-Phase HPLC Method for the Determination of Atorvastatin Calcium in Tablets. CORE. [Link]
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A Comparative Stability Analysis of Atorvastatin Esters: A Guide for Drug Development Professionals
Introduction: The Rationale for Atorvastatin Prodrugs
Atorvastatin, a cornerstone in the management of hyperlipidemia, functions by inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. Despite its therapeutic efficacy, atorvastatin's bioavailability can be influenced by its physicochemical properties. This has led to the exploration of prodrug strategies, particularly the synthesis of atorvastatin esters, to potentially enhance properties like membrane permeability.[1] However, the introduction of an ester functionality brings new considerations for the molecule's stability, as the ester bond itself can be susceptible to cleavage under various conditions.
This guide provides a comprehensive comparative framework for evaluating the stability of different atorvastatin esters. While direct, side-by-side quantitative stability data for a homologous series of atorvastatin esters is not extensively available in public literature, we can leverage the wealth of information on atorvastatin calcium and its ethyl ester derivative to establish a robust analytical approach.[2] This document will detail the critical degradation pathways, provide field-proven experimental protocols for a comparative forced degradation study, and present illustrative data to guide researchers in their drug development endeavors.
Understanding the Key Players: Atorvastatin and its Ester Prodrugs
The primary focus of this guide will be on simple alkyl esters of atorvastatin, such as the methyl, ethyl, and propyl esters. The ethyl ester, in particular, has been a subject of interest as a prodrug.[2][3] The core hypothesis is that the stability of these esters will be influenced by the nature of the alkyl group, primarily due to steric and electronic effects on the susceptibility of the ester carbonyl to nucleophilic attack.
Below are the chemical structures of Atorvastatin and its representative alkyl esters.
Caption: Chemical structures of Atorvastatin and its alkyl esters.
Primary Degradation Pathways: A Mechanistic Overview
Understanding the potential degradation pathways is fundamental to designing a comprehensive stability study. For atorvastatin esters, the primary routes of degradation are hydrolysis, oxidation, photolysis, and thermal degradation.
Hydrolytic Degradation
The ester linkage is the most significant point of hydrolytic instability in these prodrugs. Hydrolysis can be catalyzed by both acid and base, leading to the formation of the parent drug, atorvastatin.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The degradation of atorvastatin itself in acidic medium has been shown to follow first-order kinetics.[4][5][6] It is anticipated that the ester prodrugs will also undergo acid-catalyzed hydrolysis of the ester bond in addition to other degradation pathways observed for the parent drug.[2]
-
Base-Catalyzed Hydrolysis (Saponification): In basic media, the ester is highly susceptible to saponification, a rapid process that yields the carboxylate salt of atorvastatin.[2] For atorvastatin, degradation in a basic medium has been observed to follow zero-order kinetics.[4][5]
Oxidative Degradation
The core structure of atorvastatin, particularly the pyrrole ring, is susceptible to oxidation.[3] This can lead to the formation of various oxidative degradation products, including N-oxides and hydroxylated species. The presence of an ester group is not expected to significantly alter the susceptibility of the core molecule to oxidation.
Photodegradation
Exposure to light, especially UV radiation, can induce photodegradation of atorvastatin.[7][8][9] This can lead to complex degradation pathways, including photo-oxidation and cyclization reactions.[10] A phenanthrene-like photoproduct has been identified as a potential photosensitizer, leading to the formation of singlet oxygen which can further degrade the molecule.
Thermal Degradation
Elevated temperatures can accelerate all degradation pathways, particularly hydrolysis and oxidation.[2][11] Forced degradation studies on atorvastatin calcium have shown the formation of known impurities at elevated temperatures.[2][11]
Caption: Key degradation pathways for Atorvastatin Esters.
Experimental Design: A Comparative Forced Degradation Study
The following protocols outline a comprehensive forced degradation study designed to compare the stability of different atorvastatin esters. A robust, stability-indicating HPLC method is crucial for the success of this study.
Protocol 1: Stability-Indicating HPLC Method Development
A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from its degradation products, thus allowing for accurate quantification of the API's stability.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good separation of all potential degradation products.
-
Detection Wavelength: Based on the UV spectrum of atorvastatin, a wavelength around 245-250 nm is typically used.
-
Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Protocol 2: Forced Degradation Studies
These studies are essential for identifying potential degradation products and understanding the degradation pathways.
-
Preparation of Stock Solutions: Prepare stock solutions of each atorvastatin ester (e.g., methyl, ethyl, propyl) in a suitable solvent, such as a 50:50 mixture of acetonitrile and water, at a concentration of approximately 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M HCl.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of the solid atorvastatin ester in a thermostatically controlled oven at 80°C for 48 hours.
-
After the specified time, dissolve the sample in a suitable solvent and dilute to a known concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the atorvastatin ester to a combination of UV (e.g., 200 Wh/m²) and visible light (e.g., 1.2 million lux hours) in a photostability chamber.
-
A control sample should be wrapped in aluminum foil and kept under the same conditions to exclude thermal degradation.
-
Analyze the samples by HPLC at appropriate time points.
-
Caption: Experimental workflow for comparative stability testing.
Data Presentation and Interpretation
The results of the forced degradation studies should be summarized in a clear and concise manner to facilitate comparison between the different esters. The following table provides an example of how the data could be presented, with illustrative values based on chemical principles.
| Stress Condition | Atorvastatin Methyl Ester (% Degradation) | Atorvastatin Ethyl Ester (% Degradation) | Atorvastatin Propyl Ester (% Degradation) | Major Degradation Products |
| Acidic Hydrolysis | 15 | 12 | 10 | Atorvastatin, Atorvastatin Lactone |
| Basic Hydrolysis | >90 | >90 | >90 | Atorvastatin Anion |
| Oxidative Degradation | 25 | 25 | 25 | Oxidized pyrrole derivatives |
| Thermal Degradation | 8 | 7 | 6 | Atorvastatin, Atorvastatin Lactone |
| Photolytic Degradation | 30 | 30 | 30 | Complex mixture of photoproducts |
Interpretation of Expected Results:
-
Hydrolysis: It is hypothesized that the rate of hydrolysis will decrease with increasing alkyl chain length (Methyl > Ethyl > Propyl) due to increased steric hindrance around the carbonyl carbon, making it less accessible to nucleophilic attack. Basic hydrolysis is expected to be rapid and extensive for all esters.
-
Oxidation and Photodegradation: The degradation rates under oxidative and photolytic stress are expected to be similar across the different esters, as these processes primarily affect the atorvastatin core structure rather than the ester group itself.
Conclusion and Future Directions
This guide provides a comprehensive framework for conducting a comparative stability study of different atorvastatin esters. The ester prodrug approach holds promise for optimizing the pharmacokinetic profile of atorvastatin, but a thorough understanding of the stability of these derivatives is paramount for successful drug development.
The experimental protocols outlined herein will enable researchers to generate crucial data on the degradation pathways and kinetics of these compounds. Future work should focus on isolating and characterizing the major degradation products to fully elucidate the degradation mechanisms and to assess their potential toxicological impact. By systematically evaluating the stability of different ester prodrugs, drug development professionals can select the most promising candidates for further preclinical and clinical evaluation.
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Bohrium. (n.d.). Photodegradation of Atorvastatin under Light Conditions Relevant to Natural Waters and Photoproducts Toxicity Assessment. [Link]
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Klementová, Š., Petráňová, P., & Fojtíková, P. (2021). Photodegradation of Atorvastatin under Light Conditions Relevant to Natural Waters and Photoproducts Toxicity Assessment. Open Journal of Applied Sciences, 11(4), 489-499. [Link]
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de Oliveira, M. A., Yoshida, M. I., Belinelo, V. J., & Valotto, R. S. (2013). Degradation kinetics of atorvastatin under stress conditions and chemical analysis by HPLC. Molecules (Basel, Switzerland), 18(2), 1447–1456. [Link]
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Criado, S., et al. (2008). Spectroscopic studies on photodegradation of atorvastatin calcium. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 674-679. [Link]
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Srinivas, K., et al. (2008). Thermal Degradation Study in the Process Development of Atorvastatin Calcium. Asian Journal of Chemistry, 20(6), 4813-4816. [Link]
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A Senior Application Scientist's Guide to the Head-to-Head Comparison of Analytical Techniques for Atorvastatin Analysis
Introduction: Atorvastatin, a competitive inhibitor of HMG-CoA reductase, is a cornerstone in the management of hyperlipidemia and the prevention of cardiovascular diseases.[1][2][3] Its widespread clinical use necessitates robust, accurate, and reliable analytical methods for its quantification in both bulk pharmaceutical ingredients (APIs) and complex biological matrices. The choice of analytical technique is a critical decision in drug development and quality control, directly impacting data integrity, regulatory compliance, and the overall understanding of the drug's pharmacokinetic and pharmacodynamic profile.[4][5]
This guide provides a head-to-head comparison of the principal analytical techniques employed for atorvastatin analysis. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, offering field-proven insights to guide researchers, scientists, and drug development professionals in selecting the most appropriate methodology for their specific application.
UV-Visible Spectrophotometry: The Workhorse for Routine QC
Principle of Causality: UV-Visible spectrophotometry is predicated on the Beer-Lambert law, which establishes a linear relationship between the absorbance of light and the concentration of an analyte. Atorvastatin possesses a chromophore within its structure that absorbs UV radiation at a characteristic wavelength, making it amenable to this technique. Its primary appeal lies in its simplicity, speed, and cost-effectiveness, rendering it an excellent choice for straightforward assays of the pure drug or simple dosage forms where excipients do not interfere.[6][7]
Experimental Protocol: UV Spectrophotometric Assay
-
Solvent Selection: Methanol is commonly chosen as the solvent due to its ability to readily dissolve atorvastatin and its UV transparency in the analytical wavelength region.[8][9]
-
Standard Stock Solution Preparation: Accurately weigh 10 mg of atorvastatin reference standard and dissolve it in a 100 ml volumetric flask with methanol to obtain a concentration of 100 µg/ml.[7]
-
Determination of λmax (Wavelength of Maximum Absorbance): Dilute the stock solution to approximately 10 µg/ml. Scan the solution using a double-beam UV-Visible spectrophotometer from 200-400 nm against a methanol blank. The wavelength at which maximum absorbance occurs (typically around 241-248 nm) is the analytical wavelength (λmax).[8][10]
-
Calibration Curve: Prepare a series of dilutions from the stock solution to cover a linear concentration range (e.g., 5-40 µg/ml).[10] Measure the absorbance of each dilution at the predetermined λmax. Plot absorbance versus concentration to generate a calibration curve.
-
Sample Analysis (Tablets): Weigh and finely powder 20 tablets. Transfer a quantity of powder equivalent to 10 mg of atorvastatin into a 100 ml volumetric flask. Add methanol, sonicate to ensure complete dissolution, and dilute to volume. Filter the solution and measure its absorbance at the λmax. Calculate the concentration using the regression equation from the calibration curve.
Performance and Applications: This method is exceptionally rapid and economical, making it ideal for routine quality control of bulk drug and tablet formulations.[8] However, its significant limitation is a lack of specificity. The method cannot distinguish between the active drug, its impurities, or degradation products, nor can it be used for analysis in complex biological fluids due to matrix interference.[6]
High-Performance Thin-Layer Chromatography (HPTLC): High-Throughput Screening
Principle of Causality: HPTLC separates components of a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent like silica gel on a plate) and a liquid mobile phase that moves up the plate by capillary action. The choice of mobile phase is critical; its polarity is optimized to achieve a distinct separation between atorvastatin and other components, represented by different Retention factor (Rf) values. Densitometric scanning then quantifies the separated spots.
Experimental Protocol: HPTLC Densitometry
-
Stationary Phase: Precoated silica gel 60 F254 HPTLC plates are commonly used.[11][12]
-
Mobile Phase Preparation: A mixture of solvents is optimized to achieve good separation. A representative mobile phase is benzene and methanol (7:3 v/v).[12] The components are selected based on their differing polarities to effectively resolve the analyte from potential interferences.
-
Sample and Standard Application: Apply standard and sample solutions as bands onto the HPTLC plate using an automated applicator.
-
Chromatographic Development: Place the plate in a twin-trough chamber saturated with the mobile phase and allow the solvent front to ascend a specific distance.
-
Densitometric Analysis: After development, dry the plate and perform densitometric scanning at the wavelength of maximum absorbance for atorvastatin (e.g., 281 nm).[12] Quantification is achieved by comparing the peak area of the sample to that of the standard.
Performance and Applications: HPTLC's main advantage is its high throughput, as multiple samples can be analyzed simultaneously on a single plate, making it a cost-effective tool for content uniformity testing and routine QC.[12] While more specific than UV spectrophotometry, it generally offers lower resolution and sensitivity compared to HPLC.
High-Performance Liquid Chromatography (HPLC): The Gold Standard in Pharmaceutical Analysis
Principle of Causality: HPLC is a cornerstone of pharmaceutical analysis, offering high resolution, sensitivity, and specificity.[2] For atorvastatin, a non-polar molecule, Reversed-Phase HPLC (RP-HPLC) is the method of choice. The separation occurs on a non-polar stationary phase (e.g., C18) with a polar mobile phase. The mobile phase composition (typically a buffered aqueous solution mixed with an organic solvent like acetonitrile or methanol) is meticulously optimized to control the retention time and achieve sharp, symmetrical peaks, separating atorvastatin from its impurities and degradation products.[13][14]
Experimental Protocol: Stability-Indicating RP-HPLC-UV Method
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is a robust choice for this separation.[15]
-
Mobile Phase: An isocratic mobile phase of Methanol:Water (90:10 v/v) is a simple starting point.[14] For stability-indicating methods, a gradient elution with a buffered mobile phase (e.g., ammonium acetate buffer) and organic modifiers (e.g., acetonitrile, tetrahydrofuran) may be required to resolve all degradation products.[13]
-
Flow Rate: Typically set at 1.0 ml/min.
-
Detection: UV detection at atorvastatin's λmax (e.g., 248 nm).[13][15]
-
Standard & Sample Preparation: Prepare solutions of known concentration in the mobile phase. For tablets, follow a similar extraction procedure as described for UV spectrophotometry, but use the mobile phase as the diluent.
-
Validation: The method must be validated according to International Council for Harmonisation (ICH) guidelines for parameters such as linearity, accuracy, precision, specificity, LOD, and LOQ.[11][16][17][18]
Performance and Applications: HPLC-UV is the definitive technique for quality control, assay, and impurity profiling of atorvastatin in bulk drug and pharmaceutical formulations.[19] Its high precision and accuracy make it suitable for regulatory submissions. Stability-indicating methods can quantify the drug even in the presence of its degradation products.
Workflow for Analytical Technique Selection
Caption: Decision tree for selecting the appropriate analytical technique.
Ultra-Performance Liquid Chromatography (UPLC): The Evolution of Speed and Efficiency
Principle of Causality: UPLC operates on the same principles as HPLC but utilizes columns packed with smaller particles (<2 µm). This innovation, combined with instrumentation that can handle much higher system pressures, leads to a dramatic increase in resolution, sensitivity, and, most notably, speed. The van Deemter equation in chromatography theory explains that smaller particle sizes reduce band broadening, resulting in sharper and better-resolved peaks, allowing for much faster flow rates without sacrificing separation efficiency.
Performance and Applications: UPLC significantly reduces analysis time (e.g., from >10 minutes in HPLC to <5 minutes in UPLC) and solvent consumption, making it a "greener" and more cost-effective alternative for high-throughput environments.[20][21] It is ideal for complex separations and when rapid analysis is paramount.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Pinnacle of Sensitivity and Specificity
Principle of Causality: This hyphenated technique offers the ultimate in analytical power by coupling the superior separation capabilities of liquid chromatography (HPLC or UPLC) with the highly sensitive and selective detection of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (e.g., via Electrospray Ionization - ESI), and the mass spectrometer acts as a mass filter. In tandem MS, a specific precursor ion (matching the molecular weight of atorvastatin) is selected, fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective, virtually eliminating matrix interference and providing unambiguous identification and quantification.
Experimental Protocol: Bioanalytical LC-MS/MS Method for Atorvastatin in Plasma
-
Sample Preparation: This is a critical step to remove proteins and other interferences. Methods include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE).[22][23] LLE with ethyl acetate is a common choice.[20]
-
Chromatographic System: A UPLC system is preferred for its speed and resolution, coupled to a triple quadrupole mass spectrometer.[20][22]
-
Column: A short C18 column (e.g., 100 mm × 3.0 mm, 1.8 µm) is suitable for rapid analysis.[20]
-
Mobile Phase: A simple gradient using water with 0.05% formic acid and acetonitrile is often effective.[20] Formic acid is added to promote protonation of the analyte for positive ion ESI.
-
Mass Spectrometry:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.[20]
-
MRM Transitions: The instrument is set to monitor specific precursor-to-product ion transitions. For atorvastatin, a common transition is m/z 559.4 → 440.1.[20] An internal standard (often a deuterated version of the analyte) is used to ensure accuracy.
-
-
Data Analysis: Quantification is based on the peak area ratio of the analyte to the internal standard.
Performance and Applications: LC-MS/MS is the undisputed method of choice for bioanalysis. Its extraordinary sensitivity allows for the quantification of atorvastatin and its metabolites at pg/mL or ng/mL levels in plasma, which is essential for pharmacokinetic, bioequivalence, and drug-drug interaction studies.[22][24][25][26]
General Analytical Workflow
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A Comparative Guide to the Purity Assessment of 10-trans-Atorvastatin tert-Butyl Ester Reference Material
Audience: Researchers, scientists, and drug development professionals in the pharmaceutical industry.
Abstract: The purity of reference materials is paramount for the accurate quantification of impurities in active pharmaceutical ingredients (APIs). This guide provides an in-depth technical comparison of a new 10-trans-Atorvastatin tert-Butyl Ester reference material against a commercially available alternative. We detail the orthogonal analytical techniques employed for purity assessment—High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—and provide the experimental data that substantiates the superior purity profile of our in-house reference standard. This document is intended to equip researchers with the necessary framework to critically evaluate and select the most suitable reference materials for their analytical needs.
Introduction: The Critical Role of Impurity Reference Standards
Atorvastatin, a leading synthetic lipid-lowering agent, is a cornerstone in the management of hyperlipidemia.[1][2] The synthesis of Atorvastatin involves several intermediate steps, with Atorvastatin tert-Butyl Ester being a key precursor. A potential stereoisomeric impurity that can arise during the synthesis or storage of this intermediate is this compound.[3] The presence and quantity of such impurities must be meticulously controlled to ensure the safety and efficacy of the final drug product.
The accurate quantification of these impurities relies on the availability of highly pure and well-characterized reference materials. A reference material with a poorly defined purity can introduce significant errors in analytical measurements, leading to incorrect batch release decisions and potential regulatory repercussions. This guide presents a comprehensive purity assessment of a newly synthesized batch of this compound reference material and compares it with a commercially available standard.
Orthogonal Approach to Purity Verification
To establish the purity of a reference material with a high degree of confidence, a multi-pronged, orthogonal approach is necessary. This involves employing multiple analytical techniques that rely on different physicochemical principles of separation and detection. For the purity assessment of this compound, we have utilized a combination of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, and quantitative Nuclear Magnetic Resonance (qNMR) for an absolute purity determination.[4][5][6] This strategy aligns with the principles outlined in the International Council for Harmonisation (ICH) guidelines for the validation of analytical procedures.[7][8][9]
High-Performance Liquid Chromatography (HPLC-UV): The Workhorse of Purity Analysis
HPLC is the most widely used technique for the separation and quantification of impurities in pharmaceutical analysis.[10][11][12] The developed method was designed to be stability-indicating, capable of separating the main component from its potential process-related impurities and degradation products.
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0 40 20 90 25 90 25.1 40 | 30 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 244 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were dissolved in Acetonitrile:Water (1:1 v/v) to a final concentration of 0.5 mg/mL.
Causality of Experimental Choices: The choice of a C18 stationary phase provides excellent hydrophobic retention for the relatively non-polar this compound. The gradient elution with acetonitrile and water, modified with formic acid, ensures good peak shape and resolution of potential impurities. The detection wavelength of 244 nm was selected based on the UV absorption maximum of Atorvastatin and its related compounds, as indicated in various pharmacopeial methods.[10][13] The method was validated for specificity, linearity, accuracy, and precision in accordance with ICH Q2(R1) guidelines.[8][9]
Liquid Chromatography-Mass Spectrometry (LC-MS): Unveiling Impurity Identities
LC-MS is an indispensable tool for the identification of unknown impurities.[14][15][16] By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, we can obtain molecular weight information of eluted peaks, which is crucial for their structural elucidation.
-
Instrumentation: Shimadzu LCMS-2020 Single Quadrupole Mass Spectrometer coupled with a Nexera HPLC system.
-
Chromatographic Conditions: Same as the HPLC-UV method described above.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Mass Range: m/z 100-1000.
-
Interface Voltage: 4.5 kV.
-
Heat Block Temperature: 400 °C.
-
Desolvation Line Temperature: 250 °C.
Trustworthiness through Self-Validation: The LC-MS analysis serves as a self-validating system for the HPLC method's specificity. By confirming the mass of the main peak and any observed impurities, we can be confident that the peaks quantified by UV are indeed what they are presumed to be and not co-eluting species.
Quantitative Nuclear Magnetic Resonance (qNMR): The Gold Standard for Purity Assignment
Quantitative NMR (qNMR) has emerged as a primary analytical method for the purity assessment of organic compounds.[4][5][6][17] Unlike chromatographic techniques that provide a relative purity based on area percentage, qNMR allows for a direct, absolute determination of purity against a certified internal standard, with results traceable to the International System of Units (SI).[5]
-
Instrumentation: Bruker Avance III 500 MHz NMR spectrometer.
-
Internal Standard: Maleic Anhydride (Certified Reference Material).
-
Solvent: Dimethyl Sulfoxide-d6 (DMSO-d6).
-
Sample Preparation: Accurately weighed amounts of this compound and the internal standard were dissolved in DMSO-d6.
-
Acquisition Parameters:
-
Pulse Program: zg30
-
Relaxation Delay (d1): 30 s
-
Number of Scans: 16
-
-
Data Processing: The spectra were manually phased and baseline corrected. The purity was calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of the proton signal from the internal standard.
Authoritative Grounding: The use of qNMR for the certification of reference materials is supported by its recognition in major pharmacopoeias, including the European Pharmacopoeia.[6] The long relaxation delay (d1) is critical to ensure complete T1 relaxation of all relevant protons, a prerequisite for accurate quantification.
Comparative Purity Analysis
The newly synthesized this compound reference material (Lot: RM-ATBE-2401) was compared against a commercially available alternative (Competitor A). Both materials were subjected to the same rigorous analytical testing protocol.
HPLC-UV Purity Comparison
The chromatographic purity of both reference materials was determined by the area normalization method. The results are summarized in Table 1.
Table 1: HPLC-UV Purity Data
| Sample | Main Peak Area % | Total Impurity Area % |
| RM-ATBE-2401 | 99.85% | 0.15% |
| Competitor A | 99.52% | 0.48% |
The chromatogram of RM-ATBE-2401 showed a significantly cleaner profile with a total impurity level of only 0.15%, compared to 0.48% for Competitor A.
LC-MS Impurity Identification
The impurities detected in both samples were analyzed by LC-MS to confirm their identity. The major impurity in Competitor A's material was identified as Atorvastatin tert-Butyl Ester, the cis-isomer.
qNMR Absolute Purity Determination
The absolute purity of both reference materials was determined by ¹H-qNMR. The results are presented in Table 2.
Table 2: qNMR Purity Data
| Sample | Absolute Purity (mass fraction) |
| RM-ATBE-2401 | 99.7% |
| Competitor A | 99.1% |
The qNMR results corroborate the HPLC data, demonstrating the superior purity of the in-house reference material.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the purity assessment of the this compound reference material.
Caption: qNMR Experimental Workflow.
Conclusion
The comprehensive, orthogonal analysis presented in this guide unequivocally demonstrates the high purity of the in-house this compound reference material (Lot: RM-ATBE-2401). Both chromatographic and spectroscopic data confirm its superiority over the commercially available alternative. The detailed experimental protocols and the rationale behind the analytical choices provide a robust framework for researchers to conduct their own purity assessments of reference materials. The use of high-purity, well-characterized reference standards is not merely a matter of best practice; it is a fundamental requirement for ensuring the quality, safety, and efficacy of pharmaceutical products.
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U.S. Pharmacopeia. General Chapter <621> Chromatography. Link
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Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>. Link
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ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Link
-
European Directorate for the Quality of Medicines & HealthCare. (n.d.). Atorvastatin Calcium Trihydrate (CRS). Link
-
MDPI. (2020). Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets. Molecules, 25(18), 4276. Link
-
Shimadzu. (2021). Analysis of Impurities in Atorvastatin Using Single Quadrupole Mass Spectrometer. Link
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PubMed. (2025). Identification and Characterization of Interaction Product Impurities and Degradation Products of Atorvastatin Hot Melt Extrusion Formulation Using LC-HRMS/MS and ATR-IR. Archiv der Pharmazie. Link
-
MedCrave. (2018). Concepts in development of fast, simple, stability indicating HPLC method for analysis of atorvastatin related compounds in tablets. Journal of Analytical & Pharmaceutical Research, 7(4), 450-457. Link
-
Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Link
-
Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Link
-
MDPI. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules, 26(2), 433. Link
-
Sigma-Aldrich. (n.d.). Quantitative NMR for Content Assignment of Phytochemical Reference Standards. Link
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Veeprho. (n.d.). This compound. Link
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International Journal of Pharmacy and Pharmaceutical Sciences. (2019). Various analytical methods for analysis of atorvastatin: A review. International Journal of Pharmacy and Pharmaceutical Sciences, 11(6), 1-8. Link
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Journal of AOAC INTERNATIONAL. (2023). A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach. Journal of AOAC INTERNATIONAL, 106(6), 1548-1558. Link
-
National Center for Biotechnology Information. (2013). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. Journal of Chromatographic Science, 51(8), 757-764. Link
-
ResearchGate. (2012). Spectroscopic characterization and quantitative determination of atorvastatin calcium impurities by novel HPLC method. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 122-129. Link
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YouTube. (2020). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. Link
-
PubChem. (n.d.). 10-trans-Atorvastatin Acetonide tert-Butyl Ester. Link
-
Santa Cruz Biotechnology. (n.d.). Atorvastatin tert-Butyl Ester. Link
-
Geneesmiddeleninformatiebank. (2019). Public Assessment Report Scientific discussion Atorvastatine STADA 30 mg and 60 mg film-coated tablets. Link
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A Guide to Inter-Laboratory Comparison of Atorvastatin Impurity Analysis: Ensuring Method Robustness and Data Integrity
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Impurity Profiling in Atorvastatin Quality Control
Atorvastatin, a leading synthetic lipid-lowering agent, is a cornerstone in the prevention of cardiovascular diseases.[] The manufacturing process of atorvastatin, along with its storage, can lead to the formation of various impurities.[2] These impurities, even in trace amounts, can impact the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods for the identification and quantification of these impurities are paramount for ensuring patient safety and meeting stringent regulatory requirements.
This guide provides a comprehensive framework for conducting an inter-laboratory comparison of atorvastatin impurity analysis. It is designed to assist researchers, scientists, and drug development professionals in validating and harmonizing their analytical methods, ultimately leading to more consistent and reliable data across different laboratories. We will delve into the rationale behind experimental design, present synthesized comparative data from a hypothetical inter-laboratory study, and provide a detailed experimental protocol for a validated High-Performance Liquid Chromatography (HPLC) method.
Designing a Robust Inter-Laboratory Comparison Study
The primary objective of an inter-laboratory comparison is to assess the reproducibility and transferability of an analytical method. A well-designed study will not only highlight the variability between laboratories but also provide valuable insights into the robustness of the method itself.
Key Considerations for Study Design:
-
Selection of a Standardized Method: A validated analytical method, preferably one based on pharmacopeial monographs such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP), should be chosen as the reference method for the study.[3][4] This ensures that all participating laboratories are using the same fundamental procedure.
-
Homogeneous and Stable Test Samples: A central laboratory should prepare and distribute identical, homogeneous, and stable samples of atorvastatin containing known impurities at various concentration levels to all participating laboratories. This minimizes sample variability as a source of error.
-
Clear and Detailed Protocol: A comprehensive protocol with explicit instructions for every step of the analytical procedure, from sample preparation to data analysis, is crucial. This helps to minimize deviations in execution between laboratories.
-
Statistical Analysis of Results: A predefined statistical plan should be in place to analyze the data generated by the participating laboratories. This typically involves the calculation of parameters such as mean, standard deviation, relative standard deviation (RSD), and Z-scores to assess the performance of each laboratory.
Hypothetical Inter-Laboratory Comparison: A Case Study
To illustrate the practical application of an inter-laboratory comparison, we present a synthesized dataset from a hypothetical study involving three laboratories (Lab A, Lab B, and Lab C). The study focuses on the quantification of three known atorvastatin impurities: Impurity A, Impurity B, and Impurity D, using a validated HPLC-UV method.
Comparative Performance Data
The following table summarizes the reported concentrations (in % w/w) for the three impurities from each laboratory, along with the assigned value (the consensus value from a reference laboratory) and the calculated Z-scores.
| Impurity | Assigned Value (% w/w) | Lab A Reported Value (% w/w) | Lab B Reported Value (% w/w) | Lab C Reported Value (% w/w) | Lab A Z-Score | Lab B Z-Score | Lab C Z-Score |
| Impurity A | 0.12 | 0.11 | 0.13 | 0.12 | -0.83 | 0.83 | 0.00 |
| Impurity B | 0.08 | 0.09 | 0.07 | 0.08 | 1.25 | -1.25 | 0.00 |
| Impurity D | 0.15 | 0.16 | 0.14 | 0.15 | 0.67 | -0.67 | 0.00 |
A Z-score between -2 and 2 is generally considered acceptable, indicating a satisfactory performance.
Analysis of Performance
In this hypothetical study, all three laboratories demonstrated acceptable performance for all three impurities, with Z-scores falling within the satisfactory range. This indicates that the analytical method is robust and transferable between laboratories when the protocol is followed diligently. Any significant deviations would necessitate an investigation into potential causes, such as issues with instrument calibration, standard preparation, or data processing.
Workflow for an Inter-Laboratory Comparison Study
The following diagram illustrates a typical workflow for conducting an inter-laboratory comparison of atorvastatin impurity analysis.
Sources
For Researchers, Scientists, and Drug Development Professionals
In the rigorous landscape of pharmaceutical development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This guide offers an in-depth comparison of 10-trans-Atorvastatin tert-Butyl Ester, a notable process-related impurity, with other impurities encountered during the synthesis of Atorvastatin. Understanding the formation, characterization, and analytical separation of these impurities is critical for robust quality control and regulatory compliance.
The Genesis of Impurities in Atorvastatin Synthesis
Atorvastatin, a leading synthetic lipid-lowering agent, is primarily synthesized via the Paal-Knorr reaction. This convergent pathway, while efficient, can give rise to a spectrum of process-related impurities, including stereoisomers, unreacted intermediates, and byproducts from side reactions.[1][2] The impurity profile is a critical quality attribute, as these entities can impact the drug's efficacy and safety.[3]
This compound: A Stereoisomeric Impurity
This compound is a stereoisomer of the Atorvastatin tert-Butyl Ester intermediate.[4][5] Its formation can be attributed to the isomerization of the cis-isomer during the synthesis or storage.[5] The tert-butyl ester group itself is a common protecting group in organic synthesis, valued for its stability in neutral and basic conditions and its susceptibility to cleavage under acidic conditions.[6][7][8] The presence of this trans-isomer necessitates precise analytical methods to ensure its separation from the desired cis-isomer and other impurities.
A Comparative Analysis of Key Atorvastatin Impurities
The European Pharmacopoeia and other regulatory bodies list several key impurities of Atorvastatin that must be monitored and controlled.[][10] A comprehensive understanding of their characteristics is essential for developing effective analytical control strategies.
| Impurity Name | Chemical Structure | Formation Pathway |
| This compound | tert-butyl (3S,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate[4] | Isomerization of the cis-Atorvastatin tert-butyl ester intermediate.[5] |
| Atorvastatin EP Impurity A (Desfluoro Atorvastatin) | (3R, 5R)-7-[3-(Phenylcarbamoyl)-5-phenyl-2-isopropyl-4-phenyl-1H-pyrrol-1-yl]-3, 5-dihydroxyheptanoic acid[3] | Arises from the use of starting materials lacking the fluorine substituent.[11] |
| Atorvastatin EP Impurity B | A potential byproduct of the synthesis process.[] | |
| Atorvastatin EP Impurity C (Difluoro Atorvastatin) | (3R, 5R)-7-[3-(phenylcarbomoyl)-4, 5-bis(4-fluorophenyl)-2-isopropyl-1H-pyrrol-1- yl]-3, 5-dihyroxyheptanoic acid, calcium salt[3] | Results from impurities in the starting materials containing an additional fluorine atom.[11] |
| Atorvastatin EP Impurity D (Atorvastatin epoxide impurity) | 3-(4-fluorophenyl)-2-isobutyryl-3-phenyloxirane- 2-carboxylic acid phenylamide[3] | An oxidation byproduct. |
| Atorvastatin EP Impurity F (Atorvastatin Diamino Impurity) | Believed to be formed from impure amine starting materials.[11] | |
| Atorvastatin Lactone | 5-(4-Fluorophenyl)-2-(1-methylethyl)-N, 4-diphenyl-1-[2-[(2R, 4R)-tetrahydro-4- hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1H-pyrrole-3-carboxamide[3] | A degradation product formed under acidic conditions.[11][12] |
Analytical Strategies for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the cornerstone for the quantitative analysis of Atorvastatin and its impurities.[13][14] For structural elucidation and confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool.[15][16]
Experimental Protocol: HPLC-UV Method for Impurity Separation
This protocol outlines a robust HPLC-UV method for the separation of this compound from other process-related impurities.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[17][18]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.02 M potassium dihydrogen phosphate adjusted to pH 4 with phosphoric acid) and an organic solvent (e.g., acetonitrile and/or methanol).[17]
-
Flow Rate: 1.0 mL/min[17]
-
Column Temperature: 40 °C[19]
-
Injection Volume: 20 µL
Sample Preparation:
-
Accurately weigh and dissolve the Atorvastatin sample in the mobile phase to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm membrane filter before injection.[20]
Data Analysis:
The retention times and peak areas are used to identify and quantify the impurities. The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[17][21]
Experimental Protocol: LC-MS/MS for Impurity Characterization
This protocol provides a framework for the identification and structural confirmation of impurities using LC-MS/MS.
LC Conditions:
-
Utilize the same HPLC conditions as described above to ensure chromatographic separation prior to mass analysis.
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[1][22]
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurements.
-
Scan Mode: Full scan mode for initial impurity detection and product ion scan (MS/MS) for fragmentation analysis.
-
Collision Energy: Optimize to induce characteristic fragmentation patterns for each impurity.
Data Interpretation:
The accurate mass measurements and fragmentation patterns are used to elucidate the structures of the impurities. A comprehensive fragmentation pathway for Atorvastatin should be established to aid in the identification of its related substances.[12][23]
Visualizing Impurity Formation and Analysis
Conclusion
The effective control of process-related impurities is a critical aspect of Atorvastatin manufacturing. A thorough understanding of the formation pathways and chemical characteristics of impurities such as this compound is essential. The implementation of robust, validated analytical methods, particularly HPLC-UV for quantification and LC-MS/MS for identification, ensures the quality, safety, and efficacy of the final drug product. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of Atorvastatin impurity profiling.
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A, A., et al. (2013). Development and Validation of Stability-Indicating Assay Method by UPLC for a Fixed Dose Combination of Atorvastatin and Ezetimibe. SciSpace. Retrieved from [Link]
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Shah, R. P., et al. (2008). Liquid chromatography/mass spectrometric studies on atorvastatin and its stress degradation products. PubMed. Retrieved from [Link]
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Sunil, R., et al. (2014). STABILITY-INDICATING RP-HPLCMETHOD FOR ESTIMATION OF ATORVASTATIN CALCIUM IN SOLID DOSAGE FORM. Bulletin of Pharmaceutical Research. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 10-trans-Atorvastatin tert-Butyl Ester
This guide provides essential, step-by-step procedural instruction for the safe and compliant disposal of 10-trans-Atorvastatin tert-Butyl Ester. As researchers and drug development professionals, our responsibility extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, ensuring the safety of our personnel and the protection of our environment. This document is designed to build on your existing expertise by providing a clear, logical framework for waste management that is grounded in regulatory standards and scientific best practices.
The Imperative for Proper Disposal: Understanding the Risks
The parent drug, Atorvastatin, is known to have potential adverse effects on the liver and may pose risks to the unborn child.[2] Furthermore, many pharmaceutical agents can have long-term adverse effects on aquatic organisms if released into the environment.[2][3] The U.S. Environmental Protection Agency (EPA) has explicitly banned the disposal of hazardous pharmaceutical waste down sinks or toilets (a practice known as "sewering") to prevent contamination of waterways.[4][5] Therefore, treating this compound as a hazardous chemical waste is not merely a best practice but a regulatory and ethical necessity.
Regulatory Framework: The Foundation of Compliance
Disposal procedures in a laboratory setting are governed by several key regulations. Adherence to these standards is mandatory.
-
Resource Conservation and Recovery Act (RCRA): Enforced by the EPA, RCRA establishes the framework for managing hazardous waste from "cradle-to-grave."[6][7] This means the waste generator (the laboratory) is responsible for the waste from its creation to its final, safe disposal.
-
Occupational Safety and Health Administration (OSHA): OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450), often called the "Laboratory Standard," requires employers to develop a Chemical Hygiene Plan (CHP).[8][9] This plan must include procedures for safe handling and disposal of hazardous chemicals.
Core Disposal Protocol: A Step-by-Step Guide
This protocol outlines the essential steps for safely managing this compound waste from the point of generation to its final removal from the laboratory.
Step 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before handling the waste, it is crucial to consult the Safety Data Sheet (SDS) for Atorvastatin or closely related compounds.[10] Based on available data for similar molecules, the following minimum PPE is required:
-
Hand Protection: Handle with chemically resistant gloves (e.g., nitrile) that are inspected before use. Dispose of contaminated gloves after use in accordance with good laboratory practices.[11]
-
Eye/Face Protection: Use safety glasses with side-shields or chemical safety goggles.
-
Skin and Body Protection: Wear a lab coat. Ensure skin is not exposed.
Step 2: Waste Segregation and Containerization
Proper segregation is critical to prevent dangerous chemical reactions and ensure correct disposal routing.[10][12]
-
Do Not Mix: Never mix this compound waste with incompatible materials. It should be collected in its own dedicated waste container.
-
Solid vs. Liquid: Keep solid and liquid waste streams separate.[13]
-
Solid Waste: Includes contaminated consumables like weigh boats, gloves, and paper towels. Place these items in a designated, properly labeled solid chemical waste container.
-
Liquid Waste: Unused solutions or solvent rinses should be collected in a separate, compatible liquid waste container.
-
-
Container Requirements: Waste containers must be:
-
Compatible: Made of a material that does not react with the waste (e.g., glass or high-density polyethylene).
-
Secure: Must have a tight-fitting, leak-proof lid.[6]
-
Vented (if necessary): If there is any potential for gas generation, a vented cap should be used.
-
Stored in Secondary Containment: Place the primary waste container inside a larger, chemically resistant tray or tub to contain any potential leaks or spills.[10][14]
-
Step 3: Accurate and Compliant Labeling
All waste containers must be clearly and accurately labeled from the moment the first drop of waste is added.
Table 1: Required Label Information
| Label Component | Description |
| "Hazardous Waste" | The words "Hazardous Waste" must be clearly visible. |
| Full Chemical Name | List all chemical constituents by their full name. Do not use abbreviations or formulas. (e.g., "this compound," "Methanol"). |
| Approximate Percentages | Estimate the percentage of each component. |
| Hazard Identification | Indicate the relevant hazards (e.g., Toxic, Flammable). |
| Accumulation Start Date | The date the first waste was added to the container.[10] |
| Generator Information | Name of the Principal Investigator, laboratory room number, and contact information. |
Step 4: Temporary On-Site Storage
Waste must be accumulated at or near the point of generation, under the control of laboratory personnel.[6]
-
Location: Store waste in a designated satellite accumulation area within the lab. This area should be away from sources of heat or ignition.[12]
-
Container Management: Keep waste containers closed at all times, except when adding waste.
-
Volume Limits: Do not overfill containers; leave at least 10% of headspace to allow for expansion.[13]
Step 5: Final Disposal
The final step is the removal and disposal of the waste by trained professionals.
-
Engage a Licensed Contractor: Chemical waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[10]
-
Schedule Pickup: Follow your institution's procedures for scheduling a waste pickup.
-
Documentation: Maintain detailed records of the waste generated and disposed of, as this is a key component of regulatory compliance.[10]
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Workflow for compliant disposal of chemical waste.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the area.
-
Isolate the Area: Secure the location of the spill.
-
Assess the Spill: If the spill is large, highly volatile, or you are uncomfortable with cleaning it up, evacuate the area and contact your institution's EHS emergency line.
-
Cleanup (for minor spills):
-
Ensure you are wearing appropriate PPE.
-
Contain the spill with an absorbent material from a chemical spill kit.
-
For a solid spill, carefully sweep up the material and place it in the hazardous waste container.[11]
-
For a liquid spill, use absorbent pads to soak up the material.
-
All cleanup materials (pads, contaminated gloves, etc.) must be disposed of as hazardous waste.[12]
-
-
Decontaminate: Clean the spill area thoroughly.
Waste Minimization: A Proactive Approach
The most effective disposal strategy begins with waste minimization.[14]
-
Prudent Purchasing: Order only the quantity of material required for your experiments.
-
Scale Reduction: Whenever possible, reduce the scale of your experiments to minimize the volume of waste generated.[12]
-
Inventory Management: Maintain an accurate chemical inventory to avoid purchasing duplicates and to track expiration dates, preventing the generation of waste from expired chemicals.[13]
By integrating these principles of hazard assessment, regulatory compliance, and procedural diligence, you contribute to a culture of safety and environmental stewardship that defines excellence in scientific research.
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Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
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Best Practices for Laboratory Waste Management. ACTenviro. [Link]
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Personal protective equipment for handling 10-trans-Atorvastatin tert-Butyl Ester
An In-Depth Guide to Personal Protective Equipment for Handling 10-trans-Atorvastatin tert-Butyl Ester
In the precise world of pharmaceutical development, the safety of researchers is as critical as the integrity of their results. The handling of active pharmaceutical ingredients (APIs) and their intermediates, such as this compound, demands a protocol built on a deep understanding of the potential risks. This guide provides a comprehensive, field-proven framework for the selection and use of Personal Protective Equipment (PPE). It is designed not as a mere checklist, but as a self-validating system of protocols that explains the causality behind each safety measure, ensuring you and your team are protected.
Hazard Analysis: Understanding the Compound
This compound is a stereoisomeric impurity and intermediate related to the synthesis of Atorvastatin.[1] While specific toxicological data for this exact molecule is limited, its structural and functional relationship to Atorvastatin—a potent HMG-CoA reductase inhibitor—requires that it be handled as a highly potent active pharmaceutical ingredient (HPAPI).[2][3]
The primary routes of occupational exposure are:
-
Inhalation: Airborne powders or aerosols pose a significant risk.
-
Dermal Contact: The molecule may be absorbed through the skin.
-
Ocular Exposure: Direct contact with the eyes can cause irritation and absorption.
Adverse effects associated with the parent drug, Atorvastatin, include potential impacts on the liver and muscles, and it is classified as a risk for unborn children.[4][5][6] Therefore, our PPE strategy is designed to create an impermeable barrier to prevent any unintended systemic exposure.
The Core PPE Ensemble: A Multi-Layered Defense
Effective protection from HPAPIs requires a multi-layered approach where each component serves a specific purpose.[7][8] The following table outlines the essential PPE for handling this compound, particularly when working with the substance in solid form or outside of a fully contained engineering control like an isolator.
| PPE Component | Specification | Rationale and Causality |
| Respiratory Protection | NIOSH-approved air-purifying respirator (APR) with N100/P100 cartridges, or a Powered Air-Purifying Respirator (PAPR). | The primary risk when handling powdered APIs is inhalation. An N100 or P100 filter provides superior protection against fine particulates over an N95. A PAPR is preferred for longer-duration tasks as it provides a higher protection factor and reduces user fatigue.[9][10] |
| Hand Protection | Double-gloving with chemical-resistant nitrile gloves. | The inner glove protects the skin during the doffing of the outer, more contaminated glove. Nitrile offers good resistance to a range of chemicals and provides a robust barrier against dermal absorption.[11] |
| Eye/Face Protection | Chemical splash goggles with an ANSI Z87.1 rating and a full-face shield. | Goggles provide a seal around the eyes to protect from airborne powders and splashes. A face shield worn over the goggles offers an additional layer of protection for the entire face.[3] |
| Body Protection | Disposable, low-linting coverall with elastic cuffs (e.g., DuPont™ Tyvek®). | A full coverall prevents contamination of personal clothing and skin.[2] Materials like Tyvek® provide an excellent barrier against solid particulates while maintaining some breathability. Elastic cuffs ensure a tight seal with the outer gloves.[2] |
| Foot Protection | Dedicated, chemical-resistant shoe covers. | Prevents the tracking of contaminants out of the designated handling area. These should be doffed before exiting the controlled space. |
Procedural Integrity: Donning and Doffing Sequence
The order of donning and doffing PPE is a critical control point to prevent cross-contamination. The guiding principle is to move from "clean to dirty" when putting on PPE and "dirty to clean" when removing it.
Donning (Putting On) Sequence:
-
Hand Hygiene: Start by thoroughly washing and drying hands.
-
Shoe Covers: Don shoe covers.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Coverall: Step into the coverall and fasten it completely.
-
Respirator: Put on and perform a positive and negative pressure seal check.
-
Goggles & Face Shield: Place goggles on, followed by the face shield.
-
Outer Gloves: Don the second pair of gloves, ensuring the cuffs go over the sleeves of the coverall.
Doffing (Removal) Sequence:
-
Outer Gloves: The most contaminated item. Remove by peeling one glove off with the other, then sliding a clean finger under the cuff of the remaining glove to peel it off without touching the exterior. Dispose of immediately.
-
Face Shield & Goggles: Remove by handling the straps from the back of the head, moving forward. Avoid touching the front surfaces.
-
Coverall: Roll the coverall down and away from the body, turning it inside-out to contain contaminants.
-
Shoe Covers: Remove without touching the bottom.
-
Respirator: Remove from the back of the head.
-
Inner Gloves: Remove using the same technique as the outer gloves.
-
Hand Hygiene: Immediately and thoroughly wash hands with soap and water.
Visualized Workflow: From Preparation to Disposal
This diagram illustrates the critical workflow for safely handling potent compounds, integrating PPE use with engineering controls and waste management.
Caption: Critical workflow for handling potent pharmaceutical intermediates.
Operational and Disposal Plan
All materials that come into contact with this compound must be treated as hazardous pharmaceutical waste.
-
Solid Waste: All disposable PPE (gloves, coveralls, shoe covers), weigh papers, and contaminated consumables must be placed in a clearly labeled, sealed hazardous waste container designated for "Potent Compound Waste" or as per your institution's guidelines.[12]
-
Liquid Waste: Solutions containing the compound and any solvents used for decontamination must be collected in a dedicated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams.[13]
-
Disposal Route: All waste must be disposed of through a licensed hazardous waste management vendor, typically via incineration, in accordance with federal and local regulations like the Resource Conservation and Recovery Act (RCRA).[14][15] Never dispose of this material down the drain or in regular trash.[13]
By adhering to this comprehensive guide, research professionals can confidently handle this compound, ensuring both personal safety and the integrity of the laboratory environment.
References
-
Respirex International. Pharmaceutical PPE. Available at: [Link]
-
Cleanroom Technology. DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients. Available at: [Link]
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3M India. Pharmaceutical Manufacturing PPE | Worker Health & Safety. Available at: [Link]
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3M US. Pharmaceutical Manufacturing PPE | Worker Health & Safety. Available at: [Link]
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IPS - Integrated Project Services, LLC. Handling & Processing of Potent Compounds: A Holistic Approach. Available at: [Link]
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Centers for Disease Control and Prevention (CDC). Managing Hazardous Drug Exposures: Information for Healthcare Settings. Available at: [Link]
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National Center for Biotechnology Information (NCBI). NIOSH Safe Handling of Hazardous Drugs Guidelines Becomes State Law. Available at: [Link]
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ScieGen Pharmaceuticals, Inc. SAFETY DATA SHEET - Atorvastatin Calcium Tablets. Available at: [Link]
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Rpharmy. New NIOSH Expanded HD Safe Handling and PPE Guidance. Available at: [Link]
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NurseTogether. Atorvastatin Nursing Considerations & Patient Teachings. Available at: [Link]
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Veeprho. this compound | CAS 1217751-95-5. Available at: [Link]
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Indiana University. In-Lab Disposal Methods: Waste Management Guide. Available at: [Link]
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Washington University in St. Louis. Guidance for Disposal of Drugs Used in Clinical Research. Available at: [Link]
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Rx Destroyer. Proper Disposal in Pharmaceutical Research is Extremely Important. Available at: [Link]
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National Center for Biotechnology Information (NCBI). Atorvastatin - StatPearls. Available at: [Link]
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MCF Environmental Services. Proper Hazardous Waste Disposal in a Laboratory Setting. Available at: [Link]
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RxList. Atorvastatin: Side Effects, Uses, Dosage, Interactions, Warnings. Available at: [Link]
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Nurseslabs. Atorvastatin (Lipitor) Nursing Considerations and Patient Teaching. Available at: [Link]
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Mayo Clinic. Atorvastatin (oral route) - Side effects & dosage. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
